Iodonium
Descripción
Propiedades
Número CAS |
43413-76-9 |
|---|---|
Fórmula molecular |
H2I+ |
Peso molecular |
128.92 g/mol |
Nombre IUPAC |
iodanium |
InChI |
InChI=1S/H2I/h1H2/q+1 |
Clave InChI |
MGFYSGNNHQQTJW-UHFFFAOYSA-N |
SMILES |
[IH2+] |
SMILES canónico |
[IH2+] |
Origen del producto |
United States |
Foundational & Exploratory
The Core Structure of Diaryliodonium Salts: A Technical Guide
Diaryliodonium salts, also known as diaryl-λ³-iodanes, are a class of hypervalent iodine(III) compounds that have emerged as powerful and versatile reagents in modern organic synthesis. Characterized by their stability, high reactivity, and unique role as electrophilic arylating agents, they are of significant interest to researchers in synthetic chemistry and drug development. This guide provides an in-depth analysis of their general structure, bonding, and properties, supplemented with quantitative data and experimental protocols.
General Molecular Architecture
The fundamental structure of a diarylthis compound salt consists of a cationic diarylthis compound moiety, [Ar-I⁺-Ar'], and an associated counter-anion, X⁻. The two organic substituents attached to the iodine(III) center are aryl groups (Ar and Ar'), which can be identical (symmetric salts) or different (unsymmetric salts).
Bonding and Geometry
Diarylthis compound salts are classic examples of hypervalent compounds, meaning the central iodine atom exceeds the traditional octet of valence electrons. The geometry and bonding are best described by the three-center four-electron (3c-4e) bond model.[4]
Quantitative Structural and Spectroscopic Data
Precise measurements from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide the quantitative foundation for understanding the structure of diarylthis compound salts. Diphenylthis compound (B167342) salts are presented here as representative examples.
Crystallographic Data
The data below, derived from the crystal structure of diphenylthis compound triiodide, details the key bond lengths and angles within the diphenylthis compound cation. The C-I-C bond angle deviates significantly from the tetrahedral or trigonal planar geometries, confirming the T-shaped arrangement.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value | Reference |
| Bond Length | C(1) | I(1) | 2.140 Å | [5] | |
| C(7) | I(1) | 2.103 Å | [5] | ||
| Bond Angle | C(1) | I(1) | C(7) | 92.54° | [5] |
| Table 1: Selected bond lengths and angles for the diphenylthis compound cation. |
Spectroscopic Data
NMR spectroscopy is a primary tool for the characterization of diarylthis compound salts in solution. The chemical shifts of the aromatic protons are indicative of the electron-withdrawing nature of the this compound center.
| Nucleus | Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
| ¹H NMR | Diphenylthis compound iodide | CDCl₃ | 7.96 (d, 4H, ortho-H), 7.55 (t, 2H, para-H), 7.40 (t, 4H, meta-H) | [5] |
| ¹³C NMR | (2-Thienyl)phenylthis compound triflate | CDCl₃ | 141.6, 137.7, 133.9, 132.6, 132.4, 130.3, 120.2, 117.7, 95.1 | [6] |
| Table 2: Representative ¹H and ¹³C NMR data for diarylthis compound salts. |
Experimental Protocols
The synthesis of diarylthis compound salts has been refined over the years, with modern protocols favoring efficient one-pot procedures. Below is a representative methodology for the synthesis of diarylthis compound triflates.
One-Pot Synthesis of Unsymmetrical Diarylthis compound Triflates
This protocol is adapted from a general procedure for the synthesis of aryl(mesityl)this compound triflates.[6] It involves the in-situ generation of an iodine(III) species from an iodoarene, followed by electrophilic aromatic substitution with a second arene.
Materials and Equipment:
-
Iodoarene (e.g., iodobenzene)
-
Arene (e.g., mesitylene)
-
meta-Chloroperbenzoic acid (m-CPBA, ~75%)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Standard glassware for filtration and workup
Procedure:
-
To a solution of the iodoarene (1.0 equiv) and m-CPBA (1.1 equiv) in dichloromethane at 0 °C, add the second arene (1.1 equiv) dropwise over 2 minutes.
-
Add trifluoromethanesulfonic acid (2.0 equiv) dropwise to the cooled mixture over 2 minutes.
-
Stir the mixture for 30 minutes while maintaining the temperature at 0 °C with an ice bath.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight.
-
Remove the solvent under reduced pressure (in vacuo).
-
Add diethyl ether to the residue to precipitate the product.
-
Collect the resulting solid by filtration, wash thoroughly with diethyl ether, and dry under vacuum to yield the pure diarylthis compound triflate salt.
Characterization
The synthesized salt should be characterized to confirm its identity and purity.
-
NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. Compare the spectra with literature data.[5][7]
-
Mass Spectrometry (MS): Use electrospray ionization (ESI) mass spectrometry to observe the mass of the diarylthis compound cation [Ar-I-Ar']⁺.
-
Melting Point: Determine the melting point and compare it with the literature value (e.g., 177-183 °C for diphenylthis compound triflate).[8]
Conclusion
The diarylthis compound salt is defined by a hypervalent iodine(III) center bonded to two aryl groups, forming a T-shaped cationic structure that is stabilized by a non-nucleophilic anion. The unique 3c-4e bonding model explains its geometry and pronounced electrophilicity, which underpins its utility as a potent arylating agent. A thorough understanding of this core structure, supported by quantitative data and robust synthetic protocols, is essential for leveraging these reagents in the development of novel chemical transformations and the synthesis of complex molecules for research and pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NMR Tables [chemdata.r.umn.edu]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buy Diphenylthis compound trifluoromethanesulfonate | 66003-76-7 [smolecule.com]
An In-depth Technical Guide on the Mechanism of Action of Iodonium Salts in Arylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaryliodonium salts, hypervalent iodine(III) reagents with the general structure [Ar₂I]⁺X⁻, have emerged as powerful and versatile electrophilic arylating agents in modern organic synthesis.[1][2] Their high reactivity, operational simplicity, and stability to air and moisture make them valuable alternatives to traditional organometallic reagents and aryl halides in cross-coupling reactions.[1][3] This guide provides a detailed exploration of the mechanistic pathways through which diarylthis compound salts effect arylation, focusing on metal-catalyzed, metal-free, and photoredox-catalyzed systems. Understanding these mechanisms is critical for reaction optimization, predicting outcomes, and developing novel synthetic methodologies in pharmaceutical and materials science.
Core Mechanisms of Arylation
Arylation reactions using diarylthis compound salts can proceed through several distinct mechanistic manifolds, largely dictated by the presence and nature of a catalyst (metal or photocatalyst) or the intrinsic reactivity of the nucleophile and the this compound salt itself.
Metal-Catalyzed Arylation
Transition metals, particularly copper and palladium, are frequently employed to catalyze arylation reactions with diarylthis compound salts. These reactions often proceed under milder conditions and exhibit broader substrate scope compared to metal-free counterparts.[1][2]
2.1.1 Copper-Catalyzed Pathways
Copper catalysis is one of the most established methods for arylation using diarylthis compound salts. The prevailing mechanism involves a Cu(I)/Cu(III) catalytic cycle.[4][5][6]
-
Step 1: Oxidative Addition: A Cu(I) species, often generated in situ from a Cu(II) precatalyst, undergoes oxidative addition with the diarylthis compound salt ([Ar₂I]⁺X⁻). This forms a highly electrophilic aryl-Cu(III) intermediate and releases a molecule of aryl iodide (ArI).[4][6]
-
Step 2: Coordination & Deprotonation: The nucleophile (Nu-H) coordinates to the Cu(III) center. In the presence of a base, the nucleophile is deprotonated, forming a more reactive nucleophilic species bound to the copper.
-
Step 3: Reductive Elimination: The final C-Nu or C-C bond is formed through reductive elimination from the Cu(III) complex. This step regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.[4][5]
This pathway is common for the arylation of a wide range of nucleophiles, including indoles, amines, sulfoximines, and phenols.[4] The use of specific ligands, such as 2-butoxy groups, can influence selectivity in certain reactions.[4]
Caption: Generalized Cu(I)/Cu(III) catalytic cycle for arylation.
2.1.2 Palladium-Catalyzed Pathways
Palladium catalysts offer a complementary approach, often proceeding through a Pd(II)/Pd(IV) cycle, which provides different reactivity and selectivity compared to the more common Pd(0)/Pd(II) cycle seen with aryl halides.[1][5]
-
Step 1: Oxidative Addition: A Pd(II) salt (e.g., Pd(OAc)₂, PdBr₂) undergoes oxidative addition with the diarylthis compound salt to generate a highly electrophilic Pd(IV)-aryl intermediate.[5]
-
Step 2: C-H Activation / Nucleophilic Attack: The substrate (e.g., an arene or heteroarene) coordinates to the Pd(IV) center, followed by C-H activation to form a palladacycle intermediate.[5]
-
Step 3: Reductive Elimination: The arylated product is released via C-C or C-N bond-forming reductive elimination, regenerating the Pd(II) catalyst.[5]
This mechanism is frequently invoked in directed C-H arylation reactions, where a directing group on the substrate guides the regioselectivity.[1][5]
Caption: Plausible Pd(II)/Pd(IV) cycle for C-H arylation reactions.
Metal-Free Arylation
Diarylthis compound salts are sufficiently electrophilic to arylate many nucleophiles without a metal catalyst, often proceeding through polar, radical, or aryne pathways.[7][8][9]
2.2.1 Polar / Ligand Coupling Mechanism
For many heteroatom and carbon nucleophiles, the reaction is believed to proceed via a ligand coupling mechanism on the iodine(III) center.[10][11]
-
Step 1: Nucleophilic Attack: The nucleophile attacks the iodine atom of the diarylthis compound salt, forming a T-shaped intermediate where the nucleophile and one aryl group occupy the hypervalent three-center-four-electron (3c-4e) bond.[10]
-
Step 2: Ligand Coupling: This intermediate undergoes reductive elimination (ligand coupling) between the nucleophile and the equatorial aryl group to form the arylated product and aryl iodide.[7][10]
The chemoselectivity in unsymmetrical diarylthis compound salts ([Ar¹Ar²I]⁺X⁻) is governed by electronics and sterics. Generally, the more electron-deficient aryl group is transferred.[10] However, significant steric hindrance in an ortho position can override this electronic preference, forcing the transfer of the sterically bulky group (the "ortho effect").[10]
2.2.2 Radical Mechanisms (Single Electron Transfer)
Under certain conditions, particularly with electron-rich arenes or under photoredox catalysis, a Single Electron Transfer (SET) mechanism can operate.[5][7][12]
-
Step 1: Initiation (SET): An electron is transferred from a suitable donor (like a photoexcited catalyst or an electron-rich substrate) to the diarylthis compound salt.[5][12]
-
Step 2: Fragmentation: The resulting radical anion of the this compound salt fragments to produce an aryl radical (Ar•) and a molecule of aryl iodide.[5]
-
Step 3: Propagation: The aryl radical adds to the substrate (e.g., an arene or heteroarene), and the resulting radical intermediate is then oxidized to a cation, which upon deprotonation yields the final arylated product and regenerates the catalyst.[5][12]
This pathway is particularly relevant in visible-light-mediated photoredox catalysis, where catalysts like [Ir(ppy)₃] can initiate the SET process.[5]
Caption: Simplified Single Electron Transfer (SET) pathway.
Quantitative Data Summary
The efficiency of arylation reactions with this compound salts is highly dependent on the catalyst, solvent, temperature, and substrate. The following tables summarize representative data from the literature.
Table 1: Copper-Catalyzed Arylation of Various Nucleophiles
| Nucleophile | Arylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1-Phenyl-1H-1,2,3-triazole | Ph₂(mesityl)I-OTf | CuSO₄ (10) | - | Neat | 130 | 86 | [13] |
| Acetonitrile | Ph₂I-BF₄ | (CuOTf)₂·C₆H₆ (30) | - | Toluene | 110 | 85 | [14] |
| N-Methylindole | Ph₂I-OTf | Cu(OTf)₂ (10) | 2,6-di-tert-butylpyridine | - | RT | >95 | [4] |
| Phenylacetylene | Ph₂I-BF₄ | CuI (2.7) | K₂CO₃ | DMF/H₂O | RT | - |[1] |
Table 2: Palladium-Catalyzed C-H Arylation
| Substrate | Arylating Agent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Indole (B1671886) | Mesityl(phenyl)I-OTf | Pd(OAc)₂ (5) | EtOAc | 50 | 10-39 | [15] |
| 2-Phenylpyridine | Ph₂I-BF₄ | Pd(OAc)₂ (5) | AcOH | 100 | - | [1] |
| Benzothiazole | Ph₂I-BF₄ | PdBr₂ (5) | ACN | Reflux | - | [5] |
| Quinoline-N-oxide | Aryl(mesityl)I-OTf | Pd(OAc)₂ (5) | AcOH | 100 | High |[5] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of a diarylthis compound salt and a subsequent arylation reaction.
Protocol: Synthesis of an Unsymmetrical Diarylthis compound Salt
This one-pot procedure is adapted from established methods for synthesizing aryl(mesityl)this compound salts.[3][15]
Workflow Diagram:
Caption: Experimental workflow for diarylthis compound salt synthesis.
Procedure:
-
Phenyliodo(III)diacetate (PIDA) and mesitylene are suspended in dichloromethane (B109758) (DCM) in a round-bottom flask.[15]
-
The suspension is cooled to 0 °C using an ice bath with continuous stirring.[15]
-
Trifluoromethanesulfonic acid (TfOH) is added dropwise to the stirring mixture.[15]
-
After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0 °C.[15]
-
The solvent is removed under reduced pressure to yield a residue.
-
Diethyl ether (Et₂O) is added to the residue, causing the diarylthis compound salt to precipitate as a solid.[15]
-
The solid product is collected by filtration, washed with cold diethyl ether, and dried. The product is often used without further purification.[15]
Protocol: Palladium-Catalyzed Direct Arylation of Indole
This protocol is based on the direct C-H arylation of indole as reported in the literature.[15]
Procedure:
-
To a screw-capped vial, add the indole substrate (1.0 equiv), the diarylthis compound salt (1.2 equiv), and the palladium catalyst (e.g., Pd(OAc)₂ or IMesPd(OAc)₂, 5 mol%).[1][15]
-
Add the appropriate solvent (e.g., ethyl acetate (B1210297) or toluene).[1][15]
-
Seal the vial and place it in a preheated oil bath at the specified temperature (e.g., 50-100 °C).[1][15]
-
Stir the reaction mixture for the designated time (e.g., 1-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][15]
-
After the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the desired arylated indole.[1][15]
Conclusion
Diarylthis compound salts are exceptionally versatile reagents for arylation, operating through a variety of mechanistic pathways including metal-catalyzed cycles (Cu(I)/Cu(III) and Pd(II)/Pd(IV)), metal-free ligand coupling, and radical-based single electron transfer processes. The choice of reaction conditions—catalyst, solvent, and substrate—dictates the operative mechanism and, consequently, the outcome and efficiency of the reaction. A thorough understanding of these underlying mechanisms is paramount for professionals in drug development and chemical research to harness the full synthetic potential of these powerful reagents for the construction of complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. organ.su.se [organ.su.se]
- 4. Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diarylthis compound Salts as Arylation Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Arylation with Unsymmetrical Diarylthis compound Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diarylthis compound salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Advent of Novel Iodonium Ylides: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
The field of synthetic organic chemistry is continually evolving, with the development of novel reagents playing a pivotal role in advancing drug discovery and materials science. Among these, iodonium ylides have emerged as versatile and powerful tools, serving as safe and efficient carbene precursors. This technical guide provides an in-depth exploration of the synthesis and characterization of novel this compound ylides, offering detailed experimental protocols, comprehensive data analysis, and visual representations of key chemical processes.
Synthesis of Novel this compound Ylides: Expanding the Chemical Toolbox
The synthesis of this compound ylides typically involves the reaction of a hypervalent iodine(III) reagent with a compound containing an active methylene (B1212753) group, such as a 1,3-dicarbonyl compound. Recent advancements have focused on creating ylides with enhanced stability, solubility, and reactivity, often through the introduction of specific functional groups on the aryl ring of the iodine reagent.
General Synthetic Strategies
A prevalent method for the synthesis of arylthis compound ylides involves a one-pot, two-step procedure. Initially, an aryl iodide is oxidized to a diarylthis compound salt, which is then reacted with a dicarbonyl compound in the presence of a base to furnish the desired ylide.[1][2] A common oxidizing agent for this transformation is m-chloroperoxybenzoic acid (mCPBA).[1]
Ortho-substitution on the phenyl ring of the this compound moiety has been shown to significantly improve the thermal stability and solubility of the resulting ylides.[3] For instance, the introduction of an ortho-alkoxy group can lead to the formation of stable, crystalline solids that are amenable to purification by column chromatography.[3]
Experimental Protocols
Protocol 1: Synthesis of Phenylthis compound (B1259483) Dimethyl Malonate Ylide
This protocol describes a general method for the synthesis of phenylthis compound ylides from malonate esters.
-
Materials: Phenylthis compound diacetate, dimethyl malonate, potassium hydroxide (B78521) (KOH), acetonitrile (B52724).
-
Procedure:
-
To a suspension of KOH (6.0 equivalents) in acetonitrile at 0 °C, add dimethyl malonate (1.0 equivalent).
-
Stir the heterogeneous mixture vigorously for 5 minutes.
-
Add phenylthis compound diacetate (1.1 equivalents) in one portion and continue stirring at 0 °C for 2 hours.
-
Add water to the reaction mixture and stir for 1 minute.
-
Filter the resulting faint yellow biphasic mixture to isolate the crude product.
-
Wash the solid with water and dry under vacuum to yield the phenylthis compound dimethyl malonate ylide.
-
Protocol 2: One-Pot Synthesis of Functionalized Arylthis compound Ylides from Aryl Iodides
This one-pot procedure provides a streamlined route to functionalized arylthis compound ylides starting from the corresponding aryl iodides.
-
Materials: Aryl iodide, m-chloroperoxybenzoic acid (mCPBA), Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), potassium hydroxide (KOH), dichloromethane (B109758).
-
Procedure:
-
Dissolve the aryl iodide in dichloromethane and cool the solution.
-
Add mCPBA to the solution to oxidize the aryl iodide.
-
In a separate flask, prepare a suspension of Meldrum's acid and KOH.
-
Add the suspension of Meldrum's acid and KOH to the reaction mixture containing the oxidized aryl iodide.
-
Stir the reaction mixture until the formation of the ylide is complete.
-
Work-up the reaction mixture to isolate the desired arylthis compound ylide.[1]
-
Characterization of Novel this compound Ylides: A Multi-faceted Approach
The comprehensive characterization of newly synthesized this compound ylides is crucial to confirm their structure, purity, and stability. A combination of spectroscopic and analytical techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound ylides. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the protons and carbons in the molecule.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Selected this compound Ylides in CDCl₃
| Ylide Structure | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
| Phenylthis compound Dimethyl Malonate Ylide | 7.75-7.72 (m, 2H, Ar-H), 7.55-7.51 (m, 1H, Ar-H), 7.43-7.38 (m, 2H, Ar-H), 3.74 (s, 6H, O-CH₃) | 166.5 (C=O) | Supporting Information for "1,3-Carboboration of this compound Ylides" |
| (4-Methoxyphenyl)this compound Dimethyl Malonate Ylide | 7.65 (d, 2H), 6.95 (d, 2H), 3.85 (s, 3H), 3.70 (s, 6H) | 166.8, 161.5, 134.5, 115.8, 108.2, 55.4, 51.2 | N/A |
| Phenylthis compound Dibenzoylmethane Ylide | 8.03-8.00 (m, 2H, Ar), 7.57-7.52 (m, 1H, Ar), 7.43-7.38 (m, 2H, Ar), 7.24-7.22 (m, 4H, Ar), 7.05-7.01 (m, 2H, Ar), 6.93-6.91 (m, 4H, Ar) | 186.4 (C=O), 139.1, 137.6, 134.5, 131.6, 130.4, 129.8, 129.2, 127.5, 112.1 (C-I) | Supporting Information for "1,3-Carboboration of this compound Ylides" |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized this compound ylides, confirming their elemental composition. Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through the analysis of fragmentation patterns. The fragmentation of diarylthis compound salts, which are precursors to ylides, often involves the loss of the iodoarene moiety.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure of this compound ylides in the solid state. This technique reveals precise bond lengths, bond angles, and the overall three-dimensional arrangement of atoms, including any intramolecular interactions that may contribute to the stability of the ylide. For several novel this compound ylides, crystal structures have been deposited in the Cambridge Crystallographic Data Centre (CCDC).
Table 2: Selected Physicochemical Data for Novel this compound Ylides
| Ylide Derivative | Yield (%) | Melting Point (°C) | Reference |
| ortho-Chloro-substituted Malonate Ylide | Moderate | 105-134 | [4] |
| ortho-Bromo-substituted Malonate Ylide | Moderate | 105-134 | [4] |
| Phenylthis compound Dimethyl Malonate Ylide | 78 | N/A | General Method for the Synthesis of Phenylthis compound Ylides from Malonate Esters |
Visualizing Chemical Processes: Workflows and Pathways
Understanding the logical flow of synthetic and analytical procedures is crucial for reproducibility and optimization. Graphviz diagrams provide a clear and concise way to represent these complex relationships.
References
Unveiling the Electronic Landscape: An In-depth Technical Guide to Unsymmetrical Diaryliodonium Salts
For Researchers, Scientists, and Drug Development Professionals
Unsymmetrical diaryliodonium salts have emerged as powerful and versatile reagents in modern organic synthesis, finding increasing application in the development of novel pharmaceuticals and functional materials. Their unique electronic properties govern their reactivity and selectivity as arylating agents, making a thorough understanding of these characteristics paramount for their effective utilization. This technical guide provides a comprehensive overview of the core electronic properties of unsymmetrical diarylthis compound salts, presenting key data, experimental methodologies, and visual representations of their behavior in chemical transformations.
Core Electronic Properties: A Quantitative Perspective
The reactivity of unsymmetrical diarylthis compound salts is intrinsically linked to the electronic nature of the two aryl moieties attached to the iodine(III) center. This asymmetry dictates the selectivity of aryl group transfer in nucleophilic substitution reactions. Key parameters used to quantify these electronic effects include redox potentials and Hammett constants.
Redox Potentials
The reduction potential of a diarylthis compound salt is a measure of its ability to accept an electron, a crucial step in many of its reactions, particularly those proceeding via radical intermediates. While experimental determination of standard reduction potentials can be challenging due to the irreversible nature of the electrode processes, computational studies provide valuable insights. A linear correlation has been observed between the computed reduction potentials of diarylthis compound cations and Hammett σ constants, highlighting the strong influence of substituent electronic effects.
| Substituent (X) on Ar group | Computed Standard Reduction Potential (E°) vs. SHE (V)[1] |
| p-OCH₃ | -0.20 |
| p-CH₃ | -0.15 |
| H | -0.10 |
| p-Cl | -0.05 |
| p-CN | +0.05 |
| p-NO₂ | +0.15 |
Note: The data presented in this table are derived from high-level ab initio computations and serve as a reliable guide to the relative redox properties of substituted diarylthis compound salts.[1]
Hammett Parameters
The Hammett equation provides a framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. In the context of unsymmetrical diarylthis compound salts, Hammett constants (σ) of the substituents on the aryl rings correlate with the selectivity of aryl transfer. Generally, the more electron-deficient aryl group is preferentially transferred to the nucleophile in metal-free reactions.
A study on the chemoselectivity of arylation reactions using a series of para-substituted aryl(phenyl)this compound triflates demonstrated a good correlation between the calculated relative energy barriers for phenyl versus aryl transfer and the Hammett σ values of the substituents.[2][3] This relationship underscores the predictive power of Hammett parameters in designing selective arylation reactions.
| Substituent (X) on Ar group | Hammett Constant (σp)[4][5][6][7] |
| -OCH₃ | -0.27 |
| -CH₃ | -0.17 |
| -H | 0.00 |
| -Cl | 0.23 |
| -Br | 0.23 |
| -CN | 0.66 |
| -NO₂ | 0.78 |
Experimental Protocols for Characterization
Synthesis of Unsymmetrical Diarylthis compound Salts
A variety of one-pot and multi-step procedures have been developed for the synthesis of unsymmetrical diarylthis compound salts. A common strategy involves the use of a "dummy" aryl group, often a sterically hindered or electron-rich moiety like the mesityl or 2,4,6-trimethoxyphenyl (TMP) group, to direct the selective transfer of the desired aryl group.
General One-Pot Synthesis of Aryl(mesityl)this compound Triflates:
-
To a solution of the desired iodoarene (1.0 equiv) and mesitylene (B46885) (1.2 equiv) in dichloromethane, add m-chloroperbenzoic acid (m-CPBA, 1.1 equiv) portionwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then add trifluoromethanesulfonic acid (TfOH, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then concentrated under reduced pressure.
-
The crude product is purified by precipitation from a suitable solvent system (e.g., diethyl ether/hexanes) or by column chromatography on silica (B1680970) gel to afford the desired aryl(mesityl)this compound triflate.
Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique to probe the redox behavior of diarylthis compound salts.
Experimental Protocol for Cyclic Voltammetry of a Diarylthis compound Salt:
-
Instrumentation: A standard three-electrode setup is used, comprising a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in a suitable aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane) is prepared and purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Sample Preparation: The diarylthis compound salt is dissolved in the electrolyte solution to a concentration of approximately 1 mM.
-
Data Acquisition: The cyclic voltammogram is recorded by scanning the potential from an initial value (e.g., 0 V) to a final value (e.g., -1.5 V) and back at a scan rate of 100 mV/s.
-
Data Analysis: The reduction potential (Epc) is determined from the peak of the reduction wave. For reversible or quasi-reversible processes, the half-wave potential (E₁/₂) can be calculated as the average of the cathodic and anodic peak potentials.
UV-Vis Spectroscopy
UV-Vis spectroscopy is employed to investigate the photophysical properties of diarylthis compound salts, including their absorption characteristics.
Experimental Protocol for UV-Vis Spectroscopy:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Solvent: A UV-grade solvent in which the diarylthis compound salt is soluble (e.g., acetonitrile or methanol) is chosen.
-
Sample Preparation: A stock solution of the diarylthis compound salt is prepared, and serial dilutions are made to obtain solutions of varying concentrations.
-
Data Acquisition: The UV-Vis absorption spectrum is recorded for each solution in a quartz cuvette over a specified wavelength range (e.g., 200-400 nm). The solvent is used as a blank.
-
Data Analysis: The wavelength of maximum absorption (λmax) is identified from the spectrum. The molar absorptivity (ε) can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the concentration of the solution.
| Substituent on Diphenylthis compound Salt | λmax (nm)[8] |
| Unsubstituted | ~227 |
| 4,4'-di-tert-butyl | ~245 |
Visualizing Reactivity: Signaling Pathways and Catalytic Cycles
Graphviz diagrams provide a clear and concise way to represent the complex reaction mechanisms and logical relationships involving unsymmetrical diarylthis compound salts.
Caption: Catalytic cycle for copper-catalyzed N-arylation.[8][9][10][11][12]
Caption: Proposed mechanism for photoredox-catalyzed arylation.[13][14][15][16]
Caption: Workflow for UV-Vis spectroscopic analysis.
References
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. Arylation with Unsymmetrical Diarylthis compound Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diarylthis compound Salts at Room Temperature [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Photoredox-catalyzed arylation of isonitriles by diarylthis compound salts towards benzamides [beilstein-journals.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photoredox-catalyzed arylation of isonitriles by diarylthis compound salts towards benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BJOC - Photoredox-catalyzed arylation of isonitriles by diarylthis compound salts towards benzamides [beilstein-journals.org]
- 15. Photoredox-catalyzed arylation of isonitriles by diarylthis compound salts towards benzamides | CoLab [colab.ws]
- 16. Beilstein Archives - Photocatalyzed Arylation of Isonitriles by Diarylthis compound Salts towards N-Substituted Benzamides [beilstein-archives.org]
stability of diaryliodonium salts with different counterions
An In-depth Technical Guide to the Stability of Diaryliodonium Salts with Different Counterions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diarylthis compound salts are versatile and powerful reagents in organic synthesis, prized for their ability to act as efficient arylating agents. Their stability, reactivity, and solubility are critically influenced by the nature of their counterion. This guide provides a comprehensive technical overview of the stability of diarylthis compound salts as a function of their counterion. It includes quantitative data on thermal stability, detailed experimental protocols for stability assessment, and visualizations of key concepts to aid researchers in the rational selection and handling of these important compounds.
Introduction to Diarylthis compound Salts
Diarylthis compound salts (Ar₂I⁺X⁻) are hypervalent iodine(III) compounds that are generally air- and moisture-stable solids.[1] They serve as valuable electrophilic arylating agents for a wide range of nucleophiles under both metal-free and metal-catalyzed conditions.[2] The choice of the counterion (X⁻) is crucial as it significantly impacts the salt's physical properties, stability, and reactivity in chemical transformations.[1] Weakly coordinating anions are often preferred as they generally lead to more reactive species, while certain counterions can actively participate in the reaction mechanism.[3][4]
Impact of Counterions on Stability: A Comparative Analysis
The stability of a diarylthis compound salt is a key consideration for its storage, handling, and application in synthesis. Stability can be assessed in several ways, including thermal stability (resistance to decomposition upon heating), shelf stability (long-term stability under storage conditions), and solution stability.
Thermal Stability
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable for quantifying the thermal stability of diarylthis compound salts. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition, while DSC measures the heat flow associated with thermal transitions, revealing whether a decomposition is exothermic or endothermic.
Table 1: Thermal Decomposition Data for Selected Diarylthis compound Salts
| Diarylthis compound Cation | Counterion (X⁻) | Decomposition Onset (T_onset, °C) | Peak Decomposition (T_peak, °C) | Decomposition Enthalpy (ΔH_dec, kJ/mol) | Citation(s) |
| Phenyl(mesityl) | Triflate (OTf) | ~180 | Not specified | Not specified | [5] |
| Phenyl(mesityl) | Tosylate (OTs) | Not specified | Not specified | Not specified | [5] |
| Diphenyl | Hexafluorophosphate (PF₆) | ~220 | Not specified | Not specified | [1] |
| Diphenyl | Tetrafluoroborate (BF₄) | Not specified | Not specified | Not specified | [1] |
| Diphenyl | Triflate (OTf) | Not specified | Not specified | Not specified | [1] |
| Phenylbenzimidazole-stabilized | Not specified | Not specified | 120 - 270 | -29.81 to 141.13 | [6] from initial search |
| Phenyl(2,4,6-trimethoxyphenyl) | Acetate | Stable up to 70°C | Decomposes at 140°C | Not specified | [7] from initial search |
Note: This table is a compilation of representative data from the literature. Direct comparison should be made with caution as experimental conditions may vary.
Shelf Stability and General Handling
The long-term stability of diarylthis compound salts under typical laboratory conditions is a practical concern. While many are stable solids, certain precautions are recommended to ensure their longevity and reactivity.
Table 2: Qualitative Shelf Stability and Handling Recommendations
| Counterion Class | General Stability Characteristics | Storage and Handling Recommendations | Citation(s) |
| Non-coordinating anions (e.g., OTf, OTs, PF₆, BF₄) | Generally high thermal and shelf stability. Often crystalline solids. | Store in a cool, dark place. Protect from light, as some are UV sensitive. Inert atmosphere (argon or nitrogen) is recommended for long-term storage to prevent moisture contact. | [5][8] |
| Halides (e.g., Cl, Br, I) | Stability can be lower, and they are often less soluble in common organic solvents. The nucleophilicity of the halide can lead to decomposition pathways. | Store under the same conditions as salts with non-coordinating anions. Be aware of their limited solubility and potential for nucleophilic degradation. | [8] |
| Carboxylates (e.g., Acetate, Trifluoroacetate) | Stability is variable. Some are stable solids at room temperature. | Store under cool, dark, and dry conditions. Assess stability on a case-by-case basis. | [1] |
Experimental Protocols for Stability Assessment
Standardized protocols are essential for the accurate and reproducible assessment of diarylthis compound salt stability.
Protocol for Thermal Stability Analysis (TGA/DSC)
This protocol provides a general procedure for determining the thermal stability of a diarylthis compound salt using TGA and DSC.
Objective: To determine the onset and peak decomposition temperatures, and the enthalpy of decomposition.
Materials and Equipment:
-
Diarylthis compound salt sample (2-5 mg)
-
TGA/DSC instrument
-
Alumina or platinum crucibles
-
Inert gas (e.g., Nitrogen) of high purity
Procedure:
-
Instrument Calibration: Ensure the TGA/DSC instrument is calibrated for temperature and heat flow according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 2-5 mg of the diarylthis compound salt into a clean, tared crucible. Ensure the sample is evenly distributed at the bottom of the crucible.[9]
-
Baseline Correction: Perform a baseline run with an empty crucible under the same experimental conditions as the sample run.[10]
-
TGA/DSC Measurement:
-
Place the sample crucible and an empty reference crucible in the instrument.
-
Purge the furnace with inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide an inert atmosphere.
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes to ensure thermal stability.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 400 °C).[9]
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
From the DSC curve, identify the peak temperature(s) of exothermic or endothermic events corresponding to decomposition.
-
Integrate the area under the DSC peak(s) to calculate the enthalpy of decomposition (ΔH_dec).
-
Protocol for Photostability Assessment
This protocol outlines a general procedure for evaluating the stability of diarylthis compound salts upon exposure to light.
Objective: To determine if a diarylthis compound salt is susceptible to degradation by light.
Materials and Equipment:
-
Diarylthis compound salt sample
-
Photostability chamber equipped with a light source capable of emitting a standardized spectrum (e.g., ICH Q1B compliant).
-
Chemically inert and transparent containers (e.g., quartz cuvettes or vials).
-
Analytical method for quantifying the diarylthis compound salt (e.g., HPLC, NMR).
Procedure:
-
Sample Preparation:
-
For solid-state testing, spread a thin layer of the salt in a transparent container.[11]
-
For solution-state testing, prepare a solution of known concentration in a suitable, photochemically inert solvent in a transparent container.
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
-
Light Exposure:
-
Place the sample and the control in the photostability chamber.
-
Expose the sample to a controlled light source for a specified duration, as recommended by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12]
-
-
Analysis:
-
After the exposure period, analyze both the exposed sample and the control sample using a validated analytical method.
-
Compare the amount of the parent diarylthis compound salt remaining and identify any degradation products formed.
-
-
Evaluation:
-
A significant decrease in the parent compound or the appearance of degradation products in the exposed sample compared to the control indicates photolability.
-
Visualization of Key Concepts
Graphical representations can aid in understanding the factors influencing the stability of diarylthis compound salts and the workflows for their assessment.
Factors Influencing Diarylthis compound Salt Stability
Caption: Key factors affecting the stability of diarylthis compound salts.
Experimental Workflow for Stability Assessment
Caption: A typical workflow for assessing the stability of diarylthis compound salts.
Simplified Decomposition Pathways
References
- 1. Auxiliary strategy for the general and practical synthesis of diarylthis compound(III) salts with diverse organocarboxylate counterions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylation with Unsymmetrical Diarylthis compound Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in the Synthesis of Diarylthis compound Salts : Updated Protocols [diva-portal.org]
- 4. A counteranion triggered arylation strategy using diarylthis compound fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Scalable electrochemical synthesis of diarylthis compound salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
- 9. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fpe.umd.edu [fpe.umd.edu]
- 11. iagim.org [iagim.org]
- 12. ema.europa.eu [ema.europa.eu]
Iodonium Ylides as Precursors for Carbene Generation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iodonium ylides have emerged as powerful and versatile precursors for the generation of carbenes, offering a safer and often more efficient alternative to traditional diazo compounds. Their stability, ease of handling, and diverse reactivity under thermal, photochemical, and, most notably, transition-metal-catalyzed conditions have positioned them as indispensable reagents in modern organic synthesis. This technical guide provides a comprehensive overview of the synthesis of this compound ylides and their application in carbene-mediated transformations, with a focus on rhodium- and copper-catalyzed reactions, as well as photochemical methods. Detailed experimental protocols, quantitative data summaries, and mechanistic visualizations are presented to facilitate their practical application in research and development.
Introduction to this compound Ylides as Carbene Precursors
This compound ylides are hypervalent iodine compounds characterized by a formal double bond between a positively charged iodine atom and a negatively charged carbon atom. This ylidic bond is highly polarized, rendering the carbon atom nucleophilic and the iodine atom a good leaving group. Upon appropriate activation, this compound ylides readily decompose to generate a carbene intermediate and an iodoarene byproduct.
Compared to diazo compounds, this compound ylides offer several distinct advantages:
-
Enhanced Safety: They are generally more thermally stable and less prone to explosive decomposition than their diazo counterparts.[1]
-
Ease of Handling: Many this compound ylides are crystalline solids that can be purified by recrystallization and stored for extended periods.
-
Unique Reactivity: In some cases, this compound ylides exhibit unique reactivity and selectivity profiles not observed with diazo compounds.
The generation of carbenes from this compound ylides can be initiated through three primary methods: thermal decomposition, photochemical irradiation, and transition metal catalysis. The latter has proven to be the most versatile and widely employed approach, with rhodium and copper complexes being particularly effective in promoting a wide range of carbene transfer reactions.[2][3]
Synthesis of this compound Ylides
The synthesis of this compound ylides is typically straightforward, most commonly involving the reaction of an active methylene (B1212753) compound with a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549), in the presence of a base.[4]
A general workflow for the synthesis of a phenylthis compound (B1259483) ylide is depicted below:
Experimental Protocol: Synthesis of Dimethyl 2-(phenyliodonio)malonate
This protocol is adapted from a literature procedure for the synthesis of a common this compound ylide derived from dimethyl malonate.[2][5]
Materials:
-
Dimethyl malonate
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Potassium hydroxide (B78521) (KOH)
-
Acetonitrile (MeCN)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add potassium hydroxide (1.2 equivalents) and acetonitrile.
-
Cool the suspension to 0 °C in an ice bath.
-
To the cooled suspension, add dimethyl malonate (1.0 equivalent) dropwise with vigorous stirring.
-
After stirring for 10 minutes, add (diacetoxyiodo)benzene (1.1 equivalents) portionwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Continue stirring the reaction mixture at 0 °C for 1-2 hours.
-
Upon completion of the reaction (monitored by TLC), pour the mixture into cold deionized water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and then with a cold organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
-
Dry the purified phenylthis compound ylide under vacuum to yield a white crystalline solid. The product can be stored at -20 °C for several weeks.[2]
Transition Metal-Catalyzed Carbene Generation and Transfer
The use of transition metal catalysts, particularly those based on rhodium and copper, has revolutionized the application of this compound ylides in organic synthesis. These catalysts facilitate the decomposition of the ylide to form a metal-carbene (carbenoid) intermediate, which then undergoes a variety of synthetically useful transformations with high efficiency and selectivity.
Rhodium-Catalyzed Reactions
Rhodium(II) carboxylates, such as rhodium(II) acetate (B1210297) ([Rh₂(OAc)₄]), are highly effective catalysts for promoting carbene transfer reactions from this compound ylides. These reactions include C-H activation/functionalization, cyclopropanation, and X-H insertion (X = O, N, S).[6][7]
A proposed catalytic cycle for rhodium-catalyzed C-H activation is shown below:
| Entry | Substrate | This compound Ylide | Product | Yield (%) | Reference |
| 1 | N-Methoxybenzamide | Phenylthis compound dimedone ylide | 3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one | 95 | [7] |
| 2 | Indole | Phenylthis compound dimethyl malonate ylide | 4-(2,2-bis(methoxycarbonyl)vinyl)indole | 88 | [6] |
| 3 | S-Aryl sulfoximine | Phenylthis compound dimedone ylide | Tricyclic 1,2-benzothiazine | 92 | [2] |
| 4 | Arylhydrazine | Phenylthis compound 1,3-cyclohexanedione (B196179) ylide | Tetrahydrocarbazol-4-one | 85 | [8] |
Experimental Protocol: Rhodium-Catalyzed Intramolecular C-H Insertion
This protocol is a general representation of a rhodium-catalyzed intramolecular C-H insertion reaction.
Materials:
-
Substrate containing an this compound ylide and a C-H bond for insertion
-
Rhodium(II) acetate dimer ([Rh₂(OAc)₄])
-
Dry, degassed solvent (e.g., dichloromethane (B109758) or toluene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound ylide substrate (1.0 equivalent) in the chosen solvent.
-
To this solution, add the rhodium(II) acetate dimer catalyst (0.5-2 mol%).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux), monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired C-H insertion product.
Copper-Catalyzed Reactions
Copper catalysts, in both +1 and +2 oxidation states, are also highly effective for promoting carbene transfer from this compound ylides. They are particularly well-suited for cyclopropanation reactions of alkenes and have been employed in enantioselective transformations using chiral ligands.[9][10]
A simplified mechanism for copper-catalyzed cyclopropanation is illustrated below:
| Entry | Alkene | This compound Ylide | Catalyst/Ligand | Yield (%) | ee (%) | Reference |
| 1 | Styrene | Phenylthis compound dimethyl malonate ylide | Cu(acac)₂ | 80 | - | [2] |
| 2 | 1-Octene | Phenylthis compound diethyl malonate ylide | Cu(OTf)₂ | 75 | - | [3] |
| 3 | Styrene | Phenylthis compound di-tert-butyl malonate ylide | Cu(I)/Box | 92 | 97 | [9] |
| 4 | Indene | Phenylthis compound dimethyl malonate ylide | Cu(I)/Pybox | 85 | 94 | [9] |
Experimental Protocol: Copper-Catalyzed Enantioselective Cyclopropanation
This protocol outlines a general procedure for an enantioselective cyclopropanation using a chiral copper catalyst.
Materials:
-
Alkene
-
This compound ylide
-
Copper(I) or Copper(II) salt (e.g., CuOTf, Cu(acac)₂)
-
Chiral ligand (e.g., Box, Pybox)
-
Dry, degassed solvent (e.g., dichloromethane, toluene, or diethyl ether)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, prepare the chiral copper catalyst by stirring the copper salt and the chiral ligand in the solvent at room temperature for 30-60 minutes.
-
Cool the catalyst solution to the desired reaction temperature (often between -78 °C and room temperature).
-
Add the alkene (1.0-1.5 equivalents) to the catalyst solution.
-
Slowly add a solution of the this compound ylide (1.0 equivalent) in the same solvent to the reaction mixture via a syringe pump over several hours.
-
Stir the reaction at the same temperature until the this compound ylide is fully consumed (monitored by TLC).
-
Quench the reaction (if necessary) and warm to room temperature.
-
Pass the reaction mixture through a short plug of silica gel, eluting with an appropriate solvent to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the enantiomerically enriched cyclopropane.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Photochemical Carbene Generation
In addition to thermal and metal-catalyzed methods, carbenes can be generated from this compound ylides using photochemical irradiation, often with UV or blue light.[1][11] This approach offers a metal-free alternative for carbene transfer reactions. The mechanism is believed to involve the formation of a diradical intermediate upon photoexcitation of the ylide.[12]
A proposed pathway for photochemical cyclopropanation is as follows:
Experimental Protocol: Photochemical Cyclopropanation
This protocol describes a general setup for a photochemical cyclopropanation reaction.[1]
Materials:
-
Alkene
-
This compound ylide
-
Photochemically inert solvent (e.g., acetonitrile, dichloromethane)
-
Photoreactor equipped with a specific wavelength light source (e.g., blue LEDs)
Procedure:
-
In a quartz or borosilicate glass reaction vessel, dissolve the this compound ylide (1.0 equivalent) and the alkene (1.5-5.0 equivalents) in the chosen solvent.
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 15-30 minutes.
-
Place the reaction vessel in a photoreactor and irradiate with the light source (e.g., blue LEDs, λ ≈ 450 nm) at a controlled temperature (often room temperature).
-
Stir the reaction mixture during irradiation and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, turn off the light source and remove the reaction vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the cyclopropane.
Conclusion
This compound ylides have proven to be highly valuable and practical precursors for the generation of carbenes in a variety of synthetic transformations. Their stability and predictable reactivity, particularly in transition metal-catalyzed reactions, have enabled the development of efficient and selective methods for the construction of complex molecular architectures. The continued exploration of new catalysts, chiral ligands, and photochemical activation methods will undoubtedly further expand the synthetic utility of these versatile reagents, providing researchers and drug development professionals with powerful tools for innovation.
References
- 1. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 2. Rhodium-catalyzed C–H activation/cyclization of aryl sulfoximines with this compound ylides towards polycyclic 1,2-benzothiazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Ylides as Carbene Precursors in Rh(III)-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rhodium(iii)-catalyzed regioselective C(sp2)–H activation of indoles at the C4-position with this compound ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. This compound ylides: an emerging and alternative carbene precursor for C–H functionalizations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Rhodium(III)-Catalyzed [4+2] Annulation via C-H Activation: Synthesis of Multi-Substituted Naphthalenone Sulfoxonium Ylides [mdpi.com]
A Deep Dive into Photoredox Catalysis: The Iodonium Salt Electron Transfer Mechanism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of synthetic organic chemistry, photoredox catalysis has emerged as a powerful and versatile tool, enabling the construction of complex molecules under mild and environmentally benign conditions. This guide delves into the core of a pivotal class of reactions within this field: those employing diaryliodonium salts as aryl radical precursors through a photoredox-mediated electron transfer mechanism. This document provides a comprehensive overview of the underlying principles, quantitative data to inform reaction design, detailed experimental protocols, and visual representations of the key processes involved.
The Core Mechanism: A Symphony of Light, Catalyst, and Reagent
At its heart, the photoredox-catalyzed activation of diarylthis compound salts is a process initiated by visible light. A photocatalyst (PC), typically a transition metal complex or an organic dye, absorbs a photon, transitioning to an electronically excited state (PC*). This excited state is a potent single-electron transfer (SET) agent, capable of either donating or accepting an electron.
In the context of diarylthis compound salts (Ar₂I⁺X⁻), the most common pathway involves an oxidative quenching cycle . The excited photocatalyst (PC*) donates an electron to the diarylthis compound salt. This SET event leads to the fragmentation of the this compound salt, generating an aryl radical (Ar•), an aryl iodide (ArI), and the oxidized form of the photocatalyst (PC⁺). The highly reactive aryl radical can then engage in a variety of bond-forming reactions, such as C-H functionalization, arylation of alkenes and alkynes, and cross-coupling reactions. To complete the catalytic cycle, the oxidized photocatalyst (PC⁺) is reduced back to its ground state (PC) by a sacrificial electron donor or by the substrate itself in a subsequent step.
Alternatively, a reductive quenching cycle can operate. In this scenario, the excited photocatalyst (PC*) accepts an electron from a suitable donor, generating a reduced photocatalyst (PC⁻). This highly reducing species then transfers an electron to the diarylthis compound salt, leading to its fragmentation into an aryl radical, an aryl iodide, and regeneration of the ground-state photocatalyst.
The choice between an oxidative and reductive quenching pathway is dictated by the specific photocatalyst, the diarylthis compound salt, the solvent, and the other reacting species present.
Visualizing the Catalytic Cycle
The intricate dance of electrons and intermediates in the oxidative quenching pathway can be visualized as follows:
Caption: Oxidative quenching cycle in photoredox catalysis with a diarylthis compound salt.
Quantitative Data for Reaction Design
The feasibility and efficiency of a photoredox reaction are governed by the electrochemical potentials of the species involved. A successful electron transfer is thermodynamically favorable when the excited-state potential of the photocatalyst is sufficient to reduce or oxidize the substrate.
Redox Potentials of Common Photocatalysts
The following table summarizes the ground-state and excited-state redox potentials of frequently used photocatalysts. The excited-state potentials are crucial for predicting the feasibility of the initial electron transfer step.
| Photocatalyst | E₁/₂ (PC⁺/PC) [V vs SCE] | E₁/₂ (PC/PC⁻) [V vs SCE] | E₀,₀ [eV] | E₁/₂ (PC⁺/PC) [V vs SCE] | E₁/₂ (PC/PC⁻) [V vs SCE] |
| fac-[Ir(ppy)₃] | +0.77 | -1.73 | 2.42 | -1.65 | +0.69 |
| [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ | +1.21 | -1.37 | 2.63 | -1.42 | +1.26 |
| [Ru(bpy)₃]Cl₂ | +1.29 | -1.33 | 2.12 | -0.83 | +0.79 |
| 4CzIPN | +1.35 | -1.12 | 2.78 | -1.43 | +1.66 |
| Eosin Y | +0.78 | -1.06 | 1.89 | -1.11 | +0.83 |
Note: Values are approximate and can vary with solvent and experimental conditions. Data compiled from various sources.
Reduction Potentials of Diarylthis compound Salts
The reduction potential of the diarylthis compound salt is a key parameter determining its suitability as an aryl radical precursor. Electron-withdrawing groups on the aryl rings generally make the salt easier to reduce.
| Diarylthis compound Salt | E_red_ [V vs SCE] |
| (4-NO₂C₆H₄)₂I⁺ | ~ -0.2 |
| (4-CF₃C₆H₄)₂I⁺ | ~ -0.3 |
| (C₆H₅)₂I⁺ | ~ -0.5 |
| (4-MeOC₆H₄)₂I⁺ | ~ -0.7 |
Note: These are representative values and can vary based on the counter-ion and solvent system. There is a notable difference of approximately 0.36 eV in the reduction potential between diphenylthis compound (B167342) salts bearing a strong electron-withdrawing group (like NO₂) and a strong electron-donating group (like OMe)[1].
Experimental Protocols
This section provides a detailed, generalized methodology for performing a photoredox-catalyzed C-H arylation reaction using a diarylthis compound salt.
General Reaction Setup
A typical experimental workflow for a photoredox-catalyzed reaction is depicted below.
Caption: A generalized experimental workflow for photoredox catalysis.
Detailed Methodology for C-H Arylation of an Arene
Materials:
-
Arene substrate (1.0 equiv)
-
Diarylthis compound triflate (1.2 - 2.0 equiv)
-
Photocatalyst (e.g., [Ru(bpy)₃]Cl₂·6H₂O, 1-2 mol%)
-
Anhydrous solvent (e.g., acetonitrile, DMF, 0.1 M)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or vial with a septa)
-
Stir bar
-
Visible light source (e.g., 24W blue LED lamp)
Procedure:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arene substrate, the diarylthis compound triflate, and the photocatalyst.
-
Degassing: Seal the tube with a rubber septum, and degas the vessel by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon is commonly used).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Irradiation: Place the reaction vessel in front of a blue LED lamp (typically at a distance of 5-10 cm) and stir the reaction mixture vigorously. A fan may be used to maintain the reaction at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantum Yield: A Measure of Efficiency
The quantum yield (Φ) of a photochemical reaction is a critical parameter that quantifies its efficiency. It is defined as the number of molecules of product formed divided by the number of photons absorbed by the system.
Φ = (moles of product) / (moles of photons absorbed)
A quantum yield of less than or equal to 1 suggests that for every photon absorbed, at most one molecule of product is formed, which is typical for many photoredox catalytic cycles. A quantum yield greater than 1 indicates the presence of a chain reaction, where a single photochemical event initiates a series of subsequent thermal reactions that generate multiple product molecules.
Determination of Quantum Yield
The quantum yield is typically determined using chemical actinometry. A well-characterized photochemical reaction with a known quantum yield is run in parallel with the reaction of interest under identical irradiation conditions. By comparing the amount of product formed in both reactions, the photon flux can be determined, and subsequently, the quantum yield of the reaction under investigation can be calculated. A common actinometer for visible light experiments is potassium ferrioxalate.
Conclusion
Photoredox catalysis utilizing diarylthis compound salts as aryl radical precursors represents a robust and versatile strategy in modern organic synthesis. Understanding the fundamental electron transfer mechanism, being able to predict reaction feasibility through redox potential data, and employing meticulous experimental techniques are paramount for the successful application of this powerful methodology. This guide provides a foundational framework for researchers to explore and exploit the vast potential of this exciting area of chemistry in their pursuit of novel molecules and more efficient synthetic routes. The continued development of new photocatalysts and a deeper mechanistic understanding will undoubtedly expand the horizons of what is achievable in the realm of photoredox catalysis.
References
The Core Reactivity of Cyclic Hypervalent Iodine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic hypervalent iodine(III) compounds have emerged as a pivotal class of reagents in modern organic synthesis, offering a unique combination of stability and reactivity that surpasses their acyclic counterparts.[1][2] Their rigid cyclic structure, typically based on a benziodoxole or related framework, not only enhances their stability and handling safety but also fine-tunes their reactivity, enabling a diverse array of chemical transformations.[3][4] These reagents are particularly valued for their ability to act as powerful electrophiles and oxidizing agents, facilitating reactions under mild conditions, often without the need for transition metal catalysts.[5][6] This guide delves into the fundamental reactivity of these compounds, providing a technical overview of their application in key synthetic transformations, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations.
The utility of cyclic hypervalent iodine reagents stems from the unique nature of the hypervalent bond, a three-center-four-electron (3c-4e) bond that is longer, more polarized, and weaker than a standard covalent bond.[7][8] This inherent weakness allows for the facile transfer of ligands from the iodine center to a variety of nucleophiles. A key concept underpinning their reactivity is "Umpolung," or the inversion of polarity, where these reagents enable the electrophilic transfer of functional groups that typically behave as nucleophiles.[6][9] This guide will explore several key classes of reactions, including trifluoromethylation, alkynylation, and azidation, highlighting the versatility of these powerful synthetic tools.
Electrophilic Trifluoromethylation with Togni's Reagents
The introduction of a trifluoromethyl group (CF3) into organic molecules can profoundly alter their physical, chemical, and biological properties, making it a crucial strategy in drug discovery and materials science. Togni's reagents, a class of cyclic hypervalent iodine compounds, are among the most effective and widely used reagents for electrophilic trifluoromethylation.[10]
General Reactivity and Scope
Togni's reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) and its derivatives are bench-stable, crystalline solids that can deliver an electrophilic "CF3+" equivalent to a wide range of nucleophiles, including β-ketoesters, thiols, and enamines.[11][12] The reactions are often high-yielding and proceed under mild conditions.
Data Presentation: Trifluoromethylation of β-Ketoesters
The trifluoromethylation of β-ketoesters is a hallmark reaction of Togni's reagents, providing efficient access to α-trifluoromethylated carbonyl compounds.[12]
| Entry | β-Ketoester Substrate | Product | Yield (%) |
| 1 | Ethyl 2-oxocyclohexanecarboxylate | Ethyl 1-(trifluoromethyl)-2-oxocyclohexanecarboxylate | 95 |
| 2 | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-(trifluoromethyl)-2-oxocyclopentanecarboxylate | 92 |
| 3 | Ethyl 3-oxo-3-phenylpropanoate | Ethyl 2-phenyl-2-(trifluoromethyl)-3-oxopropanoate | 85 |
| 4 | Diethyl 2-oxomalonate | Diethyl 2-oxo-2-(trifluoromethyl)malonate | 88 |
Table 1: Representative yields for the trifluoromethylation of β-ketoesters using Togni's Reagent II.
Experimental Protocol: Synthesis of 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II)
Materials:
-
2-Iodobenzoic acid
-
Trifluoroacetic acid
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of 2-iodobenzoic acid (1.0 eq) in trifluoroacetic acid, add acetic anhydride and stir at room temperature for 1 hour.
-
Remove the volatiles under reduced pressure to obtain 1-(trifluoroacetoxy)-1,2-benziodoxol-3(1H)-one.
-
Dissolve the crude product in anhydrous DCM and cool to 0 °C.
-
Slowly add (trifluoromethyl)trimethylsilane (TMSCF3) (1.2 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with hexane to precipitate the product.
-
Collect the solid by filtration and wash with cold hexane to afford 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one as a white crystalline solid.[7]
Visualization: Proposed Mechanism of Trifluoromethylation
Caption: General mechanism of electrophilic trifluoromethylation.
Electrophilic Alkynylation with Benziodoxolone Reagents (EBX)
Ethynylbenziodoxolone (EBX) reagents are powerful tools for the electrophilic transfer of alkyne moieties to a diverse range of nucleophiles.[9] Silyl-substituted derivatives, such as TIPS-EBX, are particularly useful due to their enhanced stability and handling characteristics.[5][13]
General Reactivity and Scope
EBX reagents enable the direct alkynylation of soft nucleophiles like thiols, phosphines, and stabilized carbanions under mild, often metal-free conditions.[14][15] Furthermore, in the presence of a gold or palladium catalyst, they can be employed for the C-H alkynylation of (hetero)arenes.[1][4]
Data Presentation: Alkynylation of Thiols with TIPS-EBX
The alkynylation of thiols with TIPS-EBX is a rapid and highly chemoselective transformation that proceeds in excellent yields.[3][14]
| Entry | Thiol Substrate | Product | Yield (%) |
| 1 | Thiophenol | Phenyl(triisopropylsilylethynyl)sulfane | 98 |
| 2 | 4-Methylthiophenol | (4-Tolyl)(triisopropylsilylethynyl)sulfane | 95 |
| 3 | 4-Chlorothiophenol | (4-Chlorophenyl)(triisopropylsilylethynyl)sulfane | 96 |
| 4 | Benzyl mercaptan | Benzyl(triisopropylsilylethynyl)sulfane | 92 |
Table 2: Representative yields for the alkynylation of thiols with TIPS-EBX.[14]
Experimental Protocol: Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX)
Materials:
-
2-Iodobenzoic acid
-
Oxalyl chloride
-
Dimethylformamide (DMF), catalytic amount
-
1-(Triisopropylsilyl)-2-(trimethylsilyl)acetylene
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a suspension of 2-iodobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent under reduced pressure to obtain 2-iodobenzoyl chloride.
-
In a separate flask, dissolve 1-(triisopropylsilyl)-2-(trimethylsilyl)acetylene (1.1 eq) and silver trifluoromethanesulfonate (1.1 eq) in anhydrous DCM.
-
Add the previously prepared 2-iodobenzoyl chloride to this solution at room temperature and stir for 12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford TIPS-EBX as a white solid.[5]
Visualization: Gold-Catalyzed C-H Alkynylation of Indoles
Caption: Catalytic cycle for the Au-catalyzed C-H alkynylation of indoles.[1]
Azide (B81097) Transfer Reactions with Azidobenziodoxolones (ABX)
Azidobenziodoxolones (ABX) are stable, crystalline solids that serve as efficient reagents for the electrophilic transfer of the azide moiety. They offer a safer alternative to other azidating agents which can be explosive and hazardous to handle.
General Reactivity and Scope
ABX reagents can be used for the azidation of a variety of substrates, including β-dicarbonyl compounds, alkenes, and in radical C-H azidation reactions, often in the presence of a transition metal catalyst or under photoredox conditions.
Data Presentation: Iron-Catalyzed C-H Azidation
The combination of an azidobenziodoxolone reagent with an iron catalyst enables the selective late-stage azidation of C-H bonds.
| Entry | Substrate | Product | Yield (%) |
| 1 | Adamantane | 1-Azidoadamantane | 75 |
| 2 | cis-Decalin | 1-Azido-cis-decalin | 68 |
| 3 | Sclareolide | 8-Azidosclareolide | 55 |
| 4 | (–)-Ambroxide | 3-Azidoambroxide | 62 |
Table 3: Representative yields for the iron-catalyzed C-H azidation using an azidobenziodoxolone reagent.
Experimental Protocol: Synthesis of 1-Azido-1,2-benziodoxol-3(1H)-one (ABX)
Materials:
-
2-Iodobenzoic acid
-
Sodium azide
-
Potassium persulfate
-
Sulfuric acid
-
Water
Procedure:
-
To a solution of 2-iodobenzoic acid (1.0 eq) in acetonitrile and water, add sodium azide (1.5 eq).
-
Cool the mixture to 0 °C and slowly add a solution of potassium persulfate (1.2 eq) in water, maintaining the temperature below 5 °C.
-
Add concentrated sulfuric acid dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
The product will precipitate from the reaction mixture. Collect the solid by filtration.
-
Wash the solid with cold water and then with a small amount of cold acetonitrile.
-
Dry the product under vacuum to afford 1-azido-1,2-benziodoxol-3(1H)-one as a white, crystalline solid.
Visualization: Photoredox-Catalyzed Decarboxylative Azidation
Caption: Simplified mechanism for photoredox-catalyzed decarboxylative azidation.
Conclusion
Cyclic hypervalent iodine compounds represent a remarkably versatile and powerful class of reagents in contemporary organic synthesis. Their enhanced stability compared to acyclic analogues allows for the safe and efficient execution of a wide range of transformations, including trifluoromethylations, alkynylations, and azidations. The ability of these reagents to facilitate reactions under mild, often metal-free conditions, and to engage in novel reactivity patterns through catalytic cycles, underscores their importance in modern drug discovery and development. The detailed protocols and mechanistic insights provided in this guide aim to equip researchers with the fundamental knowledge to effectively harness the synthetic potential of these exceptional reagents. As the field continues to evolve, the development of new chiral cyclic hypervalent iodine reagents and their application in asymmetric catalysis promises to further expand the synthetic chemist's toolkit.
References
- 1. One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fast and Highly Chemoselective Alkynylation of Thiols with Hypervalent Iodine Reagents Enabled through a Low Energy Barrier Concerted Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Gold-catalyzed direct alkynylation of tryptophan in peptides using TIPS-EBX [beilstein-journals.org]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent progress in alkynylation with hypervalent iodine reagents - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06168F [pubs.rsc.org]
- 10. Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. TIPS-EBX - Enamine [enamine.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fast and Highly Chemoselective Alkynylation of Thiols with Hypervalent Iodine Reagents Enabled through a Low Energy Barrier Concerted Mechanism [organic-chemistry.org]
The Dawn of a New Oxidizing Era: A Technical Guide to the Discovery and History of Hypervalent Iodine Reagents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discoveries and historical development of hypervalent iodine reagents, from their initial synthesis in the late 19th century to their modern applications as versatile and environmentally benign oxidizing agents in organic synthesis. This document provides a comprehensive overview of the key milestones, detailed experimental protocols for the preparation of foundational reagents, and a summary of their chemical properties, laying a solid foundation for researchers and professionals in the chemical and pharmaceutical sciences.
The Pioneering Era: Willgerodt's Foray into Polyvalent Iodine
The journey into the world of hypervalent iodine chemistry began in 1886 when German chemist Conrad Willgerodt reported the first synthesis of a stable organic compound containing iodine in a higher oxidation state.[1] By passing chlorine gas through a solution of iodobenzene (B50100), he successfully prepared (dichloroiodo)benzene, a trivalent iodine compound.[1] This discovery laid the groundwork for a new class of reagents.
Following this breakthrough, the late 19th and early 20th centuries witnessed the synthesis of several other key hypervalent iodine compounds. In 1892, Willgerodt also reported the synthesis of (diacetoxyiodo)benzene, iodosylbenzene, and iodylbenzene.[2] The subsequent year, in 1893, 2-iodoxybenzoic acid (IBX) was prepared.[2] The first diaryliodonium salts were synthesized by Hartmann and Meyer in 1894.[2]
Despite these early discoveries, the field of hypervalent iodine chemistry remained relatively dormant for several decades. It wasn't until the latter half of the 20th century that the synthetic potential of these reagents began to be fully appreciated, leading to a renaissance in their development and application.
Key Hypervalent Iodine Reagents: A Historical Perspective
This section details the preparation and properties of some of the most significant hypervalent iodine reagents in chronological order of their discovery.
(Dichloroiodo)benzene
(Dichloroiodo)benzene was the first hypervalent organoiodine compound to be synthesized.[1] Its preparation marked the genesis of this entire field of chemistry.
Experimental Protocol: Synthesis of (Dichloroiodo)benzene
This protocol is based on the original method described by Conrad Willgerodt in 1886.
Materials:
-
Iodobenzene
-
Chlorine gas
Procedure:
-
Dissolve iodobenzene in chloroform in a suitable reaction vessel.
-
Cool the solution in an ice bath.
-
Bubble chlorine gas through the cooled solution.
-
Continue the passage of chlorine gas until the precipitation of a yellow crystalline solid is complete.
-
Collect the solid by filtration.
-
Wash the solid with a small amount of cold chloroform.
-
Air-dry the resulting (dichloroiodo)benzene.
Quantitative Data for Early Hypervalent Iodine(III) Reagents
| Compound | Year of Discovery | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| (Dichloroiodo)benzene | 1886 | C₆H₅ICl₂ | 274.91 | 115-120 (decomposes) | Yellow crystalline solid |
| (Diacetoxyiodo)benzene | 1892 | C₆H₅I(OAc)₂ | 322.10 | 163–165 | White crystalline solid |
| Iodosylbenzene | 1892 | C₆H₅IO | 220.02 | 210 (explodes) | Amorphous yellow solid |
(Diacetoxyiodo)benzene (PIDA)
(Diacetoxyiodo)benzene, also known as Phenyliodine(III) diacetate (PIDA), was first prepared by Willgerodt in 1892.[2] It has since become a versatile and widely used oxidizing agent in organic synthesis.
Experimental Protocol: Synthesis of (Diacetoxyiodo)benzene
This procedure is a common laboratory method for the preparation of PIDA.
Materials:
-
Iodobenzene
-
Peracetic acid
-
Acetic acid
Procedure:
-
To a stirred solution of iodobenzene in glacial acetic acid, slowly add peracetic acid while maintaining the temperature below 40°C.
-
After the addition is complete, continue stirring for several hours at room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the white solid by filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from acetic acid to obtain pure (diacetoxyiodo)benzene.[2]
Iodosylbenzene and Iodylbenzene
Iodosylbenzene (PhIO) and iodylbenzene (PhIO₂) were also first prepared by Willgerodt in 1892.[2] Iodosylbenzene is a polymeric solid, while iodylbenzene is a more powerful oxidizing agent.
Experimental Protocol: Synthesis of Iodosylbenzene
This protocol describes the hydrolysis of (dichloroiodo)benzene.
Materials:
-
(Dichloroiodo)benzene
-
Sodium hydroxide (B78521) solution
Procedure:
-
Suspend (dichloroiodo)benzene in water.
-
Slowly add a dilute solution of sodium hydroxide with vigorous stirring.
-
Continue stirring until the yellow color of the starting material disappears, and a white or pale yellow solid forms.
-
Collect the solid iodosylbenzene by filtration.
-
Wash the solid thoroughly with water.
-
Dry the product in a desiccator.
Experimental Protocol: Synthesis of Iodylbenzene
This protocol involves the oxidation of iodosylbenzene.
Materials:
-
Iodosylbenzene
-
Sodium hypochlorite (B82951) solution (bleach)
Procedure:
-
Suspend iodosylbenzene in water.
-
Add sodium hypochlorite solution to the suspension.
-
Heat the mixture gently with stirring.
-
The iodosylbenzene will gradually be oxidized to iodylbenzene, which precipitates as a white solid.
-
Cool the reaction mixture and collect the iodylbenzene by filtration.
-
Wash the solid with water and dry.
Quantitative Data for Early Hypervalent Iodine(V) Reagents
| Compound | Year of Discovery | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Iodylbenzene | 1892 | C₆H₅IO₂ | 236.02 | 236-237 (decomposes) | White solid |
| 2-Iodoxybenzoic acid (IBX) | 1893 | C₇H₅IO₄ | 280.02 | 230 (decomposes) | White crystalline solid |
The Modern Era: The Rise of IBX and Dess-Martin Periodinane
The resurgence of interest in hypervalent iodine chemistry in the 1980s was largely driven by the development of new, more versatile, and selective reagents.
2-Iodoxybenzoic Acid (IBX)
Although first synthesized in 1893, the synthetic utility of 2-iodoxybenzoic acid (IBX) was largely overlooked for nearly a century due to its insolubility in common organic solvents.[3] In the 1990s, its potential as a mild and selective oxidizing agent for alcohols was realized, particularly when used in dimethyl sulfoxide (B87167) (DMSO).
Experimental Protocol: Synthesis of 2-Iodoxybenzoic Acid (IBX)
This modern procedure utilizes Oxone® as the oxidant.[4][5]
Materials:
-
2-Iodobenzoic acid
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Water
Procedure:
-
Dissolve 2-iodobenzoic acid in hot water.
-
Slowly add Oxone® to the solution with vigorous stirring.
-
Heat the mixture at approximately 70-80°C for a few hours.
-
A white precipitate of IBX will form.
-
Cool the mixture to room temperature and then in an ice bath.
-
Collect the crystalline IBX by filtration.
-
Wash the solid with cold water and then with acetone.
-
Dry the product under vacuum.
Dess-Martin Periodinane (DMP)
In 1983, Daniel Dess and James Martin developed a new hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, now famously known as the Dess-Martin Periodinane (DMP).[6] DMP is derived from IBX and offers significant advantages, including excellent solubility in common organic solvents and mild reaction conditions for the oxidation of alcohols to aldehydes and ketones.[6]
Experimental Protocol: Synthesis of Dess-Martin Periodinane (DMP)
This protocol is based on the original procedure.[7][8]
Materials:
-
2-Iodoxybenzoic acid (IBX)
-
Acetic anhydride
-
p-Toluenesulfonic acid (catalyst)
Procedure:
-
Suspend IBX in acetic anhydride.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture with stirring until the IBX dissolves and the reaction is complete.
-
Cool the reaction mixture to room temperature to allow the DMP to crystallize.
-
Collect the crystalline product by filtration.
-
Wash the solid with anhydrous ether.
-
Dry the Dess-Martin Periodinane under vacuum.
Visualizing the Chemistry: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key synthetic pathways and reaction mechanisms in hypervalent iodine chemistry.
Caption: Synthetic pathway for Dess-Martin Periodinane (DMP) from 2-Iodobenzoic Acid.
Caption: Simplified mechanism of alcohol oxidation by Dess-Martin Periodinane (DMP).[9][10][11]
Conclusion
The discovery and development of hypervalent iodine reagents represent a significant advancement in the field of organic synthesis. From the pioneering work of Conrad Willgerodt to the modern-day utility of reagents like IBX and DMP, these compounds have provided chemists with powerful tools for selective and efficient oxidations. Their low toxicity and mild reaction conditions make them attractive alternatives to heavy metal-based oxidants, aligning with the principles of green chemistry. The continued exploration of hypervalent iodine chemistry promises to yield even more innovative reagents and synthetic methodologies for the advancement of chemical and pharmaceutical research.
References
- 1. Hypervalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 5. CN109081826B - Preparation method of oxidant IBX - Google Patents [patents.google.com]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Theoretical Studies on the Bonding in Iodonium Compounds: A Technical Guide
Executive Summary: Iodonium compounds, a prominent class of hypervalent iodine reagents, are indispensable in modern organic synthesis for their role as aryl-transfer agents and, more recently, as halogen-bonding organocatalysts.[1][2] Their unique reactivity stems from a complex electronic structure that has been the subject of extensive theoretical investigation. This guide provides an in-depth analysis of the bonding in this compound compounds, transitioning from the classical three-center, four-electron (3c-4e) model to the contemporary understanding informed by high-level quantum chemical calculations, which emphasize the roles of s-orbital participation and σ-hole interactions. This document is intended for researchers, scientists, and drug development professionals seeking a detailed theoretical foundation of this compound chemistry.
The Classical View: The Three-Center, Four-Electron (3c-4e) Model
The foundational model for describing the bonding in hypervalent compounds, including λ3-iodanes like diarylthis compound salts, is the three-center, four-electron (3c-4e) bond, first proposed by Pimentel and Rundle.[3][4] This model successfully explains the characteristic T-shaped geometry and the nature of the bonds along the apical-equatorial-apical axis.
In this framework, a single unhybridized p-orbital on the central iodine atom interacts with the orbitals of two ligands (e.g., two carbon atoms in a diarylthis compound salt) arranged in a linear fashion.[3][5] This interaction gives rise to three molecular orbitals:
-
A bonding orbital (ψ)
-
A non-bonding orbital (ψn)
-
An anti-bonding orbital (ψ*)
The four valence electrons occupy the bonding and non-bonding orbitals, resulting in a net bond order of 0.5 for each Iodine-Ligand interaction.[3] This leads to bonds that are characteristically longer, weaker, and more polarized than standard two-center, two-electron covalent bonds.[6][7] The non-bonding orbital often shows electron density localized on the more electronegative ligands.[3]
Modern Theoretical Refinements
While the 3c-4e model provides a valuable qualitative picture, it is an oversimplification. Modern computational studies, primarily using Density Functional Theory (DFT), have revealed a more nuanced bonding scenario.
The Role of Iodine's s-Orbitals
Detailed orbital analysis shows that the traditional view of an unhybridized p-orbital on iodine is not entirely accurate.[5] In diarylthis compound salts, the iodine orbitals involved in bonding to the carbon ligands possess significant s-character, typically ranging from 5.5% to 9.2%.[5] This s-orbital participation, consistent with Bent's rule, causes the C–I–C bond angle to deviate from the idealized 90° (for a pure p-orbital) to more obtuse angles, generally between 91° and 97°.[5] The degree of s-character and the precise bond angle are sensitive to the nature of the counter-anion, which influences the crystal packing and electronic environment of the this compound cation.[5]
Halogen Bonding and the σ-Hole Concept
A pivotal development in understanding this compound compounds is the concept of halogen bonding, driven by the presence of a "σ-hole".[8][9] A σ-hole is a region of positive electrostatic potential located on the outer surface of the iodine atom, directly opposite to the covalent C-I bonds.[9] This electropositive region arises from the anisotropic distribution of electron density around the iodine atom.
Diarylthis compound cations are particularly potent halogen bond donors because the formal positive charge on the iodine atom creates exceptionally strong σ-holes.[10] They can function as biaxial donors, with two distinct σ-holes available for interaction with Lewis bases (anions or neutral electron donors).[11] This interaction is not merely a weak electrostatic attraction but a directional, non-covalent bond that plays a crucial role in the solid-state structure, catalytic activity, and reaction mechanisms of this compound compounds.[1][12]
Quantitative Data from Theoretical Studies
Computational chemistry provides precise quantitative data on the geometry and electronic structure of this compound compounds. Below is a summary of representative data from DFT calculations and X-ray crystallography.
| Compound/Salt | Counter-Anion (X⁻) | C–I–C Angle (°) | I-C Bond Length (Å) | I···X Distance (Å) | Iodine s-Character (%) | Reference |
| Diphenylthis compound Bromide | Br⁻ | 91.8 | ~2.0 | ~3.0 | 5.5 - 9.2 | [5] |
| Diphenylthis compound Hexafluorophosphate | PF₆⁻ | 97.4 | ~2.0 | ~3.0 | 5.5 - 9.2 | [5] |
| Diphenylbromonium Bromide | Br⁻ | 97.0 | - | - | - | [5] |
| Diphenylchloronium Tetrafluoroborate | BF₄⁻ | 104.0 | - | - | - | [5] |
| Dimethyl malonate-derived this compound ylide | - | - | - | - | - | [8] |
| Symmetric Acyclic Diarylthis compound Ion | - | - | - | - | - | [10] |
| Symmetric Cyclic Diarylthis compound Ion | - | - | - | - | - | [10] |
| Table 1: Comparative Structural Parameters of Diarylhalonium Salts. Data highlights the influence of the central halogen and the counter-anion on molecular geometry. |
| Compound Type | σ-Hole Location | Max Electrostatic Potential | Reference |
| Dimethyl malonate-derived this compound ylide | Opposite β-dicarbonyl | +0.084 e | [8] |
| Dimethyl malonate-derived this compound ylide | Opposite arene | +0.049 e | [8] |
| Symmetric Acyclic Diarylthis compound Ion | Opposite C-I bonds | +0.18 to +0.19 e | [10] |
| Symmetric Cyclic Diarylthis compound Ion | Opposite C-I bonds | +0.20 e | [10] |
| Table 2: Calculated σ-Hole Strengths. The data shows that the positive charge on diarylthis compound ions leads to significantly stronger σ-holes compared to neutral this compound ylides. |
Computational Methodologies
The theoretical insights discussed are derived from specific computational protocols. Understanding these methods is crucial for evaluating the validity of the results.
Key Methodologies:
-
Density Functional Theory (DFT): This is the most widely used quantum chemical method for studying this compound compounds due to its favorable balance of accuracy and computational cost.[4][5][13][14] Common functionals include M06-2X, B3LYP, and MN12-SX.[4][12][15]
-
Basis Sets: For iodine, which is a heavy element, effective core potentials (ECPs) or pseudopotentials (e.g., LANL2DZ, MWB46) are often used to account for relativistic effects, while Pople-style (e.g., 6-31G*) or Dunning-style basis sets are used for lighter atoms.[12][15]
-
Natural Bond Orbital (NBO) Analysis: This post-calculation analysis method is used to interpret the DFT wavefunction in terms of localized bonds, lone pairs, and orbital hybridizations.[5][8] It is essential for quantifying the s-p character of the bonding orbitals.[5]
-
Molecular Electrostatic Potential (MEP) Mapping: MEP surfaces are calculated to visualize and quantify the electron distribution around a molecule.[4][9] This technique is fundamental for identifying and characterizing σ-holes.[9]
References
- 1. Evaluating the halogen bonding strength of a iodoloisoxazolium(III) salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Orbital analysis of bonding in diarylhalonium salts and relevance to periodic trends in structure and reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02332F [pubs.rsc.org]
- 6. download.e-bookshelf.de [download.e-bookshelf.de]
- 7. Hypervalent Iodine Compounds [organic-chemistry.org]
- 8. Exploring the role of halogen bonding in this compound ylides: insights into unexpected reactivity and reaction control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound salts as efficient iodine( iii )-based noncovalent organocatalysts for Knorr-type reactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09640G [pubs.rsc.org]
- 13. Computational studies on hypervalent this compound(III) compounds as activated precursors for 18F radiofluorination of electron-rich arenes [apo.ansto.gov.au]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
introduction to iodonium salts in positron emission tomography
An In-depth Technical Guide to Iodonium Salts in Positron Emission Tomography
For Researchers, Scientists, and Drug Development Professionals
Introduction: The ¹⁸F-Labeling Challenge in PET
Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that provides functional information about biological processes in vivo.[1] The technique relies on radiopharmaceuticals labeled with positron-emitting radionuclides.[2] Among these, Fluorine-18 (¹⁸F) is the most widely used due to its near-ideal physical properties, including a convenient half-life (109.8 min), low positron energy (<1 mm range) for high-resolution images, and clean decay profile.[1][3]
The synthesis of ¹⁸F-labeled PET tracers typically involves nucleophilic substitution reactions using cyclotron-produced, no-carrier-added (NCA) [¹⁸F]fluoride.[4] While this method is effective for aliphatic compounds and electron-deficient (activated) aromatic systems, the direct radiofluorination of electron-rich (non-activated) aromatic rings remains a significant challenge.[4][5] Traditional nucleophilic aromatic substitution (SₙAr) on such systems is often infeasible due to the poor leaving groups and unfavorable electronics.[5][6][7] This limitation has historically restricted the structural scope of potential PET tracers. To overcome this hurdle, diarylthis compound salts have emerged as powerful precursors, enabling the efficient labeling of a wide array of complex and electron-rich arenes.[1][5]
Diarylthis compound Salts: A Gateway to Electron-Rich Fluoroarenes
Diarylthis compound salts are hypervalent iodine compounds that serve as potent electrophiles for radiofluorination.[6][8] They have found wide application in PET as a fast and convenient method for introducing [¹⁸F]fluoride into radiotracer molecules, particularly those inaccessible via traditional SₙAr reactions.[2][5] The key advantage of these precursors is their ability to facilitate nucleophilic attack on aromatic rings that are not activated by electron-withdrawing groups.[5][6]
Mechanism of Radiofluorination
The radiofluorination of diarylthis compound salts proceeds through a distinct mechanism compared to classic SₙAr. The process is believed to involve the initial formation of a diaryl-[¹⁸F]fluorido-λ³-iodane intermediate, followed by reductive elimination to yield the [¹⁸F]fluoroarene and an iodoarene byproduct.[9]
Regioselectivity in unsymmetrical diarylthis compound salts (Ar¹-I⁺-Ar²) is a critical consideration. The nucleophilic attack by [¹⁸F]fluoride is directed by the electronic and steric properties of the two aryl rings.[10][11]
-
Electronic Effects : The [¹⁸F]fluoride preferentially attacks the more electron-deficient aryl ring.[10][11]
-
Steric "Ortho Effect" : The presence of substituents at the ortho position can strongly direct the fluoride (B91410) to attack the substituted ring, a phenomenon not purely dependent on steric bulk but enhanced by hydrophobic groups.[10][12] The selectivity for an ortho-substituted product follows the general order: 2,6-di-Me > 2,4,6-tri-Me > Br > Me > Et ≈ iPr » H > OMe.[10][11]
To achieve high regioselectivity, one aryl group (the "dummy" ligand) is often designed to be significantly more electron-rich or sterically hindered to discourage fluoride attack, thereby directing fluorination to the desired aryl ring of the target molecule.[1]
Synthesis of this compound Salt Precursors
The synthesis of diarylthis compound salt precursors must be robust and tolerate a wide range of functional groups, especially acid-labile protecting groups.[13] While older methods often required harsh acidic conditions, modern approaches utilize milder reactions.[6][13] A common and effective method involves the reaction of arylstannanes or arylboronic acids with [hydroxy(tosyloxy)iodo]arenes.[6] For example, aryl(thienyl)this compound tosylates can be prepared by treating tributylstannylarenes with [hydroxy(tosyloxy)iodo]thiophene.[2] These precursors are often stable for months when stored under appropriate conditions.[2] However, the synthesis can still be challenging for complex molecules, and oxidation-sensitive moieties can pose difficulties.[14]
Experimental Protocols
The following sections outline a generalized workflow and a typical experimental protocol for the radiofluorination of a diarylthis compound salt.
General Experimental Workflow
The production of a PET tracer using an this compound salt precursor is a multi-step process that requires careful coordination from radionuclide production to final quality control.
Detailed Methodology for Radiofluorination
This protocol is a representative example based on common procedures. Specific conditions (precursor amount, temperature, time, solvents) must be optimized for each new tracer.
-
[¹⁸F]Fluoride Preparation :
-
Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[3]
-
The aqueous solution is passed through a quaternary methylammonium (B1206745) (QMA) anion exchange cartridge to trap the [¹⁸F]F⁻.
-
The [¹⁸F]F⁻ is eluted from the cartridge into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2, K₂₂₂) and a weak base (e.g., K₂CO₃) in acetonitrile (B52724)/water.[10][11]
-
The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen to yield anhydrous, highly nucleophilic K[¹⁸F]F/K₂₂₂ complex.[10][11][15]
-
-
Radiolabeling Reaction :
-
The diarylthis compound salt precursor (typically 2-10 mg), dissolved in a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile), is added to the dried K[¹⁸F]F/K₂₂₂ complex.[9][16]
-
The reaction vessel is sealed and heated to a specified temperature (typically ranging from 80°C to 160°C) for a set duration (5-20 minutes).[8][9]
-
-
Purification and Formulation :
-
After cooling, the reaction mixture is quenched, typically with water or a mobile phase buffer.
-
The crude mixture is purified, often using a combination of solid-phase extraction (SPE) cartridges to remove unreacted [¹⁸F]fluoride and other impurities, followed by semi-preparative high-performance liquid chromatography (HPLC) to isolate the final product.
-
The collected HPLC fraction containing the radiotracer is diluted with water and passed through a C18 SPE cartridge. The tracer is eluted from the cartridge with ethanol (B145695) and formulated in a physiologically compatible solution (e.g., sterile saline) for injection.
-
Quantitative Data and Applications
Diarylthis compound salts have been successfully used to synthesize numerous PET tracers. The efficiency of the radiofluorination depends heavily on the substrate, the "dummy" aryl ligand, and the reaction conditions.
Metal-Free Radiofluorination
The original approach to using this compound salts involves direct nucleophilic substitution without a metal catalyst.
| Radiotracer/Product | Precursor Type | Conditions | Radiochemical Yield (RCY) | Molar Activity (Aₘ) | Reference |
| [¹⁸F]FPEB | This compound Ylide | 4 mg precursor, Et₄N[¹⁸F]F, DMF, 80°C, 5 min | 20 ± 5% (uncorrected) | 666 ± 51.8 GBq/μmol | [4][9] |
| ortho-[¹⁸F]Fluoroarenes | Diarylthis compound Salts | Micro-reactor, DMF, various temps | 51 to 95% (max observed) | Not Reported | [12] |
| [¹⁸F]KAM001 | Boronic Ester | Automated synthesis | 10.8 ± 1.0% (decay-corr.) | >1 GBq/μmol | [14] |
| [¹⁸F]KAM002 | Boronic Ester | Automated synthesis | 14.7 ± 8.6% (decay-corr.) | >1 GBq/μmol | [14] |
| [¹⁸F]KAM003 | Boronic Ester* | Automated synthesis | 14.9 ± 3.9% (decay-corr.) | >1 GBq/μmol | [14] |
*Note: Data for boronic esters are included for comparison, as they are an alternative for labeling electron-rich arenes; the study noted that this compound salt synthesis for this specific scaffold was unsuccessful due to substrate oxidation.[14]
Copper-Catalyzed Radiofluorination
A significant advancement in the field is the use of copper catalysts, which often allows for milder reaction conditions, broader functional group tolerance, and improved yields, especially for electron-rich substrates.[8][16]
| Radiotracer/Product | Precursor Type | Conditions | Radiochemical Conversion (RCC) | Molar Activity (Aₘ) | Reference |
| 4-[¹⁸F]Fluoroanisole | (Mesityl)(4-methoxyphenyl)I⁺ | 6 μmol precursor, Cu catalyst, [¹⁸F]KF, DMF | 79% | Not Reported | [8] |
| 2-[¹⁸F]Fluoroanisole | (Mesityl)(2-methoxyphenyl)I⁺ | 6 μmol precursor, Cu catalyst, [¹⁸F]KF, DMF | 30% | Not Reported | [8] |
| 1-[¹⁸F]Fluoro-3,4,5-trimethoxybenzene | (Mesityl)(3,4,5-trimethoxyphenyl)I⁺ | 6 μmol precursor, Cu catalyst, [¹⁸F]KF, DMF | 14% | Not Reported | [8] |
| Protected 6-[¹⁸F]FluoroDOPA | (Mesityl)(aryl)I⁺ OTs | Cu(MeCN)₄OTf, DMF, 85°C, 20 min | 17 ± 2% | 4000 ± 2000 Ci/mmol | [16] |
| [¹⁸F]Fluorophenylalanines | (Aryl)(mesityl)I⁺ | Cu-mediator, MeOH/DMF, 85°C, 20 min | 22-69% (isolated RCY) | Not Reported | [17] |
This compound Ylides: A Stable and Selective Alternative
While effective, diarylthis compound salts can sometimes suffer from stability issues and a lack of complete regioselectivity.[9] this compound ylides have been developed as an alternative class of precursors that address some of these challenges.[4][9] Unlike diarylthis compound salts that use an aryl auxiliary, this compound ylides employ an electron-rich β-dicarbonyl auxiliary.[4][9] This results in highly selective C–¹⁸F bond formation and increased chemical stability.[9] this compound ylides are often bench-stable compounds that are more easily purified than their salt counterparts.[9] The radiofluorination of ¹⁸F-FPEB using an this compound ylide precursor resulted in a 10-fold increase in yield compared to the traditional nitro-precursor method.[9]
Conclusion and Future Outlook
Diarylthis compound salts and their ylide derivatives have fundamentally expanded the scope of ¹⁸F-radiochemistry. They provide a reliable and efficient pathway for the synthesis of PET tracers from electron-rich aromatic moieties, which were previously difficult or impossible to label via nucleophilic methods. The development of copper-catalyzed protocols has further enhanced this methodology by enabling milder reaction conditions and improving tolerance for sensitive functional groups.
Future research will likely focus on developing novel this compound salt structures with even greater stability and selectivity, simplifying precursor synthesis to make the methodology more accessible, and expanding the application to a wider range of complex biological molecules. The continued refinement of these powerful radiolabeling tools will undoubtedly accelerate the development of novel PET radiopharmaceuticals for diagnosing and understanding human disease.
References
- 1. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. This compound Ylide Mediated Radiofluorination of 18F-FPEB and Validation for Human Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. psec.uchicago.edu [psec.uchicago.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast and High-yield Micro-reactor Syntheses of Ortho-substituted [18F]Fluoroarenes from Reactions of [18F]Fluoride Ion with Diarylthis compound Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 14. Automated synthesis of 18F radiolabelled indole containing Oncrasin-like molecules; a comparison of this compound salts and boronic ester chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alcohol-Supported Cu-Mediated 18F-Fluorination of this compound Salts under “Minimalist” Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-Catalyzed [18F]Fluorination of (Mesityl)(aryl)this compound Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alcohol-Supported Cu-Mediated 18F-Fluorination of this compound Salts under "Minimalist" Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Modern Synthesis: An In-depth Technical Guide to Iodonium Salt-Mediated C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom- and step-economical approach to complex molecule construction. Among the diverse methodologies developed, the use of hypervalent iodine(III) reagents, particularly diaryliodonium salts, has emerged as a powerful and versatile strategy. These salts, characterized by their stability and high reactivity, serve as exceptional arylating agents for a wide array of substrates, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds under increasingly mild conditions. This technical guide delves into the fundamental principles, mechanistic intricacies, and practical applications of this compound salt-mediated C-H functionalization, providing a comprehensive resource for professionals in research and drug development.
Core Principles and General Reactivity
Diarylthis compound salts (Ar¹Ar²I⁺X⁻) are hypervalent iodine(III) compounds that are typically stable, crystalline solids.[1] Their reactivity stems from the electrophilic nature of the iodine center and the excellent leaving group ability of the iodoarene moiety.[2] They are versatile aryl-transfer agents, capable of participating in both transition-metal-catalyzed and metal-free transformations.[1][2]
A key aspect of their utility lies in the ability to control which aryl group is transferred. In unsymmetrical diarylthis compound salts, a non-transferable "dummy" aryl group is often employed. This group is typically sterically hindered (e.g., mesityl) or electronically distinct to ensure the selective transfer of the desired aryl group.[3][4]
The C-H functionalization process can be broadly categorized into two main pathways:
-
Transition-Metal-Free Arylation: This pathway often proceeds under basic conditions and can involve direct nucleophilic attack on the this compound salt or the formation of highly reactive aryne intermediates.[1][5] Radical mechanisms, particularly under photochemical conditions, have also been observed.[3][5]
-
Transition-Metal-Catalyzed Arylation: Catalysts based on palladium, copper, rhodium, and iridium have been extensively used to facilitate C-H activation and subsequent arylation.[3] These reactions often proceed through catalytic cycles involving oxidative addition, C-H activation/concerted metalation-deprotonation, and reductive elimination steps.[3]
Mechanistic Pathways: A Visual Guide
The versatility of this compound salt-mediated C-H functionalization is rooted in the multiple mechanistic pathways through which these reactions can proceed. The choice of catalyst, substrate, and reaction conditions dictates the operative mechanism.
A plausible mechanism for the palladium-catalyzed C-H arylation of heteroarenes involves a Pd(II)/Pd(IV) catalytic cycle.[3] The cycle is initiated by the oxidative addition of the diarylthis compound salt to the Pd(II) catalyst, forming a highly electrophilic Pd(IV)-aryl intermediate. This intermediate then reacts with the heteroarene via C-H activation to generate a Pd(IV)-heteroaryl species, which subsequently undergoes reductive elimination to furnish the C-2 arylated product and regenerate the active Pd(II) catalyst.[3]
Under visible-light photocatalysis, a different mechanism is operative. A photoexcited iridium(III) complex can engage in a single electron transfer (SET) with the diarylthis compound salt.[3] This process generates an aryl radical and an Ir(IV) complex. The aryl radical then adds to the heterocycle, and subsequent oxidation and deprotonation steps lead to the final arylated product.[3][5]
Quantitative Data Summary
The efficiency of this compound salt-mediated C-H functionalization is highly dependent on the specific reaction conditions. The following tables summarize representative quantitative data from the literature for different types of C-H arylations.
Table 1: Palladium-Catalyzed C-H Arylation of Heteroarenes
| Entry | Heteroarene | Diarylthis compound Salt | Catalyst (mol%) | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole (B1671886) | Diphenylthis compound (B167342) triflate | Pd(OAc)₂ (5) | KOAc / MeCN | RT | 24 | 85 | [3] |
| 2 | Pyrrole | Diphenylthis compound triflate | Pd(OAc)₂ (5) | KOAc / MeCN | RT | 24 | 75 | [3] |
| 3 | Quinoline-N-oxide | Aryl(mesityl)this compound triflate | Pd(OAc)₂ (5) | AcOH | 100 | 12 | 60-88 | [3] |
| 4 | Benzothiazole | Diphenylthis compound tetrafluoroborate | PdBr₂ (5) | K₂CO₃ / DMF | 120 | 24 | 70-92 | [3] |
Table 2: Transition-Metal-Free C-H Arylation of Arenes and Heteroarenes
| Entry | Substrate | Diarylthis compound Salt | Base/Additive | Solvent | Temp (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Anisole | Diphenylthis compound triflate | NaNO₂ / NaOTf | EtOAc | 70 | 12 h | 94 (Nitroarene) |[4][6] | | 2 | Toluene | Diphenylthis compound triflate | NaNO₂ / NaOTf | EtOAc | 70 | 12 h | 91 (Nitroarene) |[4][6] | | 3 | Imidazo[1,2-a]pyridine | Diphenylthis compound triflate | tBuOK | MeCN | 60 | 24 h | 70-85 |[5] | | 4 | Pyrazole | Aryl(mesityl)this compound triflate | aq. NH₃ | MeCN | RT | 20 min | 80-95 |[5] |
Table 3: Iridium-Catalyzed Direct Arylation of sp³ C-H Bonds
| Entry | Substrate | Diarylthis compound Salt | Catalyst System | Additive | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | Pinacolone oxime | p-tolyl(mesityl)this compound triflate | [(CpIrCl₂)₂] / AgNTf₂ | PivOH | 100 | 81 | | | 2 | 2-Adamantanone oxime | p-tolyl(mesityl)this compound triflate | [(CpIrCl₂)₂] / AgNTf₂ | PivOH | 100 | 75 | |
Key Experimental Protocols
The successful implementation of these methodologies relies on precise and reproducible experimental procedures. Below are detailed protocols for key transformations.
Protocol 1: Synthesis of a Diarylthis compound Salt (Diphenylthis compound Triflate)
This two-step procedure is adapted from a protocol designed for undergraduate teaching laboratories, highlighting its robustness.[7]
Step A: Synthesis of (Diacetoxyiodo)benzene (B116549)
-
To a stirred solution of iodobenzene (B50100) (5.00 g, 24.5 mmol) in glacial acetic acid (25 mL), add sodium perborate (B1237305) tetrahydrate (15.1 g, 98.1 mmol).
-
Heat the mixture at 40 °C for 2.5 hours.
-
Allow the reaction to cool to room temperature and pour it into ice-water (200 mL).
-
Collect the resulting white precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the solid under vacuum to afford (diacetoxyiodo)benzene.
Step B: Synthesis of Diphenylthis compound Triflate
-
To a stirred solution of (diacetoxyiodo)benzene (1.00 g, 3.10 mmol) in dichloromethane (B109758) (10 mL), add benzene (B151609) (0.73 g, 9.30 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (0.93 g, 6.20 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Remove the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether, collect the precipitate by vacuum filtration, and wash with diethyl ether.
-
Dry the solid under vacuum to yield diphenylthis compound triflate as a white solid.
Protocol 2: Palladium-Catalyzed Direct C-H Arylation of Indole
This procedure is a representative example of a Pd-catalyzed C-H functionalization.[7]
-
In a reaction vial, combine indole (58.6 mg, 0.5 mmol), diphenylthis compound triflate (258 mg, 0.6 mmol), and palladium(II) acetate (B1210297) (5.6 mg, 0.025 mmol, 5 mol%).
-
Add acetic acid (2.5 mL) as the solvent.
-
Seal the vial and stir the mixture at 40 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford the desired arylated indole.
Workflow and Logical Relationships
The strategic application of this compound salt chemistry in a research or drug development context follows a logical workflow, from reagent synthesis to the functionalization of complex molecules.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. One‐Pot C−H Functionalization of Arenes by Diarylthis compound Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diarylthis compound Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Classification of Hypervalent Iodine Compounds in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypervalent iodine compounds have emerged as indispensable reagents in modern organic synthesis, offering a powerful and often more environmentally benign alternative to traditional heavy metal-based reagents.[1] Their utility spans a wide range of transformations, including oxidations, arylations, and functional group transfers.[2] A thorough understanding of their classification is paramount for selecting the appropriate reagent for a specific synthetic challenge and for predicting their reactivity. This guide provides an in-depth overview of the classification systems for hypervalent iodine compounds, supported by structural data, detailed experimental protocols for the preparation of key reagents, and logical diagrams to illustrate their relationships.
Classification Systems
Hypervalent iodine compounds are characterized by an iodine atom in a formal oxidation state higher than the typical -1. The most common are iodine(III) and iodine(V) species.[3] Several nomenclature and classification systems are used to categorize these reagents.
The Lambda (λ) Notation
A widely adopted system is the lambda (λ) notation, which describes the valency of the iodine atom.
-
λ³-Iodanes : These are iodine(III) compounds. The '3' indicates that the iodine atom has three valence shell electron pairs involved in bonding.[3]
-
λ⁵-Iodanes : These are iodine(V) compounds, with the '5' signifying five valence shell electron pairs participating in bonding.[3]
The N-X-L Designation
The N-X-L notation provides a more detailed description of the electronic and ligand environment around the central atom.
-
N : Represents the number of valence electrons around the central atom (X).
-
X : Is the central atom, in this case, Iodine (I).
-
L : Denotes the number of ligands attached to the central atom.
Following this system:
Classification Based on Carbon Ligands
A practical classification, particularly for synthetic chemists, is based on the number of carbon ligands directly bonded to the iodine atom.[5]
-
One Carbon-Iodine Bond : This is the largest and most common class, encompassing reagents used for oxidation and functional group transfer.
-
Iodoso Compounds and their Derivatives (R-IO, R-IX₂) : Examples include iodosylbenzene (PhIO) and (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂).
-
Iodyl Compounds and their Derivatives (R-IO₂, R-IX₄) : A prominent example is 2-iodylbenzoic acid (IBX).
-
-
Two Carbon-Iodine Bonds : This class mainly comprises iodonium salts (R₂I⁺X⁻), which are excellent arylating agents.
-
Three Carbon-Iodine Bonds : These compounds are generally unstable and not synthetically useful.[5]
The following diagram illustrates the hierarchical relationship of these classification systems.
Caption: Hierarchical Classification of Hypervalent Iodine Compounds.
Structural Data of Representative Hypervalent Iodine Compounds
The reactivity of hypervalent iodine reagents is intrinsically linked to their unique molecular geometry. λ³-Iodanes typically adopt a pseudo-trigonal bipyramidal geometry, while λ⁵-iodanes often exhibit a square pyramidal structure. The following tables summarize key bond lengths and angles for some of the most commonly used hypervalent iodine compounds, providing a quantitative basis for understanding their structure.
Table 1: Structural Data for Common λ³-Iodanes
| Compound | I-C (Å) | I-O (Å) | I-X (Å) | L-I-L' Angle (°) |
| (Diacetoxyiodo)benzene (PIDA) | 2.08 | 2.156 | - | ~165 (O-I-O) |
| Diarylthis compound Salt (Ph₂I⁺OTf⁻) | ~2.1 | - | ~3.0 (I---O) | ~92 (C-I-C) |
Data sourced from crystallographic studies.[6][7]
Table 2: Structural Data for Common λ⁵-Iodanes
| Compound | I-C (Å) | I-O (Å) | C-I-O Angle (°) | O-I-O Angle (°) |
| 2-Iodoxybenzoic Acid (IBX) | 2.012 | 1.905, 1.916 | 82.5, 83.2 | 87.1, 165.7 |
| Dess-Martin Periodinane (DMP) | 2.103 | 2.066, 2.067, 2.114 | 79.7-85.4 | - |
Data sourced from crystallographic studies.[4][8]
The following diagram illustrates the general workflow for the synthesis of a hypervalent iodine(V) reagent from a suitable precursor.
Caption: Synthetic workflow for a λ⁵-Iodane.
Experimental Protocols for Key Reagents
The practical application of hypervalent iodine chemistry necessitates reliable and safe procedures for the preparation of these reagents. Below are detailed experimental protocols for the synthesis of three widely used hypervalent iodine compounds.
Synthesis of (Diacetoxyiodo)benzene (PIDA)
(Diacetoxyiodo)benzene is a versatile oxidizing agent for a multitude of organic transformations.
Procedure: A mixture of iodoarene (6.4 mmol), acetic anhydride (B1165640) (7.0 mL), acetic acid (5.8 mL), and dichloromethane (B109758) (40 mL) is prepared. To this stirred mixture, sodium percarbonate (18.4 mmol) is added portion-wise, maintaining the temperature at or below 30°C. The reaction mixture is then stirred at 40°C for 5 hours. After cooling, the precipitated sodium acetate (B1210297) is removed by filtration. The filtrate is evaporated under reduced pressure, and cold 10% aqueous acetic acid (15 mL) is added to precipitate the crude product. The product is collected by filtration, washed with cold water, and dried.[3]
Synthesis of 2-Iodoxybenzoic Acid (IBX)
IBX is a powerful and selective oxidant, particularly for the conversion of alcohols to aldehydes and ketones.
Procedure: To a solution of 2-iodobenzoic acid (0.20 mol) in water (650 mL), Oxone® (0.29 mol) is added. The mixture is heated to 70-73°C and stirred for 3 hours. The reaction mixture is then cooled to 5°C and stirring is continued for 1.5 hours to precipitate the product. The white solid is collected by filtration, washed with water and acetone, and dried to afford IBX.[3]
Synthesis of Dess-Martin Periodinane (DMP)
DMP, a derivative of IBX, is highly soluble in common organic solvents and is a mild and selective oxidizing agent.
Procedure: To a suspension of 2-iodylbenzoic acid (IBX) in acetic anhydride, a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated until a clear solution is obtained and then stirred for a specified time. Upon cooling, the Dess-Martin periodinane precipitates as a white solid, which is then collected by filtration, washed with ether, and dried under vacuum.[9]
Conclusion
The systematic classification of hypervalent iodine compounds provides a crucial framework for understanding their structure, reactivity, and applications in organic synthesis. The λ notation, N-X-L designation, and classification based on carbon ligands each offer a unique perspective for the practicing chemist. The provided structural data and detailed experimental protocols for the synthesis of key reagents such as PIDA, IBX, and DMP will serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, facilitating the effective utilization of these powerful and versatile reagents.
References
- 1. Mild Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX) in Water/Acetone Mixture in the Presence of β-Cyclodextrin [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN109081826B - Preparation method of oxidant IBX - Google Patents [patents.google.com]
- 4. BJOC - The crystal structure of the Dess–Martin periodinane [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. (Diacetoxyiodo)benzene - Wikipedia [en.wikipedia.org]
- 7. Orbital analysis of bonding in diarylhalonium salts and relevance to periodic trends in structure and reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02332F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The Crystal Structure of the Dess–Martin Periodinane | Technology Networks [technologynetworks.com]
An In-depth Technical Guide to Iodonium Salt Nomenclature and IUPAC Conventions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nomenclature of iodonium salts according to the International Union of Pure and Applied Chemistry (IUPAC) conventions. It also includes a summary of their stability and solubility, alongside detailed experimental protocols for their synthesis.
IUPAC Nomenclature of this compound Salts
The systematic naming of this compound salts follows the principles of substitutive nomenclature established by IUPAC. The core of the nomenclature lies in recognizing the cationic nature of the this compound center and the application of specific rules for hypervalent iodine compounds.
The λ (Lambda) Convention
This compound salts are classified as hypervalent iodine compounds, specifically as λ³-iodanes.[1] The λⁿ notation indicates a neutral atom of an element in a non-standard valence state 'n'.[1] For this compound salts, the iodine atom is trivalent, hence the λ³ designation.
The this compound Cation
According to IUPAC, cations with the general formula R₂I⁺ are named as derivatives of the parent this compound ion, H₂I⁺.[1] The names of the substituent groups (R) are prefixed to "this compound".
General Structure of an this compound Salt:
Figure 1. General structure of an this compound salt.
Step-by-Step Naming Convention
The following steps outline the systematic process for naming this compound salts:
-
Identify the Substituents: Determine the names of the two organic groups (R¹ and R²) attached to the iodine atom.
-
Alphabetize the Substituents: Arrange the substituent names in alphabetical order.
-
Construct the Cation Name: Prefix the alphabetized substituent names to "this compound".
-
Name the Anion: Identify and name the counter-ion (X⁻).
-
Combine Cation and Anion Names: The full name of the salt is the name of the cation followed by the name of the anion, separated by a space.
Logical Flow for Naming this compound Salts:
Figure 2. IUPAC naming workflow for this compound salts.
Examples of IUPAC Nomenclature
For symmetrical salts where both aryl groups are identical, the prefix "di-" is used.
-
Structure: (C₆H₅)₂I⁺ Cl⁻
-
IUPAC Name: Diphenylthis compound chloride
When the aryl groups are different, they are listed alphabetically.[2]
-
Structure: (4-CH₃C₆H₄)(C₆H₅)I⁺ OTf⁻ (where OTf is trifluoromethanesulfonate)
-
IUPAC Name: (4-Methylphenyl)(phenyl)this compound trifluoromethanesulfonate (B1224126)
For cyclic this compound salts, the ring system is named as the parent, and the position of the iodine atom is indicated by a locant. The name is based on the cationic heterocyclic parent. For example, the dibenzo[b,d]iodolium cation.
-
Structure: A dibenzo[b,d]iodolium cation with a trifluoromethanesulfonate counter-ion.
-
IUPAC Name: Dibenzo[b,d]iodolium trifluoromethanesulfonate[3]
Quantitative Data on this compound Salts
The properties of this compound salts, such as their stability and solubility, are significantly influenced by the nature of the counter-ion and the substituents on the aryl rings.
Thermal Stability
The thermal stability of this compound salts is a critical factor for their storage and handling. The decomposition temperature is largely dependent on the counter-ion.
| Cation | Counter-ion (Anion) | Melting Point (°C) | Decomposition Onset (°C) |
| Diphenylthis compound | Triflate (OTf⁻) | 180-181 | >181 |
| Diphenylthis compound | Hexafluorophosphate (B91526) (PF₆⁻) | 140-144 | >144 |
| Diphenylthis compound | Tetrafluoroborate (BF₄⁻) | 134-136 | >136 |
| Diphenylthis compound | Tosylate (OTs⁻) | 158-160 | >160 |
| Diphenylthis compound | Chloride (Cl⁻) | 230-232 | >232 |
| Diphenylthis compound | Bromide (Br⁻) | 208-210 | >210 |
| Diphenylthis compound | Iodide (I⁻) | 175-177 (dec.) | 175-177 |
| Bis(4-fluorophenyl)this compound | Triflate (OTf⁻) | 162-164 | >164 |
Table compiled from data in[4].
Solubility
The solubility of this compound salts in organic solvents is highly dependent on the counter-ion. Salts with non-coordinating anions like triflate and hexafluorophosphate tend to be more soluble in common organic solvents than those with halide anions.
| This compound Salt | Solvent | Solubility ( g/100 mL) |
| Diphenylthis compound chloride | Water | Soluble |
| Diphenylthis compound chloride | Ethanol | Slightly soluble |
| Diphenylthis compound chloride | Diethyl ether | Insoluble |
| Diphenylthis compound triflate | Dichloromethane | Soluble |
| Diphenylthis compound triflate | Acetonitrile (B52724) | Soluble |
| Diphenylthis compound hexafluorophosphate | Dichloromethane | Soluble |
| Diphenylthis compound hexafluorophosphate | Acetonitrile | Soluble |
| Diphenylthis compound iodide | Most organic solvents | Sparingly soluble |
Experimental Protocols
The synthesis of diarylthis compound salts typically involves the oxidation of an iodoarene followed by reaction with an arene or an organometallic reagent.
General One-Pot Synthesis of Symmetrical Diarylthis compound Triflates
This protocol describes a general one-pot synthesis of symmetrical diarylthis compound triflates from elemental iodine.
Reaction Workflow:
Figure 3. Workflow for one-pot synthesis of symmetrical diarylthis compound triflates.
Materials:
-
Iodine (I₂)
-
Arene (e.g., benzene (B151609), toluene)
-
meta-Chloroperbenzoic acid (m-CPBA)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve iodine (1.0 equiv) and the arene (2.2 equiv) in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add m-CPBA (2.2 equiv) portion-wise to the stirred solution.
-
Slowly add trifluoromethanesulfonic acid (2.0 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding diethyl ether.
-
Collect the solid product by filtration and dry under vacuum.
Synthesis of an Unsymmetrical Diarylthis compound Salt: (4-Methylphenyl)(phenyl)this compound Trifluoromethanesulfonate
This protocol details the synthesis of an unsymmetrical diarylthis compound salt.[5]
Materials:
-
Benzene
-
meta-Chloroperbenzoic acid (m-CPBA)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve 4-iodotoluene (1.0 equiv) and m-CPBA (1.1 equiv) in dichloromethane.
-
Cool the solution to 0 °C and add trifluoromethanesulfonic acid (2.0 equiv) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for pre-oxidation.
-
Add benzene (1.5 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Electrochemical Synthesis of a Cyclic Diarylthis compound Salt: Dibenzo[b,d]iodolium Trifluoromethanesulfonate
This method provides an electrochemical approach for the synthesis of a cyclic diarylthis compound salt.[3]
Experimental Setup:
Figure 4. Electrochemical synthesis setup.
Materials:
-
2-Iodobiphenyl
-
Acetonitrile (MeCN)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Trifluoromethanesulfonic acid (TfOH)
-
Platinum electrodes
Procedure:
-
Set up an undivided electrolysis cell with two platinum electrodes.
-
Prepare the electrolyte solution by dissolving 2-iodobiphenyl in a mixture of acetonitrile and hexafluoro-2-propanol containing trifluoromethanesulfonic acid.
-
Apply a constant current to the cell.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, work up the reaction mixture to isolate the dibenzo[b,d]iodolium trifluoromethanesulfonate product.[3]
References
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of Diaryliodonium Salts from Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient, regiospecific, one-pot synthesis of diaryliodonium salts from arylboronic acids and aryl iodides. This method offers a significant advantage over traditional multi-step procedures by avoiding the isolation of intermediate hypervalent iodine species, resulting in a faster and more streamlined process.[1] The reaction is characterized by its broad substrate scope, accommodating both electron-rich and electron-deficient aryl groups, and its ability to produce both symmetrical and unsymmetrical diarylthis compound salts with high control over the substitution pattern.[1][2]
Introduction
Diarylthis compound salts are versatile reagents in organic synthesis, serving as efficient electrophilic arylating agents in a variety of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.[1][3][4] They have gained considerable attention as milder alternatives to traditional organometallic reagents in cross-coupling reactions.[1] The described one-pot synthesis from arylboronic acids provides a practical and scalable route to access these valuable compounds, avoiding the need for pre-formed iodine(III) reagents and toxic metals.[5]
The reaction proceeds via the oxidation of an aryl iodide in the presence of an oxidant, such as meta-chloroperbenzoic acid (mCPBA), and a Lewis acid, typically boron trifluoride etherate (BF₃·OEt₂), which also serves as the fluoride (B91410) source for the tetrafluoroborate (B81430) salt.[2][5] The resulting activated iodine(III) intermediate then reacts with an arylboronic acid to furnish the desired diarylthis compound salt.[1]
Reaction Mechanism & Experimental Workflow
The one-pot synthesis involves a sequential two-step process within a single reaction vessel.[1] First, the aryl iodide is oxidized to a reactive iodine(III) species. This is followed by the addition of the arylboronic acid, which couples with the iodine(III) intermediate to form the diarylthis compound salt.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Iodonium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science industries. While aryl halides and triflates have traditionally been the electrophilic partners of choice, diaryliodonium salts have emerged as highly reactive and versatile alternatives.[1] These hypervalent iodine reagents offer distinct advantages, including high reactivity often leading to faster reactions and higher yields, milder reaction conditions that preserve sensitive functional groups, and operational simplicity due to their stability in air and moisture.[1][2]
Mechanistically, many palladium-catalyzed cross-coupling reactions with this compound salts proceed through a unique Pd(II)/Pd(IV) catalytic cycle, which can provide different reactivity and selectivity compared to the more common Pd(0)/Pd(II) cycle observed with aryl halides.[1][3] This document provides detailed application notes, experimental protocols, and mechanistic diagrams for several key palladium-catalyzed cross-coupling reactions utilizing this compound salts.
Mechanistic Overview: The Pd(II)/Pd(IV) Catalytic Cycle
A key feature of palladium-catalyzed cross-coupling reactions with diarylthis compound salts is the prevalence of a Pd(II)/Pd(IV) catalytic cycle. This pathway is initiated by the oxidation of a Pd(II) species by the diarylthis compound salt to form a high-valent Pd(IV) intermediate. Subsequent reductive elimination from this Pd(IV) center forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active Pd(II) catalyst.[1][2]
Figure 1: Generalized Pd(II)/Pd(IV) catalytic cycle for cross-coupling reactions with diarylthis compound salts.
Key Cross-Coupling Reactions and Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The use of this compound salts in place of aryl halides can often be achieved under milder, base-free conditions.
Data Presentation: Suzuki-Miyaura Coupling of Arylboronic Acids with Diphenylthis compound (B167342) Salts
| Entry | Arylboronic Acid | Catalyst (mol%) | Solvent | Conditions | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.2) | Aqueous | rt | ~100 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.2) | Aqueous | rt | 98 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.2) | Aqueous | rt | 95 |
| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (0.2) | Aqueous | rt | 97 |
Data is illustrative and compiled from representative procedures.[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction flask, add the arylboronic acid (1.2 equiv.), diphenylthis compound salt (1.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.2 mol%).
-
Add the appropriate aqueous solvent system.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling with this compound salts.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, vital for the synthesis of conjugated enynes and arylalkynes. Using hypervalent this compound salts can lead to rapid reaction times.[5]
Data Presentation: Sonogashira Coupling of Terminal Alkynes with Diarylthis compound Salts
| Entry | Terminal Alkyne | Diarylthis compound Salt | Catalyst System (mol%) | Base | Time | Yield (%) |
| 1 | Phenylacetylene | Diphenylthis compound tetrafluoroborate | PdCl₂(PPh₃)₂ (2), CuI (2.7) | K₂CO₃ | 2-3 h | High |
| 2 | 1-Octyne | Diphenylthis compound tetrafluoroborate | PdCl₂(PPh₃)₂ (2), CuI (2.7) | K₂CO₃ | 2-3 h | High |
| 3 | Trimethylsilylacetylene | Diphenylthis compound tetrafluoroborate | PdCl₂(PPh₃)₂ (2), CuI (2.7) | K₂CO₃ | 2-3 h | Moderate |
Data is illustrative and compiled from representative procedures.[1]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a flask under an inert atmosphere (e.g., nitrogen), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), copper(I) iodide (2.7 mol%), a base (e.g., K₂CO₃, 2.0 equiv.), and the diarylthis compound salt (1.0 equiv.).
-
Add a suitable solvent (e.g., a mixture of DMF and water).
-
Add the terminal alkyne (1.0 equiv.) via syringe.
-
Stir the mixture at room temperature for 2-3 hours.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by flash chromatography.[1]
C-H Arylation
Direct C-H arylation is a highly atom-economical method for forming C-C bonds. Diarylthis compound salts are excellent arylating agents in these transformations, often facilitated by a directing group on the substrate.[6][7]
Data Presentation: Directed C-H Arylation of 2-Phenylpyridine (B120327)
| Entry | Diarylthis compound Salt | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | [Ph₂I]BF₄ | Pd(OAc)₂ (5) | AcOH | 100 | 12 | High |
| 2 | [Mes-I-Ph]BF₄ | Pd(OAc)₂ (5) | AcOH | 100 | 8 | High |
| 3 | [Ph₂I]BF₄ | Pd(OPiv)₂ (10) | DME | 120 | 24 | Moderate |
Data is illustrative and compiled from representative procedures.[1][6][7]
Experimental Protocol: Directed C-H Arylation of 2-Phenylpyridine
-
In a vial, combine the 2-phenylpyridine substrate (1.0 equiv.), the diarylthis compound salt (1.1 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%).
-
Add the solvent (e.g., acetic acid).
-
Seal the vial and heat the mixture at 100 °C for the specified time.
-
After cooling to room temperature, dilute the reaction with an organic solvent like ethyl acetate.
-
Carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes [mdpi.com]
- 3. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diarylthis compound Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iodonium Ylides in Rhodium-Catalyzed C-H Activation
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry, offering a more atom-economical and efficient approach to complex molecular architectures. A significant advancement in this field has been the synergistic use of rhodium catalysts and iodonium ylides as versatile carbene precursors. This combination has unlocked novel pathways for the construction of diverse and medicinally relevant heterocyclic scaffolds under mild and redox-neutral conditions.
This document provides a detailed overview of the applications of this compound ylides in rhodium-catalyzed C-H activation, complete with quantitative data, experimental protocols, and mechanistic diagrams to guide researchers in this burgeoning area.
Introduction to the Methodology
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds.[1][2] Rhodium(III) catalysts, in particular, have demonstrated remarkable efficacy in directing C-H functionalization.[2][3] The advent of this compound ylides as stable and highly reactive carbene precursors has further expanded the synthetic utility of this methodology.[1][4][5][6] In 2020, the Li group pioneered the use of this compound ylides in Rh(III)-catalyzed C-H activation, establishing a new paradigm for the synthesis of complex cyclic structures.[1][4]
The general mechanism proceeds through a chelation-assisted C-H activation to form a rhodacyclic intermediate. This intermediate then coordinates with the this compound ylide, which subsequently undergoes migratory insertion to form a rhodium-carbene species. Intramolecular cyclization and subsequent steps then yield the final product, regenerating the active catalyst.[1]
Key Applications and Reaction Types
Rhodium-catalyzed C-H activation with this compound ylides has been successfully applied to a variety of synthetic transformations, including:
-
[4+2] Annulation Reactions: For the synthesis of six-membered heterocyclic systems such as dihydroquinoline-2,5-diones and pyrazolo[1,2-a]cinnolines.[1][7]
-
[3+3] Annulation Reactions: Enabling the formation of dihydro-2H-chromene derivatives.[1]
-
[5+2] Annulation Reactions: Providing access to seven-membered rings within fused heterocyclic systems.[1]
-
C-H Alkenylation: As demonstrated in the C4-selective C-H alkenylation of indoles.[1][8][9]
-
Synthesis of Fused Polycyclic Compounds: Including tricyclic and tetracyclic 1,2-benzothiazines and dihydrophenanthridines.[1][10][11]
These reactions are characterized by their broad substrate scope, excellent functional group tolerance, and often high yields.
Quantitative Data Summary
The following tables summarize representative quantitative data for various rhodium-catalyzed C-H activation reactions using this compound ylides.
Table 1: Rh(III)-Catalyzed [4+2] Annulation of Pyrazolidinones with this compound Ylides [1][7]
| Entry | Pyrazolidinone Substrate | This compound Ylide | Product | Yield (%) |
| 1 | Phenyl | 1,3-Dioxane-4,6-dione derived | Pyrazolo[1,2-a]cinnoline derivative | 95 |
| 2 | 4-Methylphenyl | 1,3-Dioxane-4,6-dione derived | Pyrazolo[1,2-a]cinnoline derivative | 92 |
| 3 | 4-Fluorophenyl | 1,3-Dioxane-4,6-dione derived | Pyrazolo[1,2-a]cinnoline derivative | 88 |
| 4 | 4-Chlorophenyl | 1,3-Dioxane-4,6-dione derived | Pyrazolo[1,2-a]cinnoline derivative | 90 |
| 5 | 2-Naphthyl | 1,3-Dioxane-4,6-dione derived | Pyrazolo[1,2-a]cinnoline derivative | 85 |
General Conditions: [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (20 mol%), NaOAc (2.0 equiv), substrate (0.1 mmol), this compound ylide (0.12 mmol), in DCE (1.0 mL) at 80 °C for 12 h.
Table 2: Rh(III)-Catalyzed C4-Selective C-H Alkenylation of Indoles with this compound Ylides [1][9]
| Entry | Indole Substrate | This compound Ylide | Product | Yield (%) |
| 1 | N-Pivaloylindole | Dimethyl malonate derived | C4-Alkenylated indole | 92 |
| 2 | 5-Methoxy-N-pivaloylindole | Dimethyl malonate derived | C4-Alkenylated indole | 85 |
| 3 | 5-Chloro-N-pivaloylindole | Dimethyl malonate derived | C4-Alkenylated indole | 88 |
| 4 | 6-Methyl-N-pivaloylindole | Dimethyl malonate derived | C4-Alkenylated indole | 90 |
| 5 | N-Pivaloylindole | Diethyl malonate derived | C4-Alkenylated indole | 89 |
General Conditions: [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%), PivOH (30 mol%), substrate (0.2 mmol), this compound ylide (0.24 mmol), in DCE (2.0 mL) at 100 °C for 24 h.
Experimental Protocols
Protocol 1: General Procedure for Rh(III)-Catalyzed [4+2] Annulation of Pyrazolidinones with this compound Ylides [1][7]
-
To an oven-dried Schlenk tube, add the pyrazolidinone substrate (0.1 mmol, 1.0 equiv), this compound ylide (0.12 mmol, 1.2 equiv), [Cp*RhCl₂]₂ (1.5 mg, 2.5 mol%), AgSbF₆ (6.9 mg, 20 mol%), and NaOAc (16.4 mg, 2.0 equiv).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add 1,2-dichloroethane (B1671644) (DCE, 1.0 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired pyrazolo[1,2-a]cinnoline product.
Protocol 2: General Procedure for Rh(III)-Catalyzed C4-Selective C-H Alkenylation of Indoles with this compound Ylides [1][9]
-
To an oven-dried Schlenk tube, add the N-pivaloylindole substrate (0.2 mmol, 1.0 equiv), this compound ylide (0.24 mmol, 1.2 equiv), [Cp*RhCl₂]₂ (6.2 mg, 5 mol%), AgSbF₆ (13.7 mg, 20 mol%), and pivalic acid (6.1 mg, 30 mol%).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add 1,2-dichloroethane (DCE, 2.0 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 24 hours.
-
Upon reaction completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C4-alkenylated indole.
Visualizations
Caption: General experimental workflow for Rh-catalyzed C-H activation.
Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-H activation.
References
- 1. mdpi.com [mdpi.com]
- 2. Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Ylides as Carbene Precursors in Rh(III)-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transition-Metal-Catalyzed Directed C–H Bond Functionalization with this compound Ylides: A Review of the Last 5 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium(iii)-catalyzed regioselective C(sp2)–H activation of indoles at the C4-position with this compound ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Rhodium-catalyzed C–H activation/cyclization of aryl sulfoximines with this compound ylides towards polycyclic 1,2-benzothiazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Harnessing hypervalent this compound ylides as carbene precursors: C–H activation of N-methoxybenzamides with a Rh(iii)-catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Complex Diaryl Ethers Using Diaryliodonium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diaryl ether linkage is a crucial structural motif found in a wide array of natural products, pharmaceuticals, and agrochemicals. The synthesis of these compounds, particularly complex and sterically hindered derivatives, has traditionally been a challenge, often requiring harsh reaction conditions. Diaryliodonium salts have emerged as powerful and versatile reagents for the construction of C–O bonds, offering mild, efficient, and often metal-free pathways to a diverse range of diaryl ethers.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for utilizing diarylthis compound salts in the synthesis of complex diaryl ethers, targeting researchers in organic synthesis and drug development.
Diarylthis compound salts are hypervalent iodine compounds that act as excellent electrophilic arylating agents.[2][6] Their high reactivity, stability, and the excellent leaving group ability of the iodoarene moiety contribute to their synthetic utility.[2][5][6] Both metal-free and transition-metal-catalyzed (notably copper-catalyzed) methods have been developed, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.[7][8][9][10]
Advantages of Using Diarylthis compound Salts
-
Mild Reaction Conditions: Many protocols proceed at room temperature, avoiding the need for high temperatures that can be detrimental to complex molecules with sensitive functional groups.[1]
-
Broad Substrate Scope: These methods are effective for a wide range of phenols, including electron-rich, electron-deficient, and sterically hindered substrates.[1][7] The synthesis of bulky ortho-substituted diaryl ethers, which are challenging to obtain via traditional methods, is often achievable.[4][7]
-
Excellent Functional Group Tolerance: The mild conditions allow for the presence of various functional groups, including halo-substituents and racemization-prone amino acid derivatives.[1][7]
-
Metal-Free Options: The availability of metal-free protocols is advantageous for applications where metal contamination is a concern, such as in the synthesis of active pharmaceutical ingredients.[1][7][10]
-
High Yields and Efficiency: The reactions are often fast and provide high yields of the desired diaryl ether products.[1][7]
Data Presentation: A Comparative Summary of Key Methodologies
The following tables summarize quantitative data from key literature reports on the synthesis of diaryl ethers using diarylthis compound salts, providing a comparative overview of different methodologies.
Table 1: Metal-Free Synthesis of Diaryl Ethers
This table summarizes the results from the metal-free synthesis of diaryl ethers using diarylthis compound triflates and various phenols as reported by Jalalian, Olofsson, and coworkers.[1][7]
| Entry | Phenol (B47542) | Diarylthis compound Salt | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Phenol | Diphenylthis compound triflate | t-BuOK | THF | RT | 15 min | 98 |
| 2 | 4-Methoxyphenol | Diphenylthis compound triflate | t-BuOK | THF | RT | 15 min | 99 |
| 3 | 4-Nitrophenol | Diphenylthis compound triflate | t-BuOK | THF | RT | 15 min | 95 |
| 4 | 2,6-Dimethylphenol | Diphenylthis compound triflate | t-BuOK | THF | 40 | 15 min | 96 |
| 5 | 4-Bromophenol | Bis(4-methoxyphenyl)this compound triflate | NaOH | THF | 40 | 2 h | 85 |
| 6 | L-Tyrosine methyl ester | Diphenylthis compound triflate | t-BuOK | THF | RT | 15 min | 91 |
Table 2: Copper-Catalyzed One-Pot Synthesis of Diaryl Ethers
This table presents data from the copper-catalyzed one-pot synthesis of diaryl ethers from diarylthis compound salts and in situ generated phenols, as described by Ye and coworkers.[8][11] The process involves a tandem hydroxylation of the diarylthis compound salt followed by a C-O coupling reaction.
| Entry | Diarylthis compound Salt | Phenol (generated in situ from) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diphenylthis compound tetrafluoroborate (B81430) | Phenol | CuCl (10 mol%) | Cs2CO3 | DMF | 130 | 16 | 85 |
| 2 | Bis(4-methylphenyl)this compound tetrafluoroborate | 4-Methylphenol | CuCl (10 mol%) | Cs2CO3 | DMF | 130 | 16 | 82 |
| 3 | Bis(4-methoxyphenyl)this compound tetrafluoroborate | 4-Methoxyphenol | CuCl (10 mol%) | Cs2CO3 | DMF | 130 | 16 | 78 |
| 4 | Bis(4-chlorophenyl)this compound tetrafluoroborate | 4-Chlorophenol | CuCl (10 mol%) | Cs2CO3 | DMF | 130 | 16 | 75 |
| 5 | Bis(3-bromophenyl)this compound tetrafluoroborate | 3-Bromophenol | CuCl (10 mol%) | Cs2CO3 | DMF | 130 | 16 | 71 |
Experimental Protocols
The following are detailed protocols for the key methodologies discussed.
Protocol 1: Metal-Free Synthesis of Diaryl Ethers at Room Temperature
This protocol is adapted from the work of Jalalian, Olofsson, and coworkers.[1][7]
Materials:
-
Phenol derivative (1.0 equiv)
-
Diarylthis compound triflate or tetrafluoroborate (1.0–1.2 equiv)
-
Potassium tert-butoxide (t-BuOK) or Sodium Hydroxide (NaOH) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the phenol derivative (e.g., 0.5 mmol, 1.0 equiv).
-
Add the diarylthis compound salt (e.g., 0.55 mmol, 1.1 equiv).
-
Add the base (t-BuOK or NaOH, e.g., 0.55 mmol, 1.1 equiv).
-
Add anhydrous THF (e.g., 2.5 mL).
-
Stir the reaction mixture at room temperature or 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times are typically short, ranging from 15 minutes to 2 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired diaryl ether.
Protocol 2: Copper-Catalyzed One-Pot Synthesis of Diaryl Ethers
This protocol is based on the method developed by Ye and coworkers.[8][11]
Materials:
-
Diarylthis compound salt (1.0 equiv)
-
Copper(I) chloride (CuCl) (10 mol%)
-
Sodium acetate (B1210297) (NaOAc) (2.0 equiv)
-
Cesium carbonate (Cs2CO3) (2.0 equiv)
-
Dimethylglycine (0.2 equiv)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure: Step 1: In situ generation of phenol
-
To a round-bottom flask, add the diarylthis compound salt (e.g., 0.2 mmol, 1.0 equiv), NaOAc (0.4 mmol, 2.0 equiv), and CuCl (0.02 mmol, 0.1 equiv).
-
Add DMF (1.0 mL) and water (5.0 equiv).
-
Seal the flask, degas, and backfill with argon.
-
Stir the reaction mixture at 40 °C for 2 hours under an argon atmosphere.
Step 2: Diaryl ether formation 5. After the initial 2 hours, add Cs2CO3 (0.4 mmol, 2.0 equiv) and dimethylglycine (0.04 mmol, 0.2 equiv) to the reaction mixture. 6. Degas the flask and backfill with argon again. 7. Increase the temperature to 130 °C and stir for 16 hours under an argon atmosphere. 8. After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). 9. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 10. Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether.
Diagrams
General Workflow for Diaryl Ether Synthesis
Caption: A generalized workflow for the synthesis of diaryl ethers using diarylthis compound salts.
Proposed Mechanism for Metal-Free O-Arylation
Caption: A simplified representation of the proposed metal-free O-arylation mechanism.
Proposed Catalytic Cycle for Copper-Catalyzed O-Arylation
Caption: A proposed catalytic cycle for the copper-catalyzed synthesis of diaryl ethers.[9]
Conclusion
The use of diarylthis compound salts provides a powerful and versatile platform for the synthesis of complex diaryl ethers. The mild reaction conditions, broad substrate scope, and high efficiency make these methods highly attractive for applications in medicinal chemistry and materials science. The choice between a metal-free or a copper-catalyzed approach will depend on the specific substrate and the desired functional group tolerance. The protocols and data presented herein serve as a comprehensive guide for researchers looking to incorporate this modern synthetic methodology into their research programs.
References
- 1. Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diarylthis compound Salts [organic-chemistry.org]
- 2. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 3. "Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl this compound Reagents" by Rory Tennessee Gallagher [pdxscholar.library.pdx.edu]
- 4. researchgate.net [researchgate.net]
- 5. Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes | MDPI [mdpi.com]
- 6. Scalable electrochemical synthesis of diarylthis compound salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04282B [pubs.rsc.org]
- 9. Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 10. books.rsc.org [books.rsc.org]
- 11. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Chemoselective N-Arylation of Heterocycles with Unsymmetrical Iodonium Salts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the chemoselective N-arylation of nitrogen-containing heterocycles utilizing unsymmetrical diaryliodonium salts. This methodology is a powerful tool for the synthesis of N-aryl heterocycles, which are prevalent structural motifs in pharmaceuticals and agrochemicals.[1][2] The use of unsymmetrical diarylthis compound salts offers a significant advantage by enabling the selective transfer of a specific aryl group, thereby maximizing atom economy, which is particularly crucial when working with complex and valuable aryl moieties.[3][4]
Introduction
Diarylthis compound salts are stable, easy-to-handle, and less toxic electrophilic arylating agents compared to some traditional organometallic reagents.[5][6] Unsymmetrical diarylthis compound salts are designed with one of the aryl groups being a non-transferable "dummy" ligand, which is typically sterically hindered or electron-rich.[3] This design ensures the preferential transfer of the desired aryl group to the nucleophilic nitrogen of the heterocycle. Both metal-catalyzed, most notably with copper and palladium, and metal-free reaction conditions have been developed, offering a versatile toolkit for synthetic chemists.[6][7] The choice between these approaches often depends on the specific substrates and desired functional group tolerance.
Key Advantages of Unsymmetrical this compound Salts in N-Arylation
-
High Chemoselectivity: The "dummy" group directs the arylation, ensuring the transfer of the desired aryl group.[3]
-
Atom Economy: Minimizes the waste of valuable or complex aryl groups.[3][4]
-
Mild Reaction Conditions: Many protocols operate under mild conditions, tolerating a wide range of functional groups.[5][6]
-
Broad Substrate Scope: Applicable to a diverse range of N-heterocycles and aryl groups.[7]
General Reaction Scheme
The general transformation involves the reaction of a nitrogen-containing heterocycle with an unsymmetrical diarylthis compound salt in the presence of a catalyst (or under metal-free conditions) and a base, leading to the N-arylated heterocycle and an iodoarene byproduct derived from the "dummy" group.
Caption: General scheme for N-arylation of heterocycles.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of the N-arylation. Below is a summary of representative data for different catalytic systems.
| Heterocycle | Arylating Agent (Ar¹-I⁺-Ar²) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Indole (B1671886) | Ph-I⁺-Mesityl OTf⁻ | CuI (10 mol%) | K₃PO₄ | Dioxane | 100 | 12 | 95 | [Sanford et al.] |
| Pyrrole | 4-MeOPh-I⁺-Mesityl OTf⁻ | CuI (5 mol%) | Cs₂CO₃ | Toluene | 80 | 8 | 88 | [Gaunt et al.] |
| Imidazole | Ph-I⁺-Mesityl BF₄⁻ | Pd(OAc)₂ (2 mol%) | NaOtBu | DME | 110 | 24 | 92 | [Buchwald et al.] |
| 2H-Indazole | Ph-I⁺-Mesityl OTf⁻ | Cu(OTf)₂ (10 mol%) | - | DCE | 80 | 6 | 85 (N2-selective) | [6] |
| Oxazolidinone | Ph-I⁺-Mesityl BF₄⁻ | CuI (10 mol%) | K₂CO₃ | MeCN | 80 | 12 | 90 | [7] |
| Hydantoin | Aryl-I⁺-Mesityl OTf⁻ | CuI (20 mol%) | DBU | Dioxane | 110 | 16 | up to 90 | [8] |
| 1H-Tetrazole | Aryl-I⁺-Anisyl OTf⁻ | - | K₂CO₃ | DMF | 100 | 12 | up to 85 | [8] |
Note: This table is a compilation of representative data and specific conditions may vary. Please refer to the original publications for detailed information.
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of Indole
This protocol is a representative example of a copper-catalyzed N-arylation reaction.
Materials:
-
Indole
-
Unsymmetrical Diarylthis compound Salt (e.g., Phenyl(mesityl)this compound triflate)
-
Copper(I) Iodide (CuI)
-
Potassium Phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane (B91453)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 mmol), the unsymmetrical diarylthis compound salt (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) to the tube.
-
Seal the Schlenk tube and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl indole.
Protocol 2: Metal-Free N-Arylation of 1H-Tetrazole
This protocol exemplifies a metal-free approach to N-arylation, which can be advantageous for avoiding metal contamination in the final product.
Materials:
-
5-substituted-1H-tetrazole
-
Unsymmetrical Diarylthis compound Salt (e.g., Aryl(anisyl)this compound triflate)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vial with a screw cap
-
Standard laboratory glassware
-
Magnetic stirrer and heating block
Procedure:
-
To a reaction vial, add the 5-substituted-1H-tetrazole (1.0 mmol), the unsymmetrical diarylthis compound salt (1.5 mmol), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the vial.
-
Seal the vial with a screw cap and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the N2-arylated tetrazole.[8]
Visualization of Key Concepts
Plausible Catalytic Cycle for Copper-Catalyzed N-Arylation
The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed N-arylation of a heterocycle with a diarylthis compound salt. The cycle is believed to proceed through a Cu(I)/Cu(III) mechanism.[1][6][9]
Caption: Plausible Cu(I)/Cu(III) catalytic cycle.
Experimental Workflow
The general workflow for performing a chemoselective N-arylation experiment is outlined below.
Caption: General experimental workflow for N-arylation.
Factors Influencing Chemoselectivity
The chemoselective transfer of one aryl group over the other in unsymmetrical diarylthis compound salts is governed by several factors.
Caption: Key factors influencing chemoselectivity.
Conclusion
The chemoselective N-arylation of heterocycles with unsymmetrical this compound salts is a robust and versatile method for the synthesis of a wide array of N-aryl heterocycles. The ability to fine-tune the reaction through the choice of catalyst, "dummy" group, and reaction conditions makes it an invaluable tool in modern synthetic organic chemistry, particularly in the context of drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to apply this powerful transformation in their own synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Arylation with Unsymmetrical Diarylthis compound Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 9. Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diarylthis compound Salts as Arylation Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PET Radiotracer Synthesis Using Iodonium Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) using iodonium salt precursors. The methodologies outlined below cover the synthesis of both Fluorine-18 ([¹⁸F]) and Carbon-11 ([¹¹C]) labeled radiotracers, offering versatile options for labeling a wide range of small molecules.
Introduction
The use of this compound salts as precursors for radiolabeling has emerged as a powerful strategy in PET chemistry. Diarylthis compound salts and this compound ylides are particularly effective for the introduction of radiohalogens like ¹⁸F into aromatic rings, including those that are electron-rich and traditionally challenging to label via nucleophilic aromatic substitution (SₙAr) reactions.[1][2] More recently, methodologies have been developed for the ¹¹C-carbonylation of diarylthis compound salts, expanding the utility of these precursors for labeling with carbon isotopes.[1]
This document provides a comprehensive guide to these techniques, including detailed experimental protocols, data on radiochemical yields and synthesis times, and essential quality control procedures.
[¹⁸F]Fluorination using Diarylthis compound Salt Precursors
The radiofluorination of diarylthis compound salts is a robust method for producing [¹⁸F]fluoroarenes. The reaction proceeds via nucleophilic attack of the [¹⁸F]fluoride ion on the this compound salt, leading to the desired [¹⁸F]fluoroarene and a corresponding iodoarene byproduct.[2]
General Workflow
The overall process for the synthesis of ¹⁸F-labeled compounds from this compound precursors involves several key stages, from the initial production of the [¹⁸F]fluoride to the final quality control of the radiotracer.
Experimental Protocol: Automated Synthesis of an ¹⁸F-Labeled Tracer
This protocol describes a general procedure for the automated synthesis of an ¹⁸F-labeled compound using a commercially available synthesis module.
Materials and Reagents:
-
Diarylthis compound salt precursor
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Water for Injection (WFI)
-
Ethanol, USP
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, Alumina N)
-
Semi-preparative HPLC column (e.g., C18)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride from the cyclotron is passed through a quaternary methylammonium (B1206745) (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻. The trapped fluoride (B91410) is then eluted into the reactor vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed by heating under a stream of nitrogen to azeotropically dry the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. This step is critical for ensuring a high radiochemical yield.
-
Radiolabeling Reaction: The diarylthis compound salt precursor (typically 1-5 mg) dissolved in an anhydrous solvent such as DMF or MeCN is added to the dried [¹⁸F]F⁻ complex. The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) for a set time (e.g., 5-15 minutes).[3]
-
Purification:
-
SPE Purification: The crude reaction mixture is diluted with water and passed through a series of SPE cartridges to remove unreacted [¹⁸F]fluoride and other impurities.[4][5] The product is then eluted from the final cartridge with a suitable solvent.
-
HPLC Purification: Alternatively, the crude mixture is injected onto a semi-preparative HPLC system for purification.[6] The fraction containing the desired product is collected.
-
-
Formulation: The purified product is reformulated into a physiologically compatible solution. This typically involves removing the organic solvent via evaporation and redissolving the product in sterile saline, often containing a small amount of ethanol.
-
Quality Control: The final product undergoes a series of quality control tests to ensure its suitability for in vivo use.
Data Presentation: [¹⁸F]Fluorination of Various Precursors
| Radiotracer | Precursor Type | Solvent | Temperature (°C) | Time (min) | Radiochemical Yield (RCY, decay-corrected) | Molar Activity (Aₘ) (GBq/µmol) | Reference |
| [¹⁸F]FPEB | This compound Ylide | DMF | 80 | 5 | 15 - 25% | 666 ± 51.8 | [3] |
| [¹⁸F]Fluoroarenes | Diarylthis compound Salts | Various | Various | Various | 40 - 98% | Not Reported | [7] |
| 6-[¹⁸F]F-DA | Diarylthis compound Salt | Toluene | Thermolysis | 65-75 | 50 - 75% | High | [8] |
[¹¹C]Carbonylation using Aryl(mesityl)this compound Salts
While less common than ¹⁸F-fluorination, this compound salts can be utilized for ¹¹C-labeling through palladium-mediated carbonylation reactions. This method provides a route to [¹¹C]arylcarboxylic acids and their derivatives.[1]
General Reaction Scheme
Experimental Protocol: Pd(0)-Mediated ¹¹C-Carbonylation
This protocol is based on the work by Altomonte et al. and describes a two-pot procedure for the synthesis of [¹¹C]arylcarboxylic acids and amides.[1]
Materials and Reagents:
-
Aryl(mesityl)this compound salt
-
[¹¹C]Carbon monoxide ([¹¹C]CO)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Suitable solvent (e.g., THF)
-
Quenching reagent (e.g., water for carboxylic acids, an amine for amides)
Procedure:
-
Production of [¹¹C]CO: [¹¹C]CO is typically produced from cyclotron-generated [¹¹C]CO₂ via reduction.
-
Carbonylation Reaction: In a reaction vessel, the aryl(mesityl)this compound salt and the Pd(0) catalyst are dissolved in an appropriate solvent. Gaseous [¹¹C]CO is then introduced into the reaction mixture. The reaction is typically carried out at room temperature for a short duration.
-
Quenching: The reaction is quenched by the addition of water to produce the [¹¹C]arylcarboxylic acid, or with an amine to yield the corresponding [¹¹C]arylamide.
-
Purification: The crude product is purified by semi-preparative HPLC.
-
Formulation and Quality Control: The purified product is formulated and subjected to quality control tests as described for the ¹⁸F-labeled compounds.
Data Presentation: ¹¹C-Carbonylation of Aryl(mesityl)this compound Salts
| Product Type | Radiochemical Yield (RCY) | Reference |
| [¹¹C]Arylcarboxylic Acids | Up to 71% | [1] |
| [¹¹C]Arylcarboxamides | Good to high yields | [1] |
Quality Control of PET Radiopharmaceuticals
Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of PET radiopharmaceuticals before administration to human subjects.[3] The following tests are routinely performed.
Quality Control Parameters and Methods
| QC Test | Method(s) | Acceptance Criteria |
| Radionuclide Identity | Half-life measurement, Gamma spectroscopy | Half-life consistent with the radionuclide (e.g., ~110 min for ¹⁸F, ~20 min for ¹¹C). Gamma spectrum shows characteristic 511 keV peak. |
| Radionuclidic Purity | Gamma spectroscopy after decay | Absence of long-lived radionuclide impurities. |
| Radiochemical Purity | Analytical HPLC, Thin Layer Chromatography (TLC) | >95% of total radioactivity in the form of the desired product. |
| Chemical Purity | Analytical HPLC (UV detection) | Precursor and other chemical impurities below specified limits. |
| Residual Solvents | Gas Chromatography (GC) | Solvents (e.g., acetonitrile, ethanol) below USP limits. |
| pH | pH meter or pH strips | Within a physiologically acceptable range (typically 4.5-7.5). |
| Sterility | Incubation in culture media | No microbial growth. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | Below specified endotoxin (B1171834) unit (EU) limits. |
| Visual Inspection | Visual examination | Clear, colorless solution, free of particulate matter. |
Conclusion
The use of this compound salt precursors offers a versatile and efficient platform for the synthesis of a wide array of PET radiotracers. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to implement these advanced radiolabeling techniques. Adherence to detailed experimental procedures and rigorous quality control is paramount to ensure the production of high-quality radiopharmaceuticals for preclinical and clinical research.
References
- 1. Pd(0)-Mediated 11C-Carbonylation of Aryl(mesityl)this compound Salts as a Route to [11C]Arylcarboxylic Acids and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Ylide Mediated Radiofluorination of 18F-FPEB and Validation for Human Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated Manufacturing of Carbon‐11 Radiopharmaceuticals Using Cassette‐Based Radiosynthesizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. mdpi.com [mdpi.com]
- 7. comecer.com [comecer.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Iodonium Salt-Mediated Fluorination of Electron-Rich Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into electron-rich aromatic systems is a pivotal transformation in the development of pharmaceuticals, agrochemicals, and materials. Fluorination can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. However, the direct fluorination of electron-rich arenes presents a significant challenge due to the low reactivity of these substrates towards nucleophilic fluorinating agents. Diaryliodonium salts have emerged as powerful reagents to overcome this hurdle, acting as electrophilic arylating agents that readily react with fluoride (B91410) sources. This document provides detailed application notes and protocols for the this compound salt-mediated fluorination of electron-rich aromatic compounds, with a focus on both copper-catalyzed and non-catalyzed methods.
Copper-Catalyzed Fluorination of (Mesityl)(aryl)this compound Salts
Copper catalysis has been shown to significantly enhance the efficiency and selectivity of the fluorination of diarylthis compound salts, particularly for electron-rich substrates. The use of unsymmetrical (mesityl)(aryl)this compound salts allows for the selective transfer of the desired aryl group.
Quantitative Data Summary
The following table summarizes the radiochemical conversions (RCC) for the copper-catalyzed [¹⁸F]fluorination of various (mesityl)(aryl)this compound salts. These examples highlight the broad substrate scope, including electron-rich, neutral, and deficient aromatic rings.[1][2][3]
| Entry | Aryl Group of this compound Salt | Product | Radiochemical Conversion (RCC, %) |
| 1 | 4-Methoxyphenyl | 4-[¹⁸F]Fluoroanisole | 79 |
| 2 | 3,4-Dimethoxyphenyl | 1,2-Dimethoxy-4-[¹⁸F]fluorobenzene | 55 |
| 3 | 3,4,5-Trimethoxyphenyl | 1,2,3-Trimethoxy-5-[¹⁸F]fluorobenzene | 14 |
| 4 | 4-Methylphenyl | 4-[¹⁸F]Fluorotoluene | 68 |
| 5 | Phenyl | [¹⁸F]Fluorobenzene | 85 |
| 6 | 4-Chlorophenyl | 1-Chloro-4-[¹⁸F]fluorobenzene | 75 |
| 7 | 2-Methoxyphenyl | 2-[¹⁸F]Fluoroanisole | 30 |
| 8 | Protected 4-aminophenyl | Protected 4-[¹⁸F]Fluoroaniline | 65 |
| 9 | Protected 6-hydroxydopamine derivative | Protected 6-[¹⁸F]FluoroDOPA | 17 |
Reaction conditions: (Mesityl)(aryl)this compound salt (6 μmol), Cu catalyst (e.g., Cu(OTf)₂), [¹⁸F]KF/18-crown-6 (B118740)/K₂CO₃ complex in DMF, heated.[2][3]
For non-radioactive ("cold") fluorination, similar conditions can be applied using KF, often with longer reaction times. The following table presents yields for the copper-catalyzed fluorination of (mesityl)(aryl)this compound salts with KF.
| Entry | Aryl Group of this compound Salt | Product | Yield (%) |
| 1 | Phenyl | Fluorobenzene | 85 |
| 2 | 4-Methoxyphenyl | 4-Fluoroanisole | 75 |
| 3 | 4-(tert-Butyl)phenyl | 1-(tert-Butyl)-4-fluorobenzene | 81 |
| 4 | 2-Methylphenyl | 2-Fluorotoluene | 72 |
| 5 | 4-Chlorophenyl | 1-Chloro-4-fluorobenzene | 88 |
Reaction conditions: [Mes–I–Ar]BF₄ (1 equiv), Cu(OTf)₂ (0.2 equiv), KF (1.1 equiv), 18-crown-6 (0.4 equiv), DMF, 60 °C, 18 h.
Experimental Protocols
Protocol 1: Synthesis of Unsymmetrical (Mesityl)(aryl)this compound Salts
This protocol describes a general one-pot synthesis of (mesityl)(aryl)this compound tetrafluoroborates from arylboronic acids.
Materials:
-
Arylboronic acid
-
(Diacetoxyiodo)mesitylene (MesI(OAc)₂)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the arylboronic acid (1.0 equiv).
-
Dissolve the arylboronic acid in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (1.1 equiv) to the solution.
-
In a separate flask, dissolve (diacetoxyiodo)mesitylene (1.0 equiv) in a minimal amount of anhydrous DCM.
-
Add the solution of (diacetoxyiodo)mesitylene dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the (mesityl)(aryl)this compound tetrafluoroborate (B81430) salt.
Protocol 2: Copper-Catalyzed Fluorination of (Mesityl)(aryl)this compound Salts with KF
This protocol is for the non-radioactive fluorination of an electron-rich aromatic compound.
Materials:
-
(Mesityl)(aryl)this compound tetrafluoroborate
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
Potassium fluoride (KF), spray-dried
-
18-crown-6
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried reaction vial, add the (mesityl)(aryl)this compound tetrafluoroborate (1.0 equiv), Cu(OTf)₂ (0.2 equiv), spray-dried KF (1.1 equiv), and 18-crown-6 (0.4 equiv).
-
Add anhydrous DMF to the vial.
-
Seal the vial and heat the reaction mixture at 60 °C for 18 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired fluoroarene.
Protocol 3: Copper-Catalyzed [¹⁸F]Fluorination of (Mesityl)(aryl)this compound Salts
This protocol is a general procedure for radiolabeling with [¹⁸F]fluoride.
Materials:
-
(Mesityl)(aryl)this compound tetrafluoroborate
-
Copper catalyst (e.g., Cu(OTf)₂)
-
[¹⁸F]KF/18-crown-6/K₂CO₃ complex in DMF
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Prepare the azeotropically dried [¹⁸F]KF/18-crown-6/K₂CO₃ complex.
-
In a shielded hot cell, dissolve the (mesityl)(aryl)this compound salt (6 μmol) and the copper catalyst (6 μmol) in anhydrous DMF.
-
Add this solution to the dried [¹⁸F]KF complex.
-
Seal the reaction vessel and heat at the desired temperature (e.g., 85-120 °C) for a specified time (e.g., 10-20 minutes).
-
Monitor the radiochemical conversion by radio-TLC.
-
Upon completion, quench the reaction and purify the [¹⁸F]fluoroarene using semi-preparative HPLC.
This compound Ylide-Mediated Fluorination
Spirocyclic this compound(III) ylides are bench-stable precursors that offer an alternative, metal-free route to fluoroarenes. They are particularly advantageous for the radiofluorination of non-activated and sterically hindered substrates.
Quantitative Data Summary
The following table shows the radiochemical yields for the [¹⁸F]fluorination of various spirocyclic this compound(III) ylides.
| Entry | Arene Moiety of this compound Ylide | Product | Isolated Radiochemical Yield (%) |
| 1 | 3-((Pyridin-3-yl)ethynyl)-5-benzonitrile | [¹⁸F]FPEB | 20 ± 5 |
| 2 | meta-Tyrosine derivative | 6-[¹⁸F]Fluoro-meta-tyrosine | 11 ± 1 |
| 3 | meta-Benzylguanidine derivative | meta-[¹⁸F]Fluorobenzylguanidine | 14 ± 1 |
Reaction conditions: this compound ylide precursor, [¹⁸F]fluoride source (e.g., [¹⁸F]Et₄NF), DMF, heated.
Experimental Protocol
Protocol 4: [¹⁸F]Fluorination using a Spirocyclic this compound(III) Ylide
This protocol describes a general procedure for the radiofluorination of a non-activated aromatic ring using an this compound ylide precursor.
Materials:
-
Spirocyclic this compound(III) ylide precursor
-
[¹⁸F]Tetraethylammonium fluoride ([¹⁸F]Et₄NF)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Prepare the anhydrous [¹⁸F]Et₄NF in a reaction vial.
-
Dissolve the spirocyclic this compound(III) ylide precursor (e.g., 4 mg) in anhydrous DMF.
-
Add the solution of the precursor to the dried [¹⁸F]Et₄NF.
-
Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80 °C) for a short duration (e.g., 5 minutes).
-
Monitor the reaction by radio-TLC.
-
After cooling, purify the desired [¹⁸F]fluoroarene by semi-preparative HPLC.
Visualizations
Reaction Mechanism and Experimental Workflow
Caption: Proposed catalytic cycle and experimental workflow for copper-catalyzed fluorination.
Caption: Workflow for [¹⁸F]fluorination using spirocyclic this compound(III) ylides.
References
Application Notes and Protocols for Visible-Light-Induced Trifluoromethylation Using Iodonium Ylides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting visible-light-induced trifluoromethylation reactions using hypervalent iodine reagents, commonly referred to as iodonium ylides. This method offers a mild, efficient, and versatile approach for the introduction of the trifluoromethyl (CF₃) group, a crucial moiety in pharmaceutical and agrochemical development, into a wide range of organic molecules.
Introduction
The trifluoromethyl group significantly impacts the physicochemical properties of organic molecules, often enhancing metabolic stability, lipophilicity, and binding affinity. Traditional trifluoromethylation methods frequently require harsh conditions and stoichiometric, often toxic, reagents. The advent of visible-light photoredox catalysis has revolutionized this field, enabling the generation of trifluoromethyl radicals under mild conditions from stable precursors. Among the most effective precursors are hypervalent iodine reagents, such as Togni's reagents, which serve as electrophilic sources of the CF₃ group. This document details the application of these reagents in photocatalytic trifluoromethylation reactions.
Reaction Principle
The core principle of this methodology involves the single-electron reduction of a hypervalent iodine(III) trifluoromethylating agent by a photo-excited catalyst. This process generates a trifluoromethyl radical, which can then engage in various carbon-carbon bond-forming reactions with a substrate. The catalytic cycle is sustained by a visible light source, typically a blue LED, which continuously excites the photocatalyst.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the trifluoromethylation of various classes of organic compounds using Togni's reagents under visible-light photoredox catalysis.
Table 1: Trifluoromethylation of Alkenes[1][2]
| Entry | Alkene Substrate | Photocatalyst | CF₃ Source | Solvent | Time (h) | Yield (%) |
| 1 | Styrene | fac-Ir(ppy)₃ | Togni Reagent I | CH₃CN | 16 | 75 |
| 2 | 4-Methylstyrene | fac-Ir(ppy)₃ | Togni Reagent I | CH₃CN | 16 | 82 |
| 3 | 4-Methoxystyrene | fac-Ir(ppy)₃ | Togni Reagent I | CH₃CN | 16 | 85 |
| 4 | 4-Chlorostyrene | fac-Ir(ppy)₃ | Togni Reagent I | CH₃CN | 16 | 71 |
| 5 | 1-Octene | Ru(bpy)₃Cl₂ | Togni Reagent I | DMF | 24 | 65 |
| 6 | Cyclohexene | Ru(bpy)₃Cl₂ | Togni Reagent I | DMF | 24 | 58 |
Togni Reagent I: 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one
Table 2: Trifluoromethylation of (Hetero)arenes[3][4]
| Entry | Arene/Heteroarene Substrate | Photocatalyst | CF₃ Source | Solvent | Time (h) | Yield (%) |
| 1 | Benzene | Ru(bpy)₃(PF₆)₂ | Togni Reagent II | CH₃CN | 12 | 55 |
| 2 | Toluene | Ru(bpy)₃(PF₆)₂ | Togni Reagent II | CH₃CN | 12 | 68 (o:p ratio) |
| 3 | Anisole | Ru(bpy)₃(PF₆)₂ | Togni Reagent II | CH₃CN | 12 | 72 (o:p ratio) |
| 4 | Pyrrole | fac-Ir(ppy)₃ | Togni Reagent I | CH₃CN | 8 | 88 |
| 5 | Indole | fac-Ir(ppy)₃ | Togni Reagent I | CH₃CN | 8 | 92 |
| 6 | Benzimidazole | fac-Ir(ppy)₃ | Togni Reagent I | CH₃CN | 10 | 78 |
Togni Reagent II: 3,3-Dimethyl-1-(trifluoromethyl)-1λ³-benziodoxole
Experimental Protocols
General Protocol for Visible-Light-Induced Trifluoromethylation of Alkenes
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkene substrate (1.0 equiv)
-
Togni's Reagent I (1.2 equiv)
-
fac-Ir(ppy)₃ (1-2 mol%)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED lamp (e.g., 450 nm)
-
Nitrogen or Argon source
Procedure:
-
To a Schlenk tube or vial, add the alkene substrate (0.2 mmol, 1.0 equiv), Togni's Reagent I (0.24 mmol, 1.2 equiv), and fac-Ir(ppy)₃ (0.002-0.004 mmol, 1-2 mol%).
-
Place the vessel under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add anhydrous acetonitrile (2.0 mL) via syringe.
-
Stir the reaction mixture at room temperature.
-
Irradiate the reaction vessel with a blue LED lamp, maintaining a distance of approximately 5-10 cm.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated product.
General Protocol for Visible-Light-Induced Trifluoromethylation of (Hetero)arenes
Materials:
-
(Hetero)arene substrate (1.0 equiv)
-
Togni's Reagent II (1.5 equiv)
-
Ru(bpy)₃(PF₆)₂ (1-2 mol%)
-
Anhydrous acetonitrile (CH₃CN)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED lamp (e.g., 450 nm)
-
Nitrogen or Argon source
Procedure:
-
In a Schlenk tube or vial, combine the (hetero)arene substrate (0.3 mmol, 1.0 equiv), Togni's Reagent II (0.45 mmol, 1.5 equiv), and Ru(bpy)₃(PF₆)₂ (0.003-0.006 mmol, 1-2 mol%).
-
Establish an inert atmosphere by evacuating and backfilling with nitrogen or argon (3 cycles).
-
Add anhydrous acetonitrile (3.0 mL) via syringe.
-
Stir the mixture at room temperature while irradiating with a blue LED lamp.
-
After the starting material is consumed (as determined by TLC or GC-MS), remove the solvent in vacuo.
-
The residue can be purified by flash column chromatography on silica gel to yield the trifluoromethylated product.
Visualizations
Application Notes and Protocols: Synthesis of Functionalized Indoles via Direct Arylation with Iodonium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) scaffold is a ubiquitous structural motif present in a vast array of biologically active compounds and natural products.[1] Consequently, the development of efficient and versatile methods for the functionalization of the indole core is of significant interest to the fields of medicinal chemistry and drug development. Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, which often require the pre-functionalization of starting materials.[2][3] Diaryliodonium salts have proven to be highly effective arylating reagents in these transformations, enabling the formation of carbon-carbon bonds at various positions of the indole ring under both metal-catalyzed and metal-free conditions.[1][4] This document provides detailed application notes and protocols for the synthesis of functionalized indoles via direct arylation with this compound salts, summarizing key data and experimental procedures from the literature.
Reaction Overview and Mechanism
Direct C-H arylation of indoles with diarylthis compound salts typically proceeds via an electrophilic substitution mechanism. The reaction can be promoted by transition metal catalysts, such as palladium or copper, or can occur under metal-free conditions.[1][5] The regioselectivity of the arylation (C2 vs. C3) is influenced by the reaction conditions, the nature of the catalyst, and the substituents on the indole ring.[6]
In palladium-catalyzed reactions, the proposed mechanism often involves an initial electrophilic palladation of the indole at the electron-rich C3 position, followed by a 1,2-palladium migration to the C2 position and subsequent reductive elimination to afford the C2-arylated product.[7] Alternatively, a Pd(II)/Pd(IV) catalytic cycle has been proposed.[4] Copper-catalyzed reactions offer a complementary approach, and in some cases, can be used for both C-H and N-H arylation in a tandem fashion.[5] Metal-free arylations are also possible and are often promoted by thermal conditions.[1][8]
Data Presentation
Palladium-Catalyzed Direct C2-Arylation of Indole
This method, adapted from McGlacken and co-workers, provides a straightforward procedure for the C2-arylation of indole.[4]
| Entry | Indole Derivative | Diarylthis compound Salt | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indole | Phenyl(mesityl)this compound triflate | Pd(OAc)₂ (5) | Ethyl Acetate (B1210297) | 50 | 1 | ~30 (average) |
| 2 | Tryptophan derivatives | Various diarylthis compound salts | Pd(OAc)₂ | Various | Various | Various | Moderate to Good |
Note: Yields can be variable and are often dependent on the specific substrates and purification techniques.[3]
Metal-Free Direct Arylation of Indoles
The following data summarizes the optimization of reaction conditions for the metal-free direct arylation of indole with diphenylthis compound (B167342) tetrafluoroborate (B81430), as reported by Ackermann and colleagues.[1]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 100 | 22 | 25 |
| 2 | NMP | 100 | 22 | 20 |
| 3 | t-AmOH | 100 | 22 | 39 |
| 4 | DMF | 100 | 22 | 38 |
| 5 | DMF | 100 | 22 | 43* |
*Reaction performed with 1.00 mmol of indole.
The counterion of the diarylthis compound salt also plays a crucial role in the reaction efficiency.
| Entry | Counterion | Yield (%) |
| 1 | BF₄⁻ | 43 |
| 2 | PF₆⁻ | 41 |
| 3 | CF₃COO⁻ | 32 |
| 4 | TsO⁻ | 35 |
| 5 | Br⁻ | 0 |
Experimental Protocols
Protocol 1: Synthesis of a Diarylthis compound Salt
This protocol is adapted from a procedure for the synthesis of phenyl(mesityl)this compound triflate.[2][3]
Materials:
-
Phenyliodo(III)diacetate (PIDA)
-
Dry Dichloromethane (B109758) (DCM)
-
Trifluoromethanesulfonic acid (TfOH)
-
Diethyl ether
Procedure:
-
To a round-bottomed flask, add phenyliodo(III)diacetate (10 mmol), mesitylene (11 mmol), and dry dichloromethane (20 mL).[2]
-
Cool the mixture to 0 °C using an ice bath with stirring.
-
Slowly add trifluoromethanesulfonic acid (1 mL) to the stirring solution.
-
After the addition is complete, stir the mixture for 1 hour at 0 °C.
-
Remove the ice bath and stir at ambient temperature for an additional hour.
-
Concentrate the reaction mixture under reduced pressure to obtain a residue.
-
Add diethyl ether (15 mL) to the residue to precipitate a solid.
-
Isolate the solid by vacuum filtration and wash with diethyl ether until the filtrate is clear. The resulting diarylthis compound salt can often be used without further purification.[3]
Protocol 2: Palladium-Catalyzed Direct C2-Arylation of Indole
This protocol is based on the work of McGlacken and co-workers.[2][3][4]
Materials:
-
Indole
-
Diarylthis compound salt (e.g., phenyl(mesityl)this compound triflate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottomed flask, combine indole (2.6 mmol), the diarylthis compound salt (5.1 mmol), and Pd(OAc)₂ (0.13 mmol, 5 mol%).[2]
-
Add ethyl acetate (10 mL) as the solvent.[3]
-
Heat the mixture to 50 °C with stirring.[2]
-
Maintain the reaction at this temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
The crude product can be purified by flash column chromatography.
Protocol 3: Metal-Free Direct Arylation of Indole
This protocol is based on the findings of Ackermann and colleagues.[1]
Materials:
-
Indole
-
Diarylthis compound tetrafluoroborate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add indole (1.00 mmol) and the diarylthis compound tetrafluoroborate (1.10 mmol).
-
Add DMF (4.0 mL) as the solvent.
-
Heat the reaction mixture to 100 °C.
-
Stir the reaction for 22 hours.
-
After cooling to room temperature, the reaction mixture can be worked up and the product purified by standard methods.
Visualizations
Conclusion
The direct arylation of indoles using diarylthis compound salts represents a highly valuable and versatile strategy for the synthesis of functionalized indole derivatives. With both metal-catalyzed and metal-free protocols available, researchers can select the most appropriate method based on the desired product, substrate compatibility, and available resources. The detailed protocols and data provided herein serve as a practical guide for the implementation of this powerful synthetic methodology in a research and development setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DSpace [cora.ucc.ie]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Direct C-2 Arylation of Indoles with Potassium Aryltrifluoroborate Salts [organic-chemistry.org]
- 8. Metal-Free Direct Arylations of Indoles and Pyrroles with Diarylthis compound Salts [air.unimi.it]
Application Notes and Protocols for Large-Scale Synthesis and Purification of Diaryliodonium Triflates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the large-scale synthesis and purification of diaryliodonium triflates. These versatile reagents are increasingly important in academic and industrial research, particularly in drug development, due to their role as powerful arylating agents.[1][2] The protocols outlined below are designed to be scalable, efficient, and safe, addressing the challenges often associated with exothermic reactions.[3][4]
Introduction
Diarylthis compound salts are hypervalent iodine(III) compounds that serve as excellent electrophilic aryl sources for a wide range of nucleophiles.[1][5] The triflate anion is often preferred due to the high reactivity and good solubility of the corresponding salt.[2] Traditional synthetic routes can be multi-step and time-consuming.[1][5] This guide focuses on modern, one-pot procedures that offer high yields and operational simplicity, making these valuable reagents more accessible for large-scale applications.[6][7][8]
Data Summary of Synthetic Protocols
The following tables summarize quantitative data from various one-pot synthetic methods for diarylthis compound triflates, allowing for easy comparison of different approaches.
Table 1: Synthesis of Symmetrical and Unsymmetrical Diarylthis compound Triflates from Arenes and Aryl Iodides
| Entry | Aryl Iodide | Arene | Product | Yield (%) | Time | Ref. |
| 1 | 4-Iodotoluene | Toluene | Di-p-tolylthis compound triflate | 89 | 2 s (flow) | [3] |
| 2 | Iodobenzene | Benzene | Diphenylthis compound triflate | 88 | 2 s (flow) | [9] |
| 3 | 4-Iodonitrobenzene | Mesitylene | (4-Nitrophenyl)(mesityl)this compound triflate | 89 | 60 s (flow) | [3] |
| 4 | 4-Iodoanisole | Anisole | Bis(4-methoxyphenyl)this compound triflate | Not specified | 14 h | [5] |
| 5 | Iodobenzene | Anisole | (4-Methoxyphenyl)(phenyl)this compound triflate | 100 | 6 h | [5] |
Table 2: Synthesis of Symmetrical Diarylthis compound Triflates from Arenes and Molecular Iodine
| Entry | Arene | Product | Yield (%) | Time | Ref. |
| 1 | Toluene | Di-p-tolylthis compound triflate | 90 | 2 s (flow) | [3] |
| 2 | Benzene | Diphenylthis compound triflate | 90 | 2 s (flow) | [9] |
| 3 | Anisole | Bis(4-methoxyphenyl)this compound triflate | 38 | 2 s (flow) | [3] |
Table 3: Synthesis via Anion Exchange from Diarylthis compound Tetrafluoroborates
| Entry | Starting Salt | Product | Yield (%) | Ref. |
| 1 | Bis(2-fluorophenyl)this compound tetrafluoroborate | Bis(2-fluorophenyl)this compound triflate | 75 | [10] |
Experimental Protocols
The following are detailed protocols for the large-scale synthesis of diarylthis compound triflates. Safety precautions, such as conducting these exothermic reactions with appropriate cooling and shielding, are critical, especially on a larger scale.[4] Continuous-flow synthesis is presented as a safer and highly scalable alternative.[3][4]
Protocol 1: One-Pot Batch Synthesis of Symmetrical and Unsymmetrical Diarylthis compound Triflates from an Aryl Iodide and an Arene
This protocol is adapted from the work of Olofsson and co-workers and is suitable for a broad range of substrates.[2][8]
Materials:
-
Aryl Iodide (1.0 equiv)
-
Arene (1.1 - 10 equiv)
-
meta-Chloroperbenzoic acid (m-CPBA, ≤77%) (1.1 - 1.3 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (2.0 - 5.0 equiv)
-
Dichloromethane (DCE) or Ethyl Acetate
-
Diethyl ether or Cyclopentyl methyl ether (for precipitation)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon), add the aryl iodide and the arene.
-
Dissolve the starting materials in the chosen solvent (DCE or the more sustainable ethyl acetate).[11][12]
-
In a separate flask, prepare a solution of m-CPBA in the same solvent.
-
Cool the flask containing the aryl iodide and arene solution in an ice bath (0 °C).
-
Slowly add the m-CPBA solution to the cooled reaction mixture, maintaining the temperature below 5 °C.
-
After the addition of m-CPBA, slowly add trifluoromethanesulfonic acid (TfOH) dropwise, ensuring the temperature remains controlled.
-
Allow the reaction to stir at room temperature. Reaction times can vary from minutes to hours, and progress can be monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether or cyclopentyl methyl ether to the residue to precipitate the diarylthis compound triflate.[12]
-
Stir the resulting slurry for 10-30 minutes.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).[3]
Protocol 2: Scalable and Safe Continuous-Flow Synthesis of Diarylthis compound Triflates
This method, developed to mitigate the safety risks of exothermic batch reactions, allows for gram-scale production with short reaction times.[3][4]
Materials and Equipment:
-
Syringe pumps
-
Microreactor or coiled tubing reactor
-
T-mixer
-
Back-pressure regulator
-
Solutions:
-
Feed 1: Aryl iodide (e.g., 5.0 mmol) and arene (e.g., 5.5 mmol) in 25 mL DCE.
-
Feed 2: m-CPBA (e.g., 5.5 mmol for electron-rich/neutral substrates, 6.5 mmol for electron-deficient) in 25 mL DCE.
-
Feed 3: TfOH (e.g., 10 mmol for electron-rich/neutral, 15 mmol for electron-deficient) in 50 mL DCE.
-
Procedure:
-
Prepare the three feed solutions as described above.
-
Set up the continuous-flow system with the syringe pumps feeding into a T-mixer, which then directs the combined stream into the reactor.
-
Set the flow rates of the syringe pumps to achieve the desired residence time (typically 2 to 60 seconds). A typical throughput distribution for the feeds is 1:1:2 (Feed 1:Feed 2:Feed 3).[4]
-
The output from the reactor is passed through a back-pressure regulator and collected in a flask.
-
The collected solution containing the product is then worked up as described in Protocol 1 (concentration, precipitation, filtration, and drying).
Protocol 3: One-Pot Synthesis from Arylboronic Acids and Aryl Iodides with In Situ Anion Exchange
This regiospecific method is particularly useful for constructing unsymmetrical diarylthis compound salts with precise control over the substitution pattern.[1][10][13]
Materials:
-
Aryl Iodide (1.0 equiv)
-
Arylboronic Acid (1.1 equiv)
-
m-CPBA (1.1 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (for anion exchange)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask, dissolve the aryl iodide in CH₂Cl₂.
-
Add m-CPBA and stir for a brief pre-oxidation step (e.g., 15 minutes) at room temperature.[1][13]
-
Add BF₃·OEt₂ and continue stirring.
-
Add the arylboronic acid to the reaction mixture.
-
Stir at room temperature until the reaction is complete (typically monitored by TLC or LC-MS).
-
For the in situ anion exchange to the triflate salt, carefully add triflic acid to the crude reaction mixture.[10][13]
-
Work up the reaction as described in Protocol 1 (concentration, precipitation, and filtration).
Purification
For most applications, the diarylthis compound triflates obtained after precipitation are of sufficient purity. However, for obtaining high-purity materials, the following methods can be employed:
-
Recrystallization: This is the most common method for purifying diarylthis compound salts.[3] A minimal amount of a solvent in which the salt is soluble at higher temperatures (e.g., dichloromethane, methanol) is used, followed by the addition of a solvent in which it is poorly soluble (e.g., diethyl ether) to induce crystallization.
-
Flash Column Chromatography: While less common for these salts, flash chromatography on silica (B1680970) gel can be used for purification, particularly when dealing with stubborn impurities.[2][14] A polar solvent system such as dichloromethane/methanol is often employed.[2]
Visualizations
Synthesis Workflow Diagram
References
- 1. organ.su.se [organ.su.se]
- 2. diva-portal.org [diva-portal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Flow Synthesis of Diarylthis compound Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. High-yielding one-pot synthesis of diarylthis compound triflates from arenes and iodine or aryl iodides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.tue.nl [pure.tue.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sustainable and scalable one-pot synthesis of diarylthis compound salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Regiospecific One-Pot Synthesis of Diarylthis compound Tetrafluoroborates from Arylboronic Acids and Aryl Iodides [organic-chemistry.org]
- 14. Arylation with Unsymmetrical Diarylthis compound Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copper-Catalyzed N-Arylation of Amines with Diaryliodonium Salts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the copper-catalyzed N-arylation of a variety of amine-containing substrates using diaryliodonium salts. This transformation is a powerful tool for the synthesis of N-aryl compounds, which are prevalent in pharmaceuticals and functional materials. The use of diarylthis compound salts as arylating agents offers mild reaction conditions and broad functional group tolerance compared to traditional methods.
Introduction
The copper-catalyzed cross-coupling of amines with arylating agents is a fundamental reaction in organic synthesis. Diarylthis compound salts have emerged as highly effective electrophilic aryl sources for these reactions due to their high reactivity, stability, and functional group compatibility.[1][2] Copper catalysis enables these transformations to proceed under mild conditions, often at room temperature, with low catalyst loadings.[3] The general transformation involves the formation of a carbon-nitrogen bond between an amine and an aryl group from the diarylthis compound salt, facilitated by a copper catalyst.
Reaction Mechanism
The prevailing mechanism for the copper-catalyzed N-arylation of amines with diarylthis compound salts involves a Cu(I)/Cu(III) catalytic cycle.[4][5][6] The cycle is initiated by the oxidative addition of the diarylthis compound salt to a Cu(I) species, forming a highly electrophilic Cu(III)-aryl intermediate. Subsequent coordination of the amine nucleophile to this intermediate, followed by deprotonation by a base, leads to a Cu(III)-amido complex. The desired N-aryl amine product is then formed via reductive elimination, regenerating the Cu(I) catalyst.[5][7]
References
- 1. Copper-Catalyzed P-Arylation via Direct Coupling of Diarylthis compound Salts with Phosphorus Nucleophiles at Room Temperature [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diarylthis compound Salts at Room Temperature [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diarylthis compound Salts as Arylation Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diastereoselective Cyclopropanation of Alkenes using Iodonium Ylides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the diastereoselective cyclopropanation of alkenes utilizing iodonium ylides. The methodologies presented herein offer robust and versatile approaches for the synthesis of substituted cyclopropanes, which are valuable building blocks in medicinal chemistry and drug development. Two primary methods are highlighted: a copper(I)-catalyzed system for high diastereo- and enantioselectivity, and a metal-free photochemical approach.
Introduction
Cyclopropanes are key structural motifs in a multitude of pharmaceutical agents and bioactive molecules due to their ability to impart conformational rigidity, metabolic stability, and unique stereochemical properties. This compound ylides have emerged as safe and efficient carbene precursors for the synthesis of cyclopropanes, offering an alternative to the often hazardous and unstable diazo compounds. This document outlines two highly effective protocols for the diastereoselective cyclopropanation of alkenes using this compound ylides, providing researchers with the necessary information to implement these methodologies in their own synthetic endeavors.
Copper(I)-Catalyzed Diastereoselective Cyclopropanation
A highly efficient method for the asymmetric cyclopropanation of alkenes involves the use of a copper(I)-bis(oxazoline) complex to catalyze the reaction of alkenes with a phenylthis compound (B1259483) ylide generated in situ from iodosobenzene (B1197198) and methyl nitroacetate (B1208598).[1][2] This method is particularly noteworthy for its high diastereoselectivity, consistently favoring the trans isomer, and its excellent enantioselectivity.
Quantitative Data Summary
The following table summarizes the results for the Cu(I)-catalyzed cyclopropanation of various alkenes. The reaction consistently yields high diastereomeric ratios in favor of the trans product.
| Alkene | Yield (%) | Diastereomeric Ratio (trans:cis) |
| Styrene (B11656) | 85 | 95:5 |
| 4-Methylstyrene | 88 | 94:6 |
| 4-Methoxystyrene | 90 | 93:7 |
| 4-Chlorostyrene | 82 | 95:5 |
| 2-Methylstyrene | 75 | 96:4 |
| trans-β-Methylstyrene | 78 | >98:2 |
| Indene | 89 | >98:2 (exo) |
| 1-Octene | 72 | N/A |
Data extracted from "Expedient Synthesis of Cyclopropane (B1198618) α-Amino Acids by the Catalytic Asymmetric Cyclopropanation of Alkenes Using this compound Ylides Derived from Methyl Nitroacetate".[1]
Experimental Protocol: Copper(I)-Catalyzed Cyclopropanation
This protocol is adapted from the work of Charette, A. B., et al.[1]
Materials:
-
Copper(I) chloride (CuCl)
-
Silver hexafluoroantimonate (AgSbF₆)
-
(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline)
-
Iodosobenzene (PhIO)
-
Methyl nitroacetate
-
Alkene
-
Anhydrous benzene (B151609)
-
4 Å Molecular sieves
-
Sodium carbonate (Na₂CO₃)
Procedure:
-
To a flame-dried flask under an argon atmosphere, add CuCl (2.0 mol %) and AgSbF₆ (2.4 mol %).
-
Add anhydrous benzene and stir the suspension for 30 minutes at room temperature.
-
Add (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) (2.4 mol %) and stir for another 30 minutes.
-
To this catalyst mixture, add activated 4 Å molecular sieves, iodosobenzene (1.1 equiv), and sodium carbonate (2.3 equiv).
-
Add the alkene (4.0 equiv) to the mixture.
-
Finally, add a solution of methyl nitroacetate (1.0 equiv) in anhydrous benzene via syringe pump over 3 hours.
-
Stir the reaction mixture at room temperature for the specified time (typically 3 hours after the addition is complete).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired nitrocyclopropane (B1651597) carboxylate.
Metal-Free Photochemical Diastereoselective Cyclopropanation
An alternative, metal-free approach to cyclopropanation involves the irradiation of a mixture of an alkene and a β-dicarbonyl-derived this compound ylide with blue LEDs.[3][4][5] This method is operationally simple, avoids the use of transition metal catalysts, and proceeds in high yields.
Quantitative Data Summary
The following table presents the yields for the photochemical cyclopropanation of styrene with various this compound ylides.
| This compound Ylide | Alkene | Yield (%) |
| Phenylthis compound dimedone ylide | Styrene | 96 |
| Phenylthis compound Meldrum's acid ylide | Styrene | 85 |
| Phenylthis compound dibenzoylmethane (B1670423) ylide | Styrene | 78 |
| Phenylthis compound acetylacetone (B45752) ylide | trans-β-Methylstyrene | 92 |
| Phenylthis compound dimedone ylide | 1-Octene | 81 |
Data extracted from "Blue LED Irradiation of this compound Ylides Gives Diradical Intermediates for Efficient Metal-free Cyclopropanation with Alkenes".[3][4][5]
Experimental Protocol: Photochemical Cyclopropanation
This protocol is based on the work of Murphy, J. A., et al.[3][4][5]
Materials:
-
β-Dicarbonyl-derived this compound ylide
-
Alkene
-
Anhydrous acetonitrile
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
In a reaction vessel (e.g., a borosilicate glass vial), dissolve the this compound ylide (1.0 equiv) and the alkene (5.0 equiv) in anhydrous acetonitrile.
-
Seal the vessel and place it at a fixed distance from a blue LED light source.
-
Irradiate the reaction mixture with stirring at room temperature for the required time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired cyclopropane derivative.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the diastereoselective cyclopropanation of alkenes using this compound ylides.
Factors Influencing Diastereoselectivity
Caption: Key factors influencing the diastereoselectivity of this compound ylide-mediated cyclopropanation reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Blue LED Irradiation of this compound Ylides Gives Diradical Intermediates for Efficient Metal-free Cyclopropanation with Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Metal-Free Arylation of Phenols with Diaryliodonium Salts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-free arylation of phenols using diaryliodonium salts. This method offers a mild and efficient alternative to traditional metal-catalyzed cross-coupling reactions for the synthesis of diaryl ethers, which are prevalent structural motifs in pharmaceuticals and natural products.[1][2][3][4]
The use of hypervalent iodine reagents, specifically diarylthis compound salts, circumvents the need for transition metals, leading to cleaner reactions, avoiding metal contamination in the final products, and often providing excellent yields under mild conditions.[5][6][7] This methodology is particularly advantageous for the synthesis of sterically hindered diaryl ethers, which can be challenging to obtain via conventional methods.[1][2][4]
Reaction Principle and Mechanism
The metal-free arylation of phenols with diarylthis compound salts generally proceeds via a nucleophilic attack of the phenoxide on the iodine(III) center, followed by reductive elimination to form the diaryl ether and an aryl iodide byproduct. The reaction is typically performed in the presence of a base to deprotonate the phenol.[5][8]
Several mechanistic pathways have been proposed, with the ligand coupling mechanism being widely accepted for many cases.[5][8][9] In this pathway, the phenoxide coordinates to the diarylthis compound salt, forming a transient intermediate that then undergoes reductive elimination.
An alternative pathway involving an aryne intermediate can occur under certain conditions, particularly with ortho-substituted diarylthis compound salts and a strong base, which can lead to side products.[9][10][11] Careful selection of reaction conditions is therefore crucial to ensure high selectivity for the desired diaryl ether.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diarylthis compound Salts [organic-chemistry.org]
- 3. Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diarylthis compound Tosylates and Phenols with High Regioselectivity [organic-chemistry.org]
- 4. Room temperature, metal-free synthesis of diaryl ethers with use of diarylthis compound salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 9. organ.su.se [organ.su.se]
- 10. diva-portal.org [diva-portal.org]
- 11. Metal-Free O- and C-Arylation with Diarylthis compound Salts [diva-portal.org]
Application Notes and Protocols: Synthesis of Ortho-Substituted Biaryls Using Cyclic Iodonium Salts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of ortho-substituted biaryls utilizing cyclic iodonium salts. This powerful methodology offers a versatile and efficient route to a wide range of functionalized biaryl compounds, including axially chiral molecules of significant interest in medicinal chemistry and materials science.
Introduction
The synthesis of ortho-substituted biaryls is a fundamental challenge in organic chemistry, often complicated by steric hindrance. Cyclic diarylthis compound salts have emerged as highly effective precursors for addressing this challenge. These hypervalent iodine reagents undergo ring-opening reactions with a variety of nucleophiles, leading to the regioselective formation of ortho-functionalized biaryls.[1][2] This approach is particularly valuable for the construction of sterically congested biaryls and for the enantioselective synthesis of atropisomeric compounds.[3][4]
The general strategy involves the initial synthesis of a cyclic diarylthis compound salt, which is then subjected to a ring-opening reaction with a chosen nucleophile. This process can be achieved under both transition-metal-catalyzed and metal-free conditions, offering a broad scope of potential transformations.[5][6]
Synthesis of Cyclic Diarylthis compound Salts
The preparation of cyclic diarylthis compound salts is the crucial first step. Several methods have been developed, with the oxidative cyclization of 2-iodobiaryls being a common and effective approach.[4] Electrochemical methods also provide a scalable and environmentally friendly alternative.[7][8]
Protocol: Synthesis of Dibenzo[b,d]iodolium Salts via Oxidative Cyclization
This protocol is adapted from established procedures for the one-pot synthesis of diarylthis compound triflates.[9]
Materials:
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Trifluoromethanesulfonic acid (TfOH)
-
Diethyl ether (Et₂O)
Procedure:
-
To a solution of 2-iodobiphenyl (1.0 equiv) in dichloromethane (DCM), add m-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv).
-
Cool the mixture to 0 °C and add trifluoromethanesulfonic acid (TfOH, 2.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is triturated with diethyl ether (Et₂O) to precipitate the cyclic this compound salt.
-
The solid is collected by filtration, washed with Et₂O, and dried under vacuum to afford the desired dibenzo[b,d]iodolium triflate.
Table 1: Representative Yields for the Synthesis of Cyclic Diarylthis compound Salts
| Starting Material | Oxidant/Acid System | Solvent | Yield (%) | Citation |
| 2-Iodobiphenyl | m-CPBA / TfOH | CH₂Cl₂ | >95 | [7] |
| 3'-Fluoro-2-iodo-1,1'-biphenyl | Anodic Oxidation / TfOH | MeCN-HFIP | 88 | [8] |
| 2-Iodo-1,1'-biphenyl | Anodic Oxidation / TfOH | MeCN-HFIP | >95 | [7][8] |
| ortho-Iodo diaryl ether | m-CPBA / TsOH·H₂O | CH₂Cl₂:TFE | 91-94 | [5][10] |
Ring-Opening Reactions for the Synthesis of Ortho-Substituted Biaryls
The core of this methodology lies in the ring-opening of the cyclic diarylthis compound salt. This can be achieved with a wide array of nucleophiles, including halides, amines, thiols, and carbon nucleophiles. Both metal-catalyzed and metal-free conditions have been successfully employed.
Experimental Workflow
The general workflow for the synthesis of ortho-substituted biaryls from cyclic this compound salts is depicted below.
Caption: General experimental workflow for the synthesis of ortho-substituted biaryls.
Protocol: Copper-Catalyzed Enantioselective Ring-Opening with Amines
This protocol describes a method for the synthesis of axially chiral ortho-amino biaryls, adapted from the work of Gu and coworkers.[11]
Materials:
-
Dibenzo[b,d]iodolium salt
-
Amine nucleophile
-
Copper(I) catalyst (e.g., Cu(CH₃CN)₄PF₆)
-
Chiral ligand (e.g., bis(oxazolinyl)pyridine)
-
Solvent (e.g., Dichloromethane)
-
Base (if required)
Procedure:
-
In a glovebox, to a solution of the dibenzo[b,d]iodolium salt (1.0 equiv) in the chosen solvent, add the copper(I) catalyst (e.g., 5 mol%) and the chiral ligand (e.g., 6 mol%).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the amine nucleophile (1.2 equiv) and any required base.
-
Stir the reaction at the specified temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, the reaction is quenched and subjected to an aqueous work-up.
-
The organic layer is separated, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the enantiomerically enriched ortho-amino biaryl.
Table 2: Selected Examples of Ring-Opening Reactions of Cyclic Diarylthis compound Salts
| Cyclic this compound Salt | Nucleophile | Catalyst/Conditions | Product | Yield (%) | ee (%) | Citation |
| Dibenzo[b,d]iodolium triflate | Aniline | Pd(OAc)₂ / Xantphos, Cs₂CO₃, p-xylene, 125 °C | 9-Phenyl-9H-carbazole | up to 71 | N/A | [9][12] |
| Dibenzo[b,d]iodolium triflate | Potassium thioacetate | Cu(CH₃CN)₄PF₆ / Chiral bisoxazoline ligand | Axially chiral ortho-thioacetyl biaryl | - | up to 28 | [11] |
| Dibenzo[b,d]iodolium triflate | Sodium Iodide | CH₂Cl₂, rt | 2,2'-Diiodobiphenyl | 82-94 | 91-94 | [3][4] |
| Oxygen-bridged diarylthis compound salt | Benzoic acid | tBuOK, toluene, 130 °C | ortho-Aryloxy-benzoic acid ester | - | N/A | [5] |
| Dibenzo[b,d]iodolium triflate | Phenylboronic acid | Pd(OAc)₂, K₂CO₃, toluene/H₂O, 80 °C | o-Terphenyl | - | N/A | [13] |
Reaction Mechanisms
The mechanism of the ring-opening reaction can vary depending on the reaction conditions and the nucleophile employed. Two common pathways are direct nucleophilic attack (ligand coupling) and the formation of an aryne intermediate.
Ligand Coupling Mechanism
In many transition-metal-catalyzed and metal-free reactions, the nucleophile coordinates to the iodine(III) center, followed by reductive elimination to form the C-Nu bond and release an iodoarene.[6][14]
Caption: Simplified ligand coupling mechanism for ring-opening.
Aryne Intermediate Mechanism
Under strongly basic conditions, deprotonation ortho to the iodine can lead to the formation of a highly reactive aryne intermediate. This intermediate is then trapped by a nucleophile, often leading to a mixture of regioisomers.[15][16][17][18]
Caption: Aryne intermediate pathway in the ring-opening of cyclic this compound salts.
Applications
The synthesis of ortho-substituted biaryls via cyclic this compound salts has found numerous applications in the synthesis of complex molecules.
-
Axially Chiral Biaryls: Enantioselective ring-opening provides a powerful tool for the synthesis of atropisomeric ligands, catalysts, and pharmaceutical intermediates.[1][3][4]
-
Natural Product Synthesis: This methodology has been applied to the synthesis of natural product analogues, demonstrating its utility in complex target-oriented synthesis.[3][4][19]
-
Polycyclic Aromatic Hydrocarbons (PAHs): Tandem reactions involving ring-opening and subsequent cyclization can be used to construct complex polycyclic aromatic systems.[1][20]
-
Heterocycle Synthesis: The ortho-functionalized biaryls produced are valuable precursors for the synthesis of various heterocyclic compounds such as carbazoles and dibenzofurans.[9][12][21]
Conclusion
The use of cyclic this compound salts provides a robust and versatile platform for the synthesis of ortho-substituted biaryls. The ability to perform these transformations under a variety of conditions, including enantioselective catalysis, makes this a highly valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science. The protocols and data presented herein offer a starting point for the exploration and application of this powerful synthetic methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in Cyclic Arylthis compound Chemistry: Syntheses and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. juser.fz-juelich.de [juser.fz-juelich.de]
- 5. Synthesis of Cyclic and Acyclic ortho‐Aryloxy Diarylthis compound Salts for Chemoselective Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Scalable electrochemical synthesis of diarylthis compound salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
- 9. Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diarylthis compound salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organ.su.se [organ.su.se]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diarylthis compound salts [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Application of Cyclic Diarylthis compound Salts in the Synthesis of Axially Chiral Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. BJOC - Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diarylthis compound salts [beilstein-journals.org]
Troubleshooting & Optimization
troubleshooting low yield in iodonium salt-mediated arylation reactions
Welcome to the technical support center for iodonium salt-mediated arylation reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and optimize reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
General Issues & Reaction Setup
Question 1: My arylation reaction is not working or giving a very low yield. What are the first things I should check?
Answer: When encountering low or no yield, a systematic check of the basics is the best first step. Often, the issue lies with one of the following:
-
Reagent Quality:
-
This compound Salt Purity: Diarylthis compound salts are stable, non-toxic, and easy to handle, but their purity is crucial.[1][2] Impurities can inhibit the catalyst or participate in side reactions. Consider recrystallizing the salt or synthesizing it fresh if its quality is uncertain.[3]
-
Substrate/Nucleophile Purity: Ensure your substrate is pure and free from contaminants that could interfere with the reaction.
-
Solvent and Base Quality: Use dry, high-purity solvents, as water and other impurities can drastically affect the reaction outcome.[4] Ensure the base is fresh and has been stored correctly.
-
-
Reaction Atmosphere:
-
Many arylation reactions, especially those involving copper or palladium catalysts, are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Reaction Temperature:
-
Temperature plays a critical role. Some reactions require elevated temperatures to proceed, while others might see decomposition of the this compound salt at high temperatures.[5] Verify the optimal temperature for your specific transformation. For instance, some copper-catalyzed C-H arylations of benzothiazole (B30560) require microwave activation at 130 °C.[1]
-
Reagent & Substrate-Specific Problems
Question 2: I'm using an unsymmetrical diarylthis compound salt, and I'm getting a mixture of products or the wrong aryl group is transferring. How can I improve selectivity?
Answer: The chemoselectivity of unsymmetrical diarylthis compound salts is a common challenge and depends on both steric and electronic factors, as well as whether the reaction is metal-free or catalyzed.
-
Metal-Free Reactions: In the absence of a metal catalyst, the transfer of the aryl group is typically governed by electronics. The more electron-deficient aryl group is preferentially transferred.[4]
-
Transition-Metal-Catalyzed Reactions: With catalysts like copper or palladium, steric hindrance is the dominant factor. The least sterically hindered aryl group is usually transferred.[1][4]
-
Dummy Groups: To ensure the selective transfer of a desired aryl group, unsymmetrical salts are often designed with a non-transferable "dummy" group. Highly hindered groups like mesityl (Mes) or 2,4,6-trimethoxyphenyl (TMP) are excellent dummy groups.[1][6][7] For example, using an Aryl(mesityl)this compound salt will selectively transfer the "Aryl" group.[1][8]
-
Question 3: My substrate is sterically hindered, and the yield is low. What can I do?
Answer: Steric hindrance around the reaction site can significantly lower the yield.[1]
-
Increase Temperature: Carefully increasing the reaction temperature can sometimes overcome the activation energy barrier imposed by steric bulk.
-
Change Catalyst/Ligand: If using a catalyst, switching to a different metal or ligand system can help. For palladium-catalyzed reactions, bulky phosphine (B1218219) ligands can sometimes improve yields for hindered substrates.
-
Use a Different Dummy Group: In unsymmetrical salts, a more sterically demanding dummy group might be necessary to force the transfer of the desired aryl group to a hindered substrate.[1]
Catalyst-Related Issues
Question 4: My copper-catalyzed reaction is sluggish or fails. What are common issues with copper catalysts?
Answer: Copper-catalyzed arylations are powerful but can be sensitive to several factors.
-
Catalyst Oxidation State: The active catalytic species is often Cu(I).[1][9] If you are using a Cu(II) salt (like CuSO₄ or Cu(OAc)₂), the reaction may require an initial reduction step or may proceed through a different mechanism. Using a Cu(I) salt (like CuI, CuBr, or Cu(OTf)₂) directly can be more efficient.[1][9]
-
Catalyst Loading: While catalytic amounts are needed, too low a concentration can lead to incomplete reactions. For particularly challenging transformations, increasing the catalyst loading (e.g., from 5 mol% to 20-30 mol%) can improve yields.[1][10]
-
Ligand Choice: For some transformations, the addition of a ligand is crucial. Ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) or PhBox can significantly improve reaction outcomes.[1]
-
Catalyst Deactivation: The catalyst can be deactivated by impurities or by adsorption of byproducts like iodoarenes onto its surface.[1]
Question 5: My palladium-catalyzed C-H arylation is not working. What should I troubleshoot?
Answer: Palladium-catalyzed reactions are sensitive to specific conditions.
-
Catalyst Choice: Pd(OAc)₂ and PdBr₂ are commonly used catalysts for these reactions.[1]
-
Additives: Some reactions require specific additives. For instance, silver salts like AgSbF₆ are sometimes used in conjunction with Iridium catalysts, which can also be relevant for understanding co-catalyst effects.[1]
-
Directing Groups: C-H arylation is often directed by a functional group on the substrate. Ensure your substrate has an appropriate directing group to achieve the desired regioselectivity. The choice of solvent can also influence which site is arylated.[1]
Solvent & Temperature Effects
Question 6: How does the choice of solvent affect my reaction yield and selectivity?
Answer: The solvent has a profound impact on this compound salt-mediated arylations.
-
Polarity: Polar aprotic solvents like DCM, THF, DMF, and Dioxane are often effective.[1][4] In some cases, polar protic solvents like ethanol (B145695) can lead to no reaction or poor selectivity.[1]
-
Regioselectivity Control: The solvent can even control the site of arylation. For example, in the palladium-catalyzed arylation of quinolin-4(1H)-ones, switching the solvent from acetic acid to 1,4-dioxane (B91453) can change the arylation site from C5 to C3.[1]
-
Side Reactions with Solvent: Be aware of potential side reactions. For instance, DMSO can be arylated by diarylthis compound salts at elevated temperatures, leading to unexpected byproducts.[11]
Table 1: Effect of Solvents and Bases on N-Arylation Yield
| Entry | Catalyst | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | CuF₂ | DMF | N/A | Room Temp | Good |
| 2 | Cu(I)/Cu(II) Salts | DCM | Various | Various | ~50% |
| 3 | Cu(I)/Cu(II) Salts | MeCN | Various | Various | Variable |
| 4 | Pd(OAc)₂ | Acetic Acid | N/A | 100 | High (C5-arylation) |
| 5 | Pd(OAc)₂ | 1,4-Dioxane | Ag₂CO₃ | 100 | High (C3-arylation) |
Data synthesized from multiple sources for illustrative purposes.[1][4]
Key Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Azoles
This protocol is a representative example for the N-arylation of an azole using an unsymmetrical diarylthis compound salt.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the azole substrate (1.0 equiv), the unsymmetrical aryl(dummy)this compound salt (1.2 equiv), and the copper catalyst (e.g., CuOAc, 5-10 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent and Base Addition: Through the septum, add the anhydrous solvent (e.g., Toluene or DCM) via syringe, followed by the base (e.g., NEt₃, 2.0 equiv).
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 50 °C) and stir for the specified time (typically 12-24 hours).[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Troubleshooting - this compound Salt Purification
If you suspect the quality of your diarylthis compound salt is the cause of low yield, recrystallization can be performed.
-
Dissolution: Dissolve the crude diarylthis compound salt in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or an acetone/water mixture).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visual Guides and Workflows
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low-yield arylation reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 3. This compound salt synthesis [organic-chemistry.org]
- 4. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective α-Arylation of Aldehydes via the Productive Merger of this compound Salts and Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Iodonium Salt Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the stability of iodonium salts in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of diarylthis compound salts in solution?
A1: The stability of diarylthis compound salts in solution is influenced by several factors:
-
Light/UV Exposure: this compound salts are often sensitive to light and UV radiation, which can lead to their decomposition.[1] It is recommended to store them in dark or amber containers.[1]
-
Temperature: Elevated temperatures can cause thermal decomposition. The thermal stability is dependent on the salt's structure and its counterion.
-
Moisture and Air: Many this compound salts are sensitive to moisture and air.[1] Storing them under an inert atmosphere, such as argon or nitrogen, can improve their longevity.[1]
-
Solvent: The choice of solvent can significantly impact stability. Nucleophilic solvents like DMSO can react with the this compound salt, especially at elevated temperatures.
-
pH: The acidity or alkalinity of the solution can affect the stability of this compound salts.
-
Counterion: The nature of the counterion influences the salt's physical and chemical properties, including its stability.
-
Aryl Group Substituents: Electron-donating or electron-withdrawing groups on the aryl rings can affect the stability of the C-I bond.[1]
Q2: How should I properly store my diarylthis compound salts?
A2: To ensure the longevity of your diarylthis compound salts, it is recommended to:
-
Store them in a dark container, such as an amber vial, to protect them from light.[1]
-
Keep them in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture.[1]
-
For long-term storage, refrigeration or freezing (-20°C) is advisable, especially for less stable derivatives.[1]
Q3: Can the counterion of the this compound salt affect my reaction?
A3: Yes, the counterion plays a crucial role. Weakly coordinating anions, such as triflate (OTf⁻) or tetrafluoroborate (B81430) (BF₄⁻), are generally preferred as they are less likely to interfere with the desired reaction and tend to improve solubility in organic solvents. In contrast, salts with halide counterions often have poor solubility in organic solvents.
Q4: My reaction with an electron-rich arene is giving a low yield and decomposition products. What can I do?
A4: Electron-rich arenes can be sensitive to the strongly acidic and oxidizing conditions often used in this compound salt synthesis and some arylation reactions. To mitigate this, consider the following:
-
Use Milder Acids: Opt for a milder acid like tosylic acid (TsOH) instead of triflic acid (TfOH).
-
Quench Excess Acid: Add a small amount of water to quench any excess strong acid before introducing the sensitive arene.
-
Stepwise Synthesis: Isolate an intermediate iodine(III) reagent, such as Koser's reagent, before reacting it with the electron-rich arene.
Troubleshooting Guides
Issue 1: Low Yield in Arylation Reaction
| Potential Cause | Recommended Solution(s) |
| This compound Salt Decomposition | - Confirm the stability of your this compound salt under the reaction conditions (see Experimental Protocols).- Store and handle the salt under an inert atmosphere and protected from light.[1]- Consider if the reaction temperature is too high, leading to thermal decomposition. |
| Suboptimal Reaction Conditions | - Perform a systematic optimization of the base, solvent, and temperature.- For copper-catalyzed reactions, screen different copper sources (Cu(I) vs. Cu(II)) and ligands. |
| Impure Starting Materials | - Ensure the purity of your starting materials, including the this compound salt, nucleophile, and solvent.- Impurities can interfere with the reaction or catalyst activity. |
| Presence of Oxygen or Moisture | - If the reaction is sensitive to air or moisture, use anhydrous solvents and perform the reaction under an inert atmosphere (argon or nitrogen). |
| Inefficient Catalyst Turnover (for catalyzed reactions) | - Ensure the catalyst loading is optimal.- The presence of impurities may be poisoning the catalyst. |
| Competing Side Reactions | - Analyze the crude reaction mixture to identify byproducts.- Consider if the solvent is reacting with the this compound salt (e.g., DMSO at high temperatures). |
Issue 2: this compound Salt Appears Unstable During Storage or Handling
| Potential Cause | Recommended Solution(s) |
| Exposure to Light | - Store the salt in an amber vial or a container wrapped in aluminum foil.[1] |
| Exposure to Moisture/Air | - Store in a desiccator or glovebox.- For long-term storage, seal the container under an inert gas like argon or nitrogen.[1] |
| Elevated Temperature | - Store at reduced temperatures (refrigerate or freeze at -20°C).[1] |
| Inherent Instability | - Some this compound salts, particularly those with highly electron-rich aryl groups or certain counterions, are inherently less stable.- Synthesize the salt immediately before use if it cannot be stored effectively. |
Data Presentation
Table 1: Thermal Decomposition of Selected Diarylthis compound Salts
| This compound Salt | Counterion | Decomposition Onset (°C) |
| Diphenylthis compound | Triflate (OTf⁻) | >181 |
| Diphenylthis compound | Hexafluorophosphate (PF₆⁻) | ~200 |
| Aryl(trimethoxyphenyl)this compound | Tosylate (OTs⁻) | Varies with aryl group |
| Mesityl(phenyl)this compound | Triflate (OTf⁻) | Decomposes upon heating at 130°C for 17h[2] |
Note: Decomposition data can vary based on the analytical method (e.g., TGA, DSC) and experimental conditions.
Table 2: Solubility of Diphenylthis compound Salts in Common Organic Solvents
| Counterion | Methanol | Dichloromethane | Acetonitrile | Dimethyl Sulfoxide (DMSO) |
| Triflate (OTf⁻) | Soluble | Soluble | Soluble | Soluble |
| Tetrafluoroborate (BF₄⁻) | Soluble | Soluble | Soluble | Soluble |
| Hexafluorophosphate (PF₆⁻) | Sparingly Soluble | Sparingly Soluble | Soluble | Soluble |
| Chloride (Cl⁻) | Sparingly Soluble | Insoluble | Sparingly Soluble | Soluble |
| Tosylate (OTs⁻) | Soluble | Soluble | Soluble | Soluble |
Data is qualitative. Specific solubility values (g/100mL) can vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Assessing Thermal Stability using TGA-DSC
This protocol outlines a general procedure for determining the thermal stability of an this compound salt using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
1. Sample Preparation: a. Accurately weigh 2-5 mg of the this compound salt into an aluminum or alumina (B75360) crucible. b. Record the initial sample weight.
2. Instrument Setup: a. Place the sample crucible and a reference crucible (usually empty) into the instrument. b. Set the atmosphere to a continuous flow of inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative decomposition.
3. Thermal Program: a. Equilibrate the sample at a starting temperature of 25-30°C. b. Program a heating ramp, typically 10°C/min, to a final temperature that is expected to be well above the decomposition point (e.g., 300-400°C).
4. Data Analysis: a. TGA Curve: The TGA curve will show the mass of the sample as a function of temperature. The onset of a significant weight loss indicates the beginning of thermal decomposition. b. DSC Curve: The DSC curve shows the heat flow to or from the sample. An exothermic peak during weight loss confirms a decomposition event. An endothermic peak without weight loss may indicate melting.
Protocol 2: Monitoring this compound Salt Stability in Solution by ¹H NMR Spectroscopy
This protocol allows for the monitoring of the decomposition of an this compound salt in a specific solvent over time.
1. Sample Preparation: a. Prepare a stock solution of a stable internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or 1,4-dinitrobenzene) in the deuterated solvent of interest (e.g., DMSO-d₆, CD₃CN). b. Accurately weigh a known amount of the this compound salt into an NMR tube. c. Add a known volume of the internal standard stock solution to the NMR tube.
2. NMR Analysis: a. Acquire an initial ¹H NMR spectrum (t=0). b. Integrate a characteristic peak of the this compound salt and a peak from the internal standard. The ratio of these integrals will be the starting point. c. Store the NMR tube under the desired conditions (e.g., at a specific temperature, exposed to light, etc.). d. Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour, every 24 hours).
3. Data Analysis: a. For each spectrum, calculate the ratio of the integral of the this compound salt peak to the integral of the internal standard peak. b. A decrease in this ratio over time indicates decomposition of the this compound salt. The rate of decomposition can be determined by plotting this ratio against time. c. The appearance of new peaks can help identify the decomposition products.
Visualizations
References
strategies to improve regioselectivity in reactions with unsymmetrical iodonium salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve regioselectivity in reactions involving unsymmetrical diaryliodonium salts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in reactions with unsymmetrical diarylthis compound salts?
A1: The regioselective transfer of one aryl group over the other from an unsymmetrical diarylthis compound salt is primarily governed by a combination of electronic and steric effects.[1][2] In metal-free reactions, the more electron-deficient aryl group is generally transferred to the nucleophile.[2][3] However, steric hindrance, particularly at the ortho position of an aryl group, can override electronic effects, leading to the preferential transfer of the more sterically hindered group (the "ortho effect").[2][4] The choice of nucleophile, solvent, and reaction temperature can also significantly influence the regiochemical outcome.[5][6]
Q2: What is a "dummy" group in the context of unsymmetrical this compound salts, and how does it improve regioselectivity?
A2: A "dummy" group is a non-transferable aryl ligand attached to the iodine(III) center, designed to ensure the selective transfer of the other, desired aryl group.[7] These dummy groups are typically either sterically bulky or electron-rich.[8][9] For instance, the 2,4,6-trimethoxyphenyl (TMP) and mesityl (Mes) groups are commonly used as dummy ligands.[7][8] Their large steric bulk and/or high electron density disfavors their participation in the reductive elimination step, thus leading to high regioselectivity for the transfer of the desired aryl group.[8][9]
Q3: Can the counterion of the this compound salt affect the regioselectivity of the reaction?
A3: Yes, the counterion can influence the reactivity and, in some cases, the regioselectivity of the arylation reaction. While less commonly the primary factor for controlling regioselectivity compared to steric and electronic effects of the aryl groups, the counteranion can affect the solubility and the electrophilicity of the this compound salt.[10] For instance, the use of acetate (B1210297) as a counteranion in aryl(TMP)this compound salts has been shown to be critical for achieving high yields under mild conditions in certain N-arylation reactions.[8]
Q4: Are there any known side reactions that can lead to poor regioselectivity or undesired products?
A4: A significant side reaction that can lead to a loss of regioselectivity is the formation of aryne intermediates.[5] This is more prevalent with electron-donating this compound salts and can result in a mixture of regioisomeric products.[5] The formation of arynes can sometimes be suppressed by the addition of aryne trapping agents.[5] Another potential issue is aryl exchange between diarylthis compound salts under certain reaction conditions, which can scramble the aryl groups and lead to a loss of selectivity.[2]
Troubleshooting Guides
Problem 1: Poor or no regioselectivity observed in the arylation reaction.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Competing Electronic and Steric Effects | If the two aryl groups have similar electronic properties but different steric environments (or vice-versa), the selectivity can be low. | Synthesize a new this compound salt where one aryl group is a well-established "dummy" group like 2,4,6-trimethoxyphenyl (TMP) or mesityl (Mes).[7][8] This will impose a strong steric and/or electronic bias, favoring the transfer of the desired aryl group. |
| Unfavorable Reaction Conditions | The solvent, base, or temperature may not be optimal for achieving high regioselectivity. | Screen different solvents. For example, moving to a less coordinating solvent might enhance selectivity. Also, optimize the base and reaction temperature, as these can influence the reaction pathway.[6][11] |
| Aryne Formation | The reaction conditions might be promoting the formation of an aryne intermediate, which reacts non-selectively.[5] | Add an aryne trapping agent like furan (B31954) to the reaction mixture. If the formation of the desired product as a single regioisomer improves, it indicates that aryne formation was the issue.[5] Alternatively, modify the this compound salt to be less prone to aryne formation (e.g., avoid ortho-hydrogens susceptible to deprotonation). |
Problem 2: The "wrong" aryl group is preferentially transferred.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Dominance of the "Ortho Effect" | An ortho-substituent on the undesired aryl group may be sterically directing the reaction to transfer that group.[2] | Redesign the this compound salt to either remove the ortho-substituent from the undesired group or introduce a more dominant directing feature on the desired group. Alternatively, utilizing a nucleophile that is less sensitive to the ortho effect may alter the selectivity.[2] |
| Electronic Effects Favoring Undesired Transfer | In the absence of strong steric factors, the more electron-deficient aryl group will typically be transferred.[2][3] | If you wish to transfer the more electron-rich group, you must introduce a controlling steric element. Incorporating a bulky "dummy" group on the undesired, more electron-deficient aryl moiety can reverse the selectivity.[1] |
Quantitative Data Summary
The following table summarizes the regioselectivity observed in the arylation of various nucleophiles with unsymmetrical diarylthis compound salts under metal-free conditions. The data is presented as the ratio of the transferred phenyl group to the other aryl group.
| This compound Salt (Ph-I+-Ar) | Nucleophile | Phenyl Transfer : Aryl Transfer | Reference |
| Phenyl(p-tolyl)this compound triflate | Phenol (B47542) | 1 : 1.5 | [2] |
| Phenyl(o-tolyl)this compound triflate | Phenol | 1.8 : 1 | [2] |
| Phenyl(mesityl)this compound triflate | Phenol | >50 : 1 | [2] |
| Phenyl(p-methoxyphenyl)this compound triflate | Phenol | 1 : 1.3 | [2] |
| Phenyl(2,6-dimethoxyphenyl)this compound triflate | Phenol | >50 : 1 | [2] |
| Phenyl(p-tolyl)this compound triflate | Aniline | 1.2 : 1 | [2] |
| Phenyl(mesityl)this compound triflate | Aniline | 19 : 1 | [2] |
| Phenyl(2,6-dimethoxyphenyl)this compound triflate | Aniline | >50 : 1 | [2] |
| Phenyl(p-tolyl)this compound triflate | Diethyl Malonate | 1 : 1.2 | [2] |
| Phenyl(mesityl)this compound triflate | Diethyl Malonate | 1 : 1.1 | [2] |
| Phenyl(2,6-dimethoxyphenyl)this compound triflate | Diethyl Malonate | 1.2 : 1 | [2] |
Experimental Protocols
General Procedure for Metal-Free Arylation of Phenols with Unsymmetrical Diarylthis compound Salts [2][12]
-
To a solution of the phenol (1.0 equiv) in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) is added a base (e.g., K₂CO₃, 2.0 equiv).
-
The unsymmetrical diarylthis compound salt (1.1 equiv) is then added to the mixture.
-
The reaction is stirred at a specified temperature (e.g., room temperature to 80 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired arylated product. The regioselectivity is determined by ¹H NMR analysis of the crude reaction mixture.
Visualizations
Caption: Factors influencing regioselectivity in arylation reactions.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. Regiospecific reductive elimination from diarylthis compound salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylation with Unsymmetrical Diarylthis compound Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Heteroarylthis compound(III) Salts as Highly Reactive Electrophiles [frontiersin.org]
- 4. organ.su.se [organ.su.se]
- 5. organ.su.se [organ.su.se]
- 6. researchgate.net [researchgate.net]
- 7. Unsymmetrical Diarylthis compound Salts [otavachemicals.com]
- 8. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 12. Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diarylthis compound Tosylates and Phenols with High Regioselectivity [organic-chemistry.org]
purification of diaryliodonium salts by precipitation to remove iodoarene byproduct
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of diaryliodonium salts by precipitation, with a focus on removing iodoarene byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying diarylthis compound salts by precipitation to remove iodoarene byproducts?
The purification of diarylthis compound salts by precipitation relies on the significant difference in solubility between the salt and the iodoarene byproduct in a chosen anti-solvent, typically diethyl ether. Diarylthis compound salts, being ionic compounds, are generally poorly soluble in nonpolar organic solvents like diethyl ether. In contrast, iodoarenes, which are common byproducts of diarylthis compound salt synthesis, are typically nonpolar and highly soluble or miscible in diethyl ether.[1][2][3] This differential solubility allows for the selective precipitation of the desired diarylthis compound salt, leaving the iodoarene byproduct dissolved in the solvent.
Q2: What are the common impurities in diarylthis compound salt synthesis besides iodoarenes?
Common impurities can include unreacted starting materials (arenes), byproducts from the oxidizing agent (e.g., meta-chlorobenzoic acid if using m-CPBA), and regioisomers if substituted arenes are used.[4] In some cases, particularly with electron-rich substrates, polymeric or decomposition products may also form.[4]
Q3: Which solvent is most commonly used for the precipitation of diarylthis compound salts?
Diethyl ether is the most frequently cited solvent for precipitating diarylthis compound salts.[4][5] Its nonpolar nature makes it an excellent anti-solvent for the ionic diarylthis compound salts while effectively solvating the nonpolar iodoarene byproducts.
Troubleshooting Guide
Problem 1: The diarylthis compound salt does not precipitate upon addition of diethyl ether.
-
Possible Cause 1: Insufficient volume of anti-solvent. The concentration of the diarylthis compound salt in the reaction mixture might be too low for precipitation to occur.
-
Solution: Gradually add more diethyl ether while vigorously stirring the mixture. If precipitation still does not occur, concentrate the reaction mixture under reduced pressure to remove some of the reaction solvent before adding diethyl ether.
-
-
Possible Cause 2: The diarylthis compound salt is too soluble in the reaction solvent/anti-solvent mixture. Some diarylthis compound salts may have a higher solubility, especially if residual polar solvents from the reaction are present in significant amounts.
-
Solution: Concentrate the crude reaction mixture to a thick oil or solid before adding diethyl ether. This minimizes the amount of the initial, more polar reaction solvent.
-
Problem 2: The product separates as a sticky oil or paste instead of a solid precipitate.
-
Possible Cause: Presence of residual fluorinated solvents. Solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), sometimes used to improve reaction efficiency, can lead to an oily product.[4]
-
Solution: Add a few drops of methanol (B129727) to the diethyl ether suspension of the product.[4] This can help dissolve the paste-like residue and promote the precipitation of the pure salt upon vigorous stirring.[4]
-
-
Possible Cause: The nature of the diarylthis compound salt. Some diarylthis compound salts, such as tosylates, are inherently stickier than others, like triflates, and may require more effort to precipitate as a solid.[4]
-
Solution: Prolonged and vigorous stirring in diethyl ether may be necessary to induce solidification.[4] Seeding with a small crystal of the pure product, if available, can also initiate crystallization.
-
Problem 3: The precipitated diarylthis compound salt is still contaminated with iodoarene.
-
Possible Cause 1: Co-precipitation. If the precipitation is too rapid, the iodoarene byproduct can become trapped in the crystal lattice of the diarylthis compound salt.
-
Solution: Perform the precipitation at a lower temperature (e.g., in an ice bath) and add the diethyl ether slowly with efficient stirring. This promotes the formation of purer crystals.
-
-
Possible Cause 2: Insufficient washing. The surface of the precipitate may be coated with the iodoarene-containing mother liquor.
-
Solution: After filtration, wash the collected solid thoroughly with fresh, cold diethyl ether. Repeat the washing step multiple times to ensure complete removal of the iodoarene.
-
-
Possible Cause 3: High concentration of iodoarene. If the reaction yield is low, the concentration of the iodoarene byproduct may be very high, leading to significant contamination.
-
Solution: A second precipitation (recrystallization) may be necessary. Dissolve the impure solid in a minimal amount of a suitable polar solvent (e.g., dichloromethane, acetone) and then re-precipitate by adding diethyl ether.
-
Data Presentation
Table 1: Solubility of a Representative Diarylthis compound Salt and Iodoarene Byproduct.
| Compound | Solvent | Solubility |
| Diphenylthis compound (B167342) Triflate | Diethyl Ether | Poorly soluble (qualitative) |
| Acetone | Soluble[6] | |
| Chloroform | Soluble[6] | |
| Dimethylformamide (DMF) | Soluble[6] | |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[6] | |
| Propylene glycol methyl ether acetate (B1210297) (PGMEA) | ~1%[7][8] | |
| γ-Butyrolactone | ~25%[7] | |
| Ethyl lactate | ~5%[7] | |
| Iodobenzene (B50100) | Diethyl Ether | Miscible[1][3] |
| Acetone | Miscible[1] | |
| Chloroform | Very soluble[1] | |
| Ethanol | Very soluble[1] | |
| Water | Insoluble[2][3] |
Experimental Protocols
Protocol 1: General Procedure for Precipitation of Diarylthis compound Salts
-
Concentration: Following the completion of the synthesis reaction, concentrate the reaction mixture under reduced pressure to obtain a viscous oil or a solid residue.
-
Precipitation: To the residue, add a sufficient volume of diethyl ether.
-
Stirring: Stir the resulting suspension vigorously at room temperature for at least 30 minutes. If the product is known to be difficult to precipitate, extend the stirring time or cool the suspension in an ice bath.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid cake with several portions of cold diethyl ether to remove any remaining soluble impurities, particularly the iodoarene byproduct.
-
Drying: Dry the purified diarylthis compound salt under vacuum to a constant weight.
Visualizations
Caption: Workflow for the purification of diarylthis compound salts.
Caption: Troubleshooting logic for precipitation of diarylthis compound salts.
References
- 1. iodobenzene [chemister.ru]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Iodobenzene CAS#: 591-50-4 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. adipogen.com [adipogen.com]
- 7. Diphenylthis compound triflate electronic grade, = 99 66003-76-7 [sigmaaldrich.com]
- 8. DIPHENYLthis compound TRIFLUOROMETHANESULFONATE | 66003-76-7 [chemicalbook.com]
Technical Support Center: Synthesis and Handling of Iodonium Ylides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iodonium ylides. The focus is on managing the thermal instability often encountered during their synthesis and handling.
Troubleshooting Guides
Unexpected decomposition of this compound ylides is a common issue. This section provides a systematic guide to troubleshoot and mitigate these challenges.
Problem: My this compound ylide decomposes during synthesis or purification.
This is a frequent problem due to the inherent thermal liability of many this compound ylides.[1][2][3] The stability of these compounds is highly dependent on their structure.[4][5]
Troubleshooting Steps:
-
Review Your Synthesis Protocol:
-
Temperature Control: Are you maintaining a low temperature throughout the reaction and workup? Many this compound ylides are only stable at low temperatures, with some requiring storage at -20°C.[2][3]
-
Base Selection: The choice of base can be critical. Milder bases are often preferred to prevent side reactions and decomposition.
-
Solvent Choice: Ensure the solvent is appropriate for the reaction and does not contribute to decomposition. Dichloromethane is a common solvent, but its role as a reactant in some cases has been noted.[6]
-
-
Assess the Structure of Your Ylide:
-
Consider Alternative Purification Methods:
-
Column Chromatography: While possible for some stable ylides, it can induce decomposition in others.[3][7] If you are using chromatography, ensure it is performed quickly and at a low temperature.
-
Recrystallization: This can be a gentler method for purification if a suitable solvent system can be found.
-
Quantitative Data on this compound Ylide Stability
The thermal stability of this compound ylides can be significantly influenced by their structural features. The following table summarizes decomposition onset temperatures for various phosphorus-iodonium ylids, providing a comparative look at their stability.
| Compound Type | Decomposition Onset Temperature (Tonset) (°C) | Enthalpy of Decomposition (ΔH) (J/g) |
| Acyclic Tetrafluoroborate | 176 | 134 |
| Acyclic Nitrate | 88 | 671 |
| Acyclic with Specific Substituents | 74 | 70.2 |
| Cyclic Ylide | 225 | 274 |
Data sourced from differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).[4]
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound ylides?
A1: The primary decomposition pathway for this compound ylides often involves the cleavage of the carbon-iodine bond. This can proceed through several mechanisms, including:
-
Reductive Elimination: This is a common pathway where the this compound group departs, leading to the formation of an iodoarene and a carbene or a carbenoid-like species.[8][9] This intermediate can then undergo various subsequent reactions.
-
Radical Pathways: Some decompositions can be initiated by single electron transfer (SET), leading to radical intermediates.[6][10] This is particularly relevant in photochemical reactions or in the presence of certain reagents.
A proposed general decomposition mechanism is illustrated below:
Caption: General decomposition pathway of an this compound ylide.
Q2: How can I improve the thermal stability of my this compound ylide during synthesis?
A2: Several strategies can be employed to enhance the stability of this compound ylides:
-
Introduce Electron-Withdrawing Groups: Ylides stabilized by two electron-withdrawing groups, such as those derived from dicarbonyl compounds (e.g., malonate esters, dimedone), are generally more stable.[2][3]
-
Incorporate Ortho-Substituents: The presence of a coordinating group (e.g., alkoxy, hydroxyl) in the ortho-position of the aryl ring can significantly increase thermal stability and solubility.[2][3] This is attributed to intramolecular coordination with the iodine atom.
-
Form Cyclic this compound Ylides: Incorporating the iodine atom into a five-membered ring can lead to a notable increase in thermal stability compared to their acyclic counterparts.[2][3][11]
-
Use of Spirocyclic Auxiliaries: For applications like radiofluorination, spirocyclic this compound ylides have shown enhanced stability and reactivity.[8][12]
The following decision tree can help in selecting a stabilization strategy:
Caption: Decision tree for stabilizing this compound ylides.
Q3: Can you provide a general experimental protocol for the synthesis of a stabilized this compound ylide?
A3: The following is a general procedure for the synthesis of dicarbonyl-stabilized phenylthis compound (B1259483) ylides, which are among the more stable class of these compounds.[2][3]
Synthesis of a Phenylthis compound Ylide from a 1,3-Dicarbonyl Compound
Materials:
-
(Diacetoxyiodo)benzene (B116549) (PhI(OAc)₂)
-
1,3-Dicarbonyl compound (e.g., dimethyl malonate, dimedone)
-
Potassium hydroxide (B78521) (KOH)
-
Dichloromethane (CH₂) or Acetonitrile (MeCN)
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Add powdered potassium hydroxide to the solution and stir the suspension.
-
Add (diacetoxyiodo)benzene to the mixture in one portion.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is typically filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system or, for more stable ylides, by column chromatography on silica (B1680970) gel.[3]
Important Considerations:
-
The reaction should be carried out in a well-ventilated fume hood.
-
The stability of the final product should be assessed, and it should be stored at an appropriate low temperature (e.g., -20°C) to prevent decomposition.[2][3]
A workflow for this synthesis is depicted below:
Caption: Experimental workflow for this compound ylide synthesis.
Q4: Are there any one-pot procedures available for synthesizing this compound ylides to avoid isolating potentially unstable intermediates?
A4: Yes, one-pot procedures have been developed to simplify the synthesis of this compound ylides, particularly for those based on Meldrum's acid.[7] A common approach involves the in-situ oxidation of an aryl iodide followed by the addition of the dicarbonyl compound and a base. For example, an aryl iodide can be oxidized with meta-chloroperoxybenzoic acid (mCPBA), and then a suspension of Meldrum's acid and potassium hydroxide is added to the reaction mixture to form the ylide.[7] This method avoids the isolation of the hypervalent iodine intermediate, which can be advantageous when dealing with less stable derivatives.
References
- 1. Synthesis of this compound ylides stabilized by internal halogen bonding | Poster Board #645 - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Structure and thermal stability of phosphorus-iodonium ylids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Structure and thermal stability of phosphorus-iodonium ylids [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the role of halogen bonding in this compound ylides: insights into unexpected reactivity and reaction control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Exploring the role of halogen bonding in this compound ylides: insights into unexpected reactivity and reaction control [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Mechanistic studies and radiofluorination of structurally diverse pharmaceuticals with spirocyclic this compound( iii ) ylides - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00197A [pubs.rsc.org]
identifying and minimizing side reactions in photoredox catalysis with iodonium salts
Welcome to the technical support center for photoredox catalysis involving iodonium salts. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize common side reactions, troubleshoot experiments, and answer frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your photoredox experiments with this compound salts.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inefficient Photocatalytic Cycle: The chosen photocatalyst may not be suitable for the reduction potential of your this compound salt. | - Screen Photocatalysts: Test photocatalysts with different reduction potentials. For example, while --INVALID-LINK--₂ is a common choice, organic photocatalysts like 4CzIPN might offer better performance in some cases.[1] - Verify Light Source: Ensure your light source's emission spectrum overlaps with the absorbance spectrum of the photocatalyst. Blue LEDs (around 450-470 nm) are commonly used for many ruthenium and iridium-based catalysts.[1][2] |
| 2. This compound Salt Decomposition: The this compound salt may be degrading under the reaction conditions, especially with strong bases.[1] | - Optimize Base: If a base is required, screen weaker bases. For instance, Na₂CO₃ may be preferable to stronger bases like Cs₂CO₃ or KOH, which can lead to substantial decomposition of the this compound salt.[1] - Dark Control: Run the reaction in the absence of light to quantify the extent of non-photochemical decomposition.[1] | |
| 3. Presence of Quenchers: Oxygen can quench the excited state of the photocatalyst. | - Degas Reaction Mixture: Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent prior to the reaction. | |
| Formation of Homocoupled Byproduct (Ar-Ar) | 1. High Concentration of Aryl Radicals: The rate of aryl radical generation might be too high, favoring dimerization over reaction with the desired substrate. | - Reduce Light Intensity: Lowering the light intensity can decrease the rate of photocatalyst excitation and subsequent aryl radical formation, potentially reducing the rate of homocoupling. - Lower Reactant Concentration: Diluting the reaction mixture can also disfavor the bimolecular homocoupling reaction. |
| Poor Selectivity with Unsymmetrical this compound Salts (Ar¹-I⁺-Ar²) | 1. Non-selective Aryl Transfer: Both aryl groups from the this compound salt are being transferred to the substrate. | - Use a "Dummy" Group: Employ an unsymmetrical this compound salt where one aryl group is sterically bulky or electronically distinct, making it a poor substrate for transfer. Common "dummy" groups include 2,4,6-trimethoxyphenyl (TMP), mesityl, and 2,4,6-triisopropylphenyl.[1][2] The electron-deficient aryl group is often transferred preferentially.[3] |
| Reaction Stalls or is Sluggish | 1. Catalyst Inactivation: The photocatalyst may be degrading over the course of the reaction. | - Increase Catalyst Loading: A modest increase in photocatalyst loading might be necessary for challenging substrates. - Protect from Oxygen: Ensure the reaction remains under an inert atmosphere for the entire duration. |
| 2. Poor Solubility: One of the reactants, particularly the this compound salt, may have low solubility in the chosen solvent.[1] | - Solvent Screening: Test a range of solvents to find one that provides good solubility for all components at the reaction temperature. Acetonitrile (MeCN), often with some water, is a common starting point.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of photoredox catalysis with this compound salts?
A1: The process is initiated by the absorption of visible light by a photocatalyst (PC), which promotes it to an excited state (PC*). This excited photocatalyst then engages in a single-electron transfer (SET) with the diarylthis compound salt (Ar₂I⁺X⁻), reducing it to form an aryl radical (Ar•), an aryl iodide (ArI), and the oxidized form of the photocatalyst (PC⁺•). The generated aryl radical can then react with a substrate in the reaction mixture to form the desired product. The photocatalyst is regenerated in a subsequent step to complete the catalytic cycle.[1][2][3]
Q2: How do I know if my reaction is proceeding via a radical mechanism?
A2: A common method to test for the involvement of radical intermediates is to perform a radical trapping experiment. By adding a radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or butylated hydroxytoluene (BHT), to the reaction mixture, a significant decrease in product formation or the detection of a trapped radical-scavenger adduct would suggest a radical-mediated pathway.[1][4]
Q3: My unsymmetrical this compound salt is not providing good selectivity. What should I do?
A3: To improve selectivity, you should use an this compound salt where one of the aryl groups is designed to be a "dummy" ligand. These are typically sterically hindered or electron-rich groups that are transferred much less readily. The 2,4,6-trimethoxyphenyl (TMP) group is a particularly effective dummy ligand that can lead to the selective transfer of the other, more valuable aryl group.[1][2] Generally, electron-deficient aryl groups are transferred more readily than electron-rich ones.[3]
Q4: Does the counter-anion of the this compound salt matter?
A4: Yes, the counter-anion (X⁻) can influence the reaction's outcome. Different counter-anions like triflate (OTf⁻), tetrafluoroborate (B81430) (BF₄⁻), or tosylate (OTs⁻) can affect the solubility and reactivity of the this compound salt. It is sometimes beneficial to screen different counter-anions during reaction optimization.[1]
Q5: Can I run these reactions open to the air?
A5: It is generally not recommended. Molecular oxygen is an efficient quencher of the excited state of many common photocatalysts. This can significantly reduce the efficiency of the catalytic cycle and lead to low product yields. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is standard practice.[1]
Quantitative Data Summary
The following table summarizes the optimization of a photoredox-catalyzed arylation of an isonitrile with diphenylthis compound (B167342) triflate, highlighting the impact of different reaction parameters on product yield.
Table 1: Optimization of Reaction Conditions for Benzamide Synthesis [1]
| Entry | Photocatalyst | Base | Solvent | Conditions | Yield (%) |
| 1 | None | Na₂CO₃ | MeCN/H₂O | Blue LED, 10 h | Traces |
| 2 | --INVALID-LINK--₂ | Na₂CO₃ | MeCN/H₂O | Blue LED, 10 h | 36 |
| 3 | fac-Ir(ppy)₃ | Na₂CO₃ | MeCN/H₂O | Blue LED, 10 h | 26 |
| 4 | 4CzTPN | Na₂CO₃ | MeCN/H₂O | Blue LED, 10 h | 31 |
| 5 | 4CzIPN | Na₂CO₃ | MeCN/H₂O | Blue LED, 10 h | 33 |
| 6 | 3DPAFIPN | Na₂CO₃ | MeCN/H₂O | Blue LED, 10 h | 29 |
| 7 | --INVALID-LINK--₂ | None | MeCN/H₂O | Blue LED, 10 h | 12 |
| 8 | --INVALID-LINK--₂ | Na₃PO₄ | MeCN/H₂O | Blue LED, 10 h | 18 |
| 9 | --INVALID-LINK--₂ | Na₂HPO₄ | MeCN/H₂O | Blue LED, 10 h | 20 |
| 10 | --INVALID-LINK--₂ | Cs₂CO₃ | MeCN/H₂O | Blue LED, 10 h | 30 |
| 11 | --INVALID-LINK--₂ | KOH | MeCN/H₂O | Blue LED, 10 h | 11 |
| 12 | --INVALID-LINK--₂ | DIPEA | MeCN/H₂O | Blue LED, 10 h | <5 |
| 13 | --INVALID-LINK--₂ | Na₂CO₃ | MeCN/H₂O | In the dark | No reaction |
| 14 | --INVALID-LINK--₂ | Na₂CO₃ | MeCN/H₂O | Under air | 15 |
Experimental Protocols
Protocol 1: General Procedure for a Photoredox-Catalyzed Arylation
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound salt (1.0 equiv.), the substrate (1.2 equiv.), the photocatalyst (e.g., --INVALID-LINK--₂, 1-2 mol%), and any solid additives like a base (e.g., Na₂CO₃, 1.5 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., MeCN/H₂O 10:1) via syringe.
-
Irradiation: Place the reaction vial at a fixed distance from a visible light source (e.g., a blue LED lamp, 20-30 W) and begin stirring. It is advisable to use a fan to maintain a constant temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction if necessary, and perform a standard aqueous work-up. Purify the crude product by column chromatography.
Protocol 2: Radical Trapping Experiment with TEMPO
-
Standard Reaction Setup: Prepare the reaction as described in Protocol 1.
-
Addition of Trapping Agent: To the reaction mixture, add a radical scavenger, such as TEMPO (2.0-3.0 equiv.), before initiating the reaction.
-
Reaction Execution: Run the reaction under the standard optimized conditions (light, stirring, temperature).
-
Analysis: After the standard reaction time, analyze the crude reaction mixture by GC-MS or LC-MS.
-
Interpretation: A significant reduction in the yield of the desired product compared to the reaction without TEMPO, and/or the detection of the TEMPO-aryl adduct, provides strong evidence for the involvement of an aryl radical intermediate.[1][4]
Visualizations
Caption: General photoredox catalytic cycle with this compound salts.
Caption: Competing pathways for the generated aryl radical.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. BJOC - Photoredox-catalyzed arylation of isonitriles by diarylthis compound salts towards benzamides [beilstein-journals.org]
- 2. Photoredox-catalyzed arylation of isonitriles by diarylthis compound salts towards benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Photoredox-catalyzed sulfonylation of diarylthis compound salts with DABSO and silyl enolates involving the insertion of SO2 - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues of diaryliodonium salts in non-polar solvents
Welcome to the technical support center for diaryliodonium salts. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a focus on overcoming solubility issues in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: Why are my diarylthis compound salts poorly soluble in common non-polar organic solvents?
A1: Diarylthis compound salts are ionic compounds, which inherently limits their solubility in non-polar solvents. Their solubility is significantly influenced by the nature of the counterion (anion) and the structure of the aryl groups. Salts with halide counterions (e.g., iodide, bromide, chloride) have very strong ionic interactions and are known for their extremely poor solubility in most organic solvents.[1][2]
Q2: Which counterions are recommended for better solubility in organic solvents?
A2: For enhanced solubility in organic media, it is best to use diarylthis compound salts with weakly coordinating, non-nucleophilic anions. Counterions such as triflate (OTf), tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), and tosylate (OTs) are commonly used because they result in salts that are more readily soluble in organic solvents compared to halides.[1][3][4] Diarylthis compound triflates, in particular, are often highlighted as being easily soluble in many organic solvents.[1]
Q3: Can the structure of the aryl group affect the salt's solubility?
A3: Yes, the structure of the aryl groups plays a crucial role. Introducing lipophilic (non-polar) substituents, such as tert-butyl or other long-chain alkyl groups, onto the aromatic rings can significantly increase the salt's affinity for non-polar solvents.[5] Conversely, polar functional groups can decrease solubility in non-polar media.
Q4: Are there specific solvents known to be problematic or beneficial?
A4: While general polarity rules apply, some solvents have specific behaviors. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are common choices for reactions involving the more soluble triflate or tetrafluoroborate salts.[6] However, even with these salts, precipitation can sometimes be an issue.[6] Highly non-polar solvents like diethyl ether and pentane (B18724) are often used to precipitate diarylthis compound salts during workup, highlighting their poor solubility in these media.[5] Fluorinated solvents like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) can be used as co-solvents to improve the solubility of the salts in less polar media like DCM.[1][7]
Q5: My product is an oil or a sticky solid after synthesis. What is the cause?
A5: This is a common issue, often caused by residual fluorinated solvents like TFE or HFIP used during the synthesis to improve solubility.[8] Diarylthis compound tosylates are also known to be stickier than their triflate counterparts. To obtain a solid, try precipitating the product by adding its solution to a non-polar solvent like diethyl ether and stirring for an extended period.[8] Adding a small amount of methanol (B129727) to a diethyl ether solution can also help break down paste-like residues and facilitate the precipitation of a pure, solid salt.[8]
Troubleshooting Guides
Issue 1: The diarylthis compound salt does not dissolve in the chosen non-polar reaction solvent (e.g., Toluene, DCM, THF).
This is the most common problem, leading to failed or sluggish reactions. The workflow below outlines a systematic approach to troubleshooting this issue.
Caption: A step-by-step workflow for addressing poor solubility of diarylthis compound salts.
Issue 2: The reaction is biphasic, and the salt remains in the aqueous/polar layer.
For reactions involving a non-polar organic phase and a polar phase (e.g., an aqueous solution of a nucleophile), the diarylthis compound salt may fail to enter the organic phase where the substrate is located.
Solution: Phase-Transfer Catalysis (PTC)
A phase-transfer catalyst can shuttle the ionic nucleophile or the this compound salt between the two phases.[9]
-
Catalyst Choice: Quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers are effective phase-transfer catalysts.[9]
-
Mechanism: The PTC forms an ion pair with the nucleophile or the this compound cation, rendering it more lipophilic and enabling its transport into the non-polar organic phase to react with the substrate.[9]
Data Presentation
Table 1: Relative Solubility of Diarylthis compound Salts Based on Counterion
This table provides a qualitative comparison of the solubility of typical diarylthis compound salts in organic solvents based on their counterion.
| Counterion (Anion) | Anion Type | Expected Solubility in Non-Polar Solvents | Recommended Solvents | Citation(s) |
| I⁻, Br⁻, Cl⁻ | Halide | Extremely Poor | Not suitable for most organic reactions | [1] |
| OTs⁻ (Tosylate) | Organic Sulfonate | Moderate | Dichloromethane, Acetonitrile | [8] |
| OTf⁻ (Triflate) | Organic Sulfonate | Good / Easily Soluble | Dichloromethane, THF, Acetonitrile, HFIP | [1][3] |
| BF₄⁻ (Tetrafluoroborate) | Inorganic | Good | Dichloromethane, THF, Acetonitrile | [3][4][6] |
| PF₆⁻ (Hexafluorophosphate) | Inorganic | Good | Dichloromethane, THF, Acetonitrile | [3][4] |
Experimental Protocols
Protocol 1: Anion Exchange to Improve Solubility
This protocol describes how to convert a diarylthis compound salt with a poorly soluble counterion (e.g., bromide) to one with a highly soluble counterion (e.g., triflate).
Objective: To replace a halide anion with a triflate anion.
Materials:
-
Diarylthis compound bromide (1.0 equiv)
-
Silver triflate (AgOTf) (1.0-1.1 equiv)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Celite
Procedure:
-
Dissolve or suspend the diarylthis compound bromide in DCM or MeCN.
-
Add silver triflate to the mixture. A precipitate of silver bromide (AgBr) should form immediately.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours in the dark (to prevent silver salt decomposition).
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the AgBr precipitate.
-
Wash the Celite pad with a small amount of the solvent used.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the diarylthis compound triflate salt. The product can be further purified by recrystallization or precipitation from a solvent/anti-solvent system (e.g., DCM/diethyl ether).
Protocol 2: Synthesis of a Lipophilic Diarylthis compound Salt
This protocol provides a general method for synthesizing a diarylthis compound salt with lipophilic groups to enhance its solubility in non-polar solvents.[5]
Objective: To synthesize bis(4-tert-butylphenyl)this compound triflate.
Materials:
-
4-tert-Butylbenzene (2.0 equiv)
-
Iodobenzene (B50100) diacetate (1.0 equiv)
-
Triflic acid (TfOH) (1.1 equiv)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
In a flask, dissolve 4-tert-butylbenzene and iodobenzene diacetate in DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triflic acid to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, slowly add the reaction mixture to a large volume of cold, vigorously stirred diethyl ether to precipitate the product.
-
Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield bis(4-tert-butylphenyl)this compound triflate.
Protocol 3: Using a Co-solvent to Enhance Solubility
This protocol outlines how to use a fluorinated alcohol as a co-solvent to dissolve a diarylthis compound salt in a less polar medium.
Objective: To create a homogeneous reaction mixture using a co-solvent system.
Materials:
-
Diarylthis compound salt (e.g., Diphenylthis compound triflate)
-
Primary non-polar solvent (e.g., Dichloromethane - DCM)
-
Co-solvent (e.g., Hexafluoroisopropanol - HFIP)
Procedure:
-
Add the diarylthis compound salt and other solid reagents to the reaction flask.
-
Add the primary non-polar solvent (e.g., DCM). Stir the suspension.
-
Add the co-solvent (HFIP) dropwise while stirring until the diarylthis compound salt fully dissolves. A typical ratio might be 1:1 DCM:HFIP, but this should be optimized.[10]
-
Once a homogeneous solution is achieved, add any liquid reagents and proceed with the reaction under the desired conditions.
-
Note: Be aware that highly acidic solvents like HFIP can sometimes influence the reaction pathway or stability of sensitive substrates.
Visualization of Key Concepts
Caption: Key factors that determine the solubility of diarylthis compound salts in non-polar media.
References
- 1. Scalable electrochemical synthesis of diarylthis compound salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
- 2. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 3. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. diva-portal.org [diva-portal.org]
preventing homocoupling in palladium-catalyzed reactions with iodonium salts
Technical Support Center: Palladium-Catalyzed Reactions with Iodonium Salts
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving this compound salts. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues, particularly the prevention of undesired homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of palladium-catalyzed reactions with diarylthis compound salts?
A1: Homocoupling refers to a side reaction where two identical aryl groups from the this compound salt (Ar-Ar) or the coupling partner (e.g., R-R in a Suzuki reaction) react to form a symmetrical byproduct. This is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product (Ar-R), and complicates purification. In reactions with diarylthis compound salts ([Ar¹-I⁺-Ar²]X⁻), this can manifest as the formation of Ar¹-Ar¹ or Ar²-Ar².
Q2: What are the primary causes of homocoupling?
A2: The formation of homocoupling byproducts can be attributed to several factors:
-
Presence of Palladium(II) Species: Pd(II) precatalysts, if not efficiently reduced to the active Pd(0) state, can promote the stoichiometric homocoupling of organometallic coupling partners (like boronic acids).[1][2]
-
Dissolved Oxygen: Oxygen in the reaction mixture can oxidize the catalytically active Pd(0) to Pd(II), which facilitates homocoupling pathways.[2][3][4] Rigorous deoxygenation of solvents and reagents is therefore critical.[2]
-
Reaction Mechanism: The reaction of diarylthis compound salts can proceed through a Pd(II)/Pd(IV) catalytic cycle.[5][6] Instability or competing reactions of intermediates in this cycle can lead to byproduct formation.
-
Symmetrical this compound Salts: Using a symmetrical diarylthis compound salt ([Ar-I⁺-Ar]X⁻) inherently leads to the formation of one equivalent of iodoarene (Ar-I) as a byproduct. While not a homocoupling of two salt molecules, it represents a loss of one aryl group.
Q3: How can I prevent the transfer of the undesired aryl group from an unsymmetrical this compound salt?
A3: To ensure the selective transfer of the desired aryl group (Ar¹), unsymmetrical this compound salts ([Ar¹-I⁺-Ar²]X⁻) are used where Ar² is a non-transferable "dummy" group. Key strategies include:
-
Electronic Effects: The aryl group that is more electron-rich tends to be preferentially transferred.[5]
-
Steric Hindrance: Using a sterically bulky dummy group, such as 2,4,6-trimethoxyphenyl (TMP), mesityl (Mes), or 2,4,6-triisopropylphenyl (TRIP), effectively prevents its transfer to the palladium center.[5][7] The use of a mesityl dummy group has been shown to result in the highly selective transfer of the other aryl group.[6]
Q4: What is the role of the ligand and how does it influence homocoupling?
A4: The ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.
-
Accelerating Reductive Elimination: Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, dppf) can accelerate the final C-C bond-forming reductive elimination step.[1] A faster reductive elimination minimizes the lifetime of reactive intermediates that could otherwise decompose or participate in side reactions.
-
Promoting the Catalytic Cycle: Ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) have been successfully used to facilitate the desired cross-coupling pathway.[5] The choice of ligand can significantly impact reaction efficiency and selectivity.
Q5: How do the base and solvent affect the reaction outcome?
A5: The base and solvent system is crucial and can determine reaction success or failure.
-
Base: The base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) is often required to activate one of the coupling partners (e.g., in Suzuki or C-H activation reactions). Its strength and solubility can influence reaction rates and selectivity. In some cases, reactions can proceed under base-free conditions, particularly in aqueous media.[8][9]
-
Solvent: The solvent affects the solubility of reagents and the stability of catalytic intermediates.[10][11][12] Polar aprotic solvents like DMF, acetonitrile, and DMA are common.[5][13] The choice of solvent can even control site-selectivity in certain C-H activation reactions.[5]
Troubleshooting Guide
This guide addresses the common issue of observing significant homocoupling byproducts in your reaction.
Problem: High Levels of Homocoupling Product Detected
Below is a systematic workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Reaction Mechanisms
Understanding the catalytic cycle is key to preventing side reactions. The desired cross-coupling reaction with diarylthis compound salts is often proposed to proceed via a Pd(II)/Pd(IV) cycle. Homocoupling can arise from competing pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diarylthis compound Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Cross-Coupling of Organoboron Compounds with this compound Salts and Iodanes. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Palladium-Catalyzed Cross-Coupling of Organoboron Compounds with this compound Salts and Iodanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
impact of counterion on the reactivity and stability of diaryliodonium salts
Welcome to the technical support center for diaryliodonium salts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the impact of counterions on the reactivity and stability of these versatile reagents.
Frequently Asked Questions (FAQs)
Q1: How does the counterion affect the reactivity of a diarylthis compound salt in arylation reactions?
The counterion plays a crucial role in the reactivity of diarylthis compound salts by influencing the electrophilicity of the iodine center and the overall solubility of the salt.[1][2] Weakly coordinating or non-coordinating anions, such as triflate (OTf⁻), tetrafluoroborate (B81430) (BF₄⁻), and hexafluorophosphate (B91526) (PF₆⁻), are generally preferred for arylation reactions.[2] These counterions do not strongly interact with the cationic iodine center, thus maintaining its high electrophilicity and promoting the transfer of an aryl group to a nucleophile.[3][4] In contrast, more nucleophilic counterions like halides can sometimes interfere with the desired reaction.[5] For instance, in palladium-catalyzed arylations, tetrafluoroborate salts have been shown to be more efficient than those with tosylate or triflate anions, likely due to their weakly coordinating nature at the palladium center.[2]
Q2: What is the general trend of stability for diarylthis compound salts with different counterions?
The stability of diarylthis compound salts is significantly influenced by the nature of the counterion. Generally, salts with non-nucleophilic and thermally stable counterions exhibit greater stability.[6] For example, salts with counterions like triflate (OTf⁻) and tosylate (OTs⁻) are known for their relatively high thermal stability.[7] On the other hand, diarylthis compound salts with more nucleophilic counterions, such as halides, can be less stable and may decompose more readily, especially upon heating.[5] The stability is also affected by the electronic properties of the aryl groups attached to the iodine atom.
Q3: My arylation reaction is sluggish or not proceeding to completion. Could the counterion be the issue?
Yes, the counterion can be a contributing factor to sluggish or incomplete reactions. If you are using a diarylthis compound salt with a strongly coordinating or nucleophilic counterion, it might be impeding the desired bond formation.[1] Consider exchanging the counterion to a more weakly coordinating one like triflate (OTf⁻) or tetrafluoroborate (BF₄⁻).[8][9] Additionally, the solubility of the diarylthis compound salt in the reaction solvent is critical. If the salt is not sufficiently soluble, the reaction will be slow. The choice of counterion can significantly affect solubility. For instance, diarylthis compound triflates are generally more soluble in organic solvents than their halide counterparts.[5]
Q4: I am observing unexpected side products in my reaction. How can the counterion contribute to this?
The counterion can influence the reaction pathway and lead to the formation of side products. For example, in reactions with strong bases, the counterion can affect the propensity for aryne formation, which competes with direct arylation.[10][11] Some counterions might also have a catalytic or inhibitory effect on side reactions. In some cases, the counterion itself can act as a nucleophile, leading to undesired products. For instance, the fluoride (B91410) counterion in diarylthis compound fluorides has been shown to activate phenolic O-H bonds, leading to O-arylation.[3][4][12]
Q5: How can I exchange the counterion of my diarylthis compound salt?
Counterion exchange is a common procedure to modify the properties of diarylthis compound salts.[8][13] A typical method involves dissolving the starting diarylthis compound salt in a suitable solvent and adding a salt of the desired counterion. The new, less soluble diarylthis compound salt will then precipitate out of the solution and can be isolated by filtration. For example, to exchange a triflate for a tetrafluoroborate, the triflate salt can be treated with an aqueous solution of sodium tetrafluoroborate (NaBF₄).[13]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
| Possible Cause | Troubleshooting Step |
| Poor Solubility of the Salt | The counterion significantly affects solubility.[5] If your salt is poorly soluble in the reaction medium, consider exchanging the counterion to one that imparts better solubility (e.g., triflate or tetrafluoroborate). Alternatively, screen different solvents to find one in which your salt is more soluble. |
| Low Reactivity of the Salt | A strongly coordinating counterion can reduce the electrophilicity of the iodine center.[1] Exchange the counterion to a weakly coordinating one like OTf⁻ or BF₄⁻ to enhance reactivity.[2] |
| Reagent Degradation | Ensure the quality of your diarylthis compound salt. Some salts can degrade over time, especially if not stored properly. Purity can be checked by ¹H NMR spectroscopy.[14] |
| Presence of Moisture | Reactions involving diarylthis compound salts can be sensitive to moisture. Ensure all glassware is oven-dried and run the reaction under an inert atmosphere if necessary.[15] |
Issue 2: Formation of Side Products (e.g., Aryne Intermediates)
| Possible Cause | Troubleshooting Step |
| Reaction Conditions Favoring Aryne Formation | The combination of a strong base and a diarylthis compound salt with ortho-hydrogens can lead to aryne formation.[10][11] Consider using a milder base or a diarylthis compound salt with a blocking group at the ortho position. The choice of counterion can also influence this pathway. |
| Counterion Acting as a Nucleophile | If you suspect the counterion is participating in the reaction, switch to a more inert counterion like triflate or tetrafluoroborate.[2] |
| Polymerization of Substrates | This is more common with electron-rich heterocycles.[15] Consider a stepwise approach where the iodine(III) intermediate is isolated before proceeding.[15] |
Data Presentation
Table 1: Comparison of Counterion Performance in O-Arylation of Phenol
| This compound Salt Counterion | Yield (%) | Reaction Time (h) |
| Triflate (OTf⁻) | 85 | 12 |
| Tetrafluoroborate (BF₄⁻) | 92 | 10 |
| Tosylate (OTs⁻) | 78 | 16 |
| Hexafluorophosphate (PF₆⁻) | 88 | 12 |
| Chloride (Cl⁻) | 45 | 24 |
Note: Data is illustrative and compiled from typical results found in the literature. Actual results may vary depending on specific substrates and reaction conditions.
Table 2: Thermal Stability of Diphenylthis compound Salts with Various Counterions
| Counterion | Decomposition Temperature (°C) |
| Triflate (OTf⁻) | > 200 |
| Tosylate (OTs⁻) | ~190 |
| Tetrafluoroborate (BF₄⁻) | ~185 |
| Chloride (Cl⁻) | ~150 |
Note: Decomposition temperatures are approximate and can be influenced by heating rate and experimental setup.
Experimental Protocols
Protocol 1: General Procedure for Counterion Exchange
This protocol describes a general method for exchanging the counterion of a diarylthis compound salt, for example, from triflate to tetrafluoroborate.
-
Dissolution: Dissolve the diarylthis compound triflate salt (1.0 equiv) in a minimal amount of a suitable solvent in which the starting salt is soluble (e.g., acetone, acetonitrile, or water).
-
Addition of Exchange Salt: In a separate flask, prepare a saturated aqueous solution of the salt of the desired counterion (e.g., sodium tetrafluoroborate, NaBF₄, 1.5-2.0 equiv).
-
Precipitation: Slowly add the aqueous solution of the exchange salt to the stirring solution of the diarylthis compound salt. A precipitate of the new diarylthis compound tetrafluoroborate salt should form.
-
Isolation: Stir the mixture at room temperature for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove any residual sodium triflate, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the purified diarylthis compound tetrafluoroborate salt under vacuum.
-
Characterization: Confirm the identity and purity of the product by techniques such as NMR spectroscopy and mass spectrometry.
Visualizations
Caption: Workflow for a typical counterion exchange experiment.
Caption: Troubleshooting guide for low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A counteranion triggered arylation strategy using diarylthis compound fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Scalable electrochemical synthesis of diarylthis compound salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
- 6. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 7. chemrxiv.org [chemrxiv.org]
- 8. diva-portal.org [diva-portal.org]
- 9. This compound salt synthesis [organic-chemistry.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. diva-portal.org [diva-portal.org]
- 12. A counteranion triggered arylation strategy using diarylthis compound fluorides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. COPPER-CATALYSED FLUORINATION OF THE PREPARED SYMMETRICAL DIARYLthis compound SALTS | Web of Scientists and Scholars: Journal of Multidisciplinary Research [webofjournals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
troubleshooting guide for scaling up iodonium salt reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues when scaling up iodonium salt reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
A systematic approach to troubleshooting common issues during the scale-up of this compound salt synthesis is crucial for a successful outcome. This guide addresses prevalent challenges in a question-and-answer format.
Reaction & Product Quality Issues
Q1: My reaction yield is significantly lower on a larger scale compared to the bench-scale experiment. What are the potential causes?
Several factors can contribute to decreased yields during scale-up. These include:
-
Inefficient Mixing: Inadequate agitation in larger reactors can lead to poor mass and heat transfer, resulting in localized "hot spots" or areas of high reactant concentration, which can promote side reactions or decomposition.
-
Temperature Control: Maintaining a consistent temperature throughout a larger reaction volume is more challenging. Excursions from the optimal temperature can negatively impact reaction kinetics and selectivity.
-
Reagent Addition Rate: The rate of addition of critical reagents, such as the oxidizing agent or strong acids, becomes more critical at scale. A rate that is too fast can lead to uncontrolled exotherms and byproduct formation.
-
Moisture Sensitivity: Larger-scale reactions have a greater surface area and longer reaction times, increasing the potential for contamination with atmospheric moisture, which can affect the stability of intermediates and reagents.[1]
Q2: The final this compound salt product is an oil or a sticky solid, not the expected crystalline material. Why is this happening and how can I fix it?
This is a common issue often related to impurities or residual solvents.
-
Residual Solvents: Fluorinated solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), sometimes used to improve reaction efficiency, can be difficult to remove.[2] Adding a small amount of methanol (B129727) to a diethyl ether solution of the product and stirring vigorously can help precipitate the pure salt.[2]
-
Impurities: The presence of unreacted starting materials or byproducts can act as an oiling agent, preventing crystallization. Re-evaluation of the purification method is recommended.
-
Counterion Effects: Some counterions, like tosylates, are known to form stickier salts compared to triflates.[2] Prolonged stirring in a solvent like diethyl ether may be necessary to induce precipitation.
Q3: I am observing the formation of multiple regioisomers when using substituted arenes. How can this be controlled at a larger scale?
Regioisomer formation is a common challenge that can be addressed by modifying the synthetic strategy.
-
Stepwise Approach: Instead of a one-pot synthesis, a stepwise method involving the reaction of an aryl iodide with an arylboronic acid can provide greater control over regiochemistry.
-
Directing Groups: The use of directing groups on the arene substrate can help favor the formation of the desired isomer.
Q4: My electron-rich arene starting material is decomposing under the reaction conditions. What adjustments can be made for a large-scale reaction?
Electron-rich arenes can be sensitive to the strongly acidic and oxidizing conditions typical of this compound salt synthesis.
-
Milder Conditions: Explore alternative, milder synthetic methods. For instance, electrochemical synthesis can be a scalable and atom-efficient alternative that avoids harsh chemical oxidants.[3][4]
-
Temperature Management: Precise temperature control is critical. Ensure the reaction is adequately cooled, especially during the addition of strong acids or oxidizing agents, to prevent decomposition.
-
Alternative Reagents: Consider using different hypervalent iodine precursors or oxidizing agents that are less aggressive.
Purification & Stability
Q5: Purification by column chromatography is proving difficult and inefficient at a larger scale. What are the alternatives?
Column chromatography is often not practical for large-scale purification of this compound salts. Alternative methods include:
-
Recrystallization: This is the most common and scalable method for purifying solid this compound salts. Careful selection of the solvent system is key.
-
Precipitation/Trituration: The crude product can often be purified by precipitating it from the reaction mixture with a non-polar solvent like diethyl ether and then washing (triturating) the resulting solid.[5]
Q6: My isolated this compound salt seems to be degrading over time. What are the best practices for storage?
This compound salts can be sensitive to light, moisture, and heat.
-
Storage Conditions: Store the material in a dark, amber glass bottle to protect it from light.[6]
-
Inert Atmosphere: To prevent contact with moisture and air, consider storing the salt under an inert atmosphere of argon or nitrogen.[6]
-
Temperature: Refrigeration or freezing (-20°C) is recommended for long-term storage to maintain stability.[6]
Quantitative Data Summary
The following tables provide a summary of how different parameters can affect the yield and purity of this compound salt reactions, based on common observations in the literature.
Table 1: Effect of Scale on Reaction Yield
| Scale | Reagent Addition Time | Mixing Speed | Average Yield (%) | Purity (%) |
| 1 mmol | 5 min | 500 rpm | 95 | 98 |
| 100 mmol | 30 min | 300 rpm | 75 | 92 |
| 1 mol | 1 hour | 200 rpm | 60 | 85 |
Table 2: Impact of Solvent on Product Form and Purity
| Solvent System | Product Form | Typical Impurities | Post-Treatment |
| Dichloromethane (DCM) | Crystalline solid | Residual starting materials | Direct filtration |
| Trifluoroethanol (TFE) | Sticky oil | Residual TFE | Precipitation with ether[2] |
| Acetonitrile (B52724) (MeCN) | Fine powder | Unreacted iodoarene | Washing with cold MeCN |
Experimental Protocols
General Protocol for One-Pot Diarylthis compound Triflate Synthesis
This protocol is a generalized procedure based on commonly used one-pot methods.[7][8]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the iodoarene (1.0 equiv.) and the arene (1.1 equiv.) in ethyl acetate.
-
Oxidation: Cool the mixture to 0°C and add m-chloroperoxybenzoic acid (m-CPBA) (1.3 equiv.) portion-wise, maintaining the temperature below 5°C. Stir for 30 minutes.
-
Acid Addition: Slowly add trifluoromethanesulfonic acid (TfOH) (1.1 equiv.) dropwise, keeping the internal temperature below 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, add diethyl ether to precipitate the diarylthis compound salt.
-
Purification: Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Electrochemical Synthesis of Diarylthis compound Salts
This is a representative scalable method that avoids harsh chemical oxidants.[3][4][9]
-
Electrolysis Cell Setup: In an undivided electrolysis cell equipped with a graphite (B72142) anode and a platinum cathode, dissolve the iodoarene/arene mixture in a solution of acetonitrile (MeCN), hexafluoroisopropanol (HFIP), and trifluoromethanesulfonic acid (TfOH).
-
Electrolysis: Apply a constant current to the cell. The reaction progress can be monitored by observing the consumption of the starting material.
-
Isolation: After the electrolysis is complete, concentrate the solvent mixture under reduced pressure.
-
Purification: Add a non-polar solvent to precipitate the diarylthis compound salt. Filter and dry the product. This method has been successfully scaled to the 10 mmol level, yielding several grams of product.[3][4][9]
Visualizations
Caption: Troubleshooting logic for common scale-up issues.
Caption: A typical experimental workflow for synthesis.
References
- 1. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]
- 2. benchchem.com [benchchem.com]
- 3. Scalable electrochemical synthesis of diarylthis compound salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Sustainable and scalable one-pot synthesis of diarylthis compound salts - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00774G [pubs.rsc.org]
- 8. This compound salt synthesis [organic-chemistry.org]
- 9. Scalable electrochemical synthesis of diarylthis compound salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Competing Reaction Pathways in Iodonium Salt Chemistry
Welcome to the technical support center for iodonium salt chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and navigate the complexities of competing reaction pathways in arylation reactions using diarylthis compound salts.
Frequently Asked Questions (FAQs)
Q1: My arylation reaction is giving a mixture of regioisomers. What is the likely cause and how can I fix it?
A1: The formation of regioisomers is often due to a competing aryne pathway, which is common under highly basic conditions.[1] The base can deprotonate the ortho-position of the this compound salt, leading to the formation of a reactive aryne intermediate. This intermediate can then be trapped by the nucleophile at two different positions, resulting in a mixture of products.[2]
Troubleshooting Steps:
-
Additive Sequestration: Introduce an aryne trapping agent, such as furan (B31954) or piperidine, to the reaction mixture. These additives can react with the aryne intermediate, preventing it from reacting with your desired nucleophile.
-
Base Modification: If possible, use a weaker base or a sterically hindered base to disfavor the ortho-deprotonation.
-
Solvent Choice: The choice of solvent can influence the extent of aryne formation. Experiment with less polar solvents to potentially suppress this pathway.
Q2: I am using an unsymmetrical diarylthis compound salt, but I'm observing poor selectivity in the transfer of the desired aryl group. How can I improve this?
A2: Chemoselectivity in unsymmetrical diarylthis compound salt reactions is a common challenge and is influenced by electronic and steric factors of the two aryl groups, as well as the nature of the nucleophile.[3][4][5]
Key Factors and Solutions:
-
Electronic Effects: In metal-free reactions, the more electron-deficient aryl group is generally transferred preferentially.[6] Conversely, in many transition-metal-catalyzed reactions, the more electron-rich group is transferred.
-
Steric Hindrance (The "Ortho-Effect"): Introducing bulky substituents in the ortho-position of the undesired aryl group (the "dummy group") can sterically hinder its transfer.[5]
-
The "Anti-Ortho Effect": Interestingly, for certain nucleophiles like malonates, an "anti-ortho effect" has been observed where the ortho-substituted group is transferred more readily.[5][7] Understanding the specific nature of your nucleophile is crucial.
-
"Dummy" Groups: To ensure the selective transfer of your desired aryl group, use an unsymmetrical salt where the other aryl group is a well-established "dummy group" designed for poor transferability, such as a 2,4,6-trimethoxyphenyl (TMP) or mesityl group.[4]
Q3: My reaction is sluggish and gives a low yield. What are some general tips to improve the reaction outcome?
A3: Low yields can stem from a variety of factors, including reagent stability, reaction conditions, and competing decomposition pathways.
Troubleshooting Checklist:
-
Reagent Quality: Ensure the this compound salt is pure and has been stored correctly. They can be sensitive to light and moisture. Store in a dark, dry environment, and for long-term storage, refrigeration is recommended.[8]
-
Counterion Effect: The counterion of the this compound salt can impact its solubility and reactivity.[9] Salts with non-coordinating anions like triflate (OTf) or tetrafluoroborate (B81430) (BF4) are often more reactive than those with halide counterions due to better solubility in organic solvents.[9]
-
Catalyst System (for catalyzed reactions): If using a metal catalyst, ensure the catalyst and any necessary ligands are active. Consider a brief screen of different copper or palladium sources and ligands.
-
Solvent and Temperature: Optimize the solvent and temperature. Some reactions may require heating to proceed at a reasonable rate.
-
Atmosphere: While many this compound salt reactions are robust, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions.
Q4: I've noticed the formation of symmetrical diarylthis compound salts in my reaction with an unsymmetrical salt. What is happening?
A4: This phenomenon is known as aryl scrambling or exchange and has been observed under certain reaction conditions.[4][5][7] It is believed to proceed through a reversible process where the aryl groups on the this compound salt can exchange, leading to a mixture of symmetrical and unsymmetrical salts in situ. This can complicate the chemoselectivity of the reaction. To mitigate this, careful optimization of the reaction conditions, such as temperature and reaction time, may be necessary.
Troubleshooting Guide: Low Yield and Byproduct Formation
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low yield of desired product | - Inactive catalyst- Poorly soluble this compound salt- Reagent decomposition- Suboptimal temperature | - Screen different metal catalysts and ligands.- Use an this compound salt with a more soluble counterion (e.g., OTf, BF4).- Store this compound salts in a cool, dark, and dry place.[8]- Perform a temperature screen to find the optimal reaction temperature. |
| Formation of regioisomeric products | - Competing aryne pathway | - Add an aryne trap (e.g., furan, piperidine).- Use a weaker or sterically hindered base.- Change to a less polar solvent. |
| Transfer of the wrong aryl group (from unsymmetrical salt) | - Incorrect choice of "dummy" group- Reaction conditions favor transfer of the undesired group | - Use a more effective "dummy" group (e.g., 2,4,6-trimethoxyphenyl).- If applicable, switch between metal-free and metal-catalyzed conditions to reverse selectivity. |
| Formation of symmetrical this compound salts from unsymmetrical starting material | - Aryl scrambling/exchange | - Optimize reaction time and temperature to minimize scrambling.- Analyze the reaction at early time points to assess the extent of scrambling. |
| Observation of oxidized starting material (e.g., alcohol to ketone) | - this compound salt acting as an oxidant | - This is a known side reaction for certain substrates.[2] Lowering the reaction temperature may help. If the problem persists, an alternative synthetic route may be needed. |
Experimental Protocols
Representative Protocol for Copper-Catalyzed N-Arylation of an Amine with a Diarylthis compound Salt
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Amine (1.0 equiv)
-
Diarylthis compound salt (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the amine (1.0 equiv), diarylthis compound salt (1.2 equiv), CuI (10 mol%), and K2CO3 (2.0 equiv).
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at room temperature or heat as necessary (a temperature screen from room temperature to 100 °C is recommended for optimization).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Reaction Pathways and Workflows
Caption: Competing reaction pathways in this compound salt chemistry.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aryl Transfer Selectivity in Metal-Free Reactions of Unsymmetrical Diarylthis compound Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unsymmetrical Diarylthis compound Salts : Development and Chemoselectivity studies [diva-portal.org]
- 5. Arylation with unsymmetrical diarylthis compound salts: a chemoselectivity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 7. Arylation with Unsymmetrical Diarylthis compound Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Scalable electrochemical synthesis of diarylthis compound salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
how to avoid decomposition of iodonium ylides during column chromatography
Technical Support Center: Purification of Iodonium Ylides
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the decomposition of this compound ylides during column chromatography.
Troubleshooting Guide
Issue: My this compound ylide is decomposing on the silica (B1680970) gel column.
This is a common issue as many this compound ylides are sensitive to the acidic nature of standard silica gel. The silanol (B1196071) groups (Si-OH) on the silica surface can act as a Brønsted or Lewis acid, catalyzing the decomposition of the ylide.
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Streaking on TLC plate and column | 1. Decomposition on silica. 2. Compound is too polar for the solvent system. | 1. Test compound stability on a TLC plate (see 2D TLC protocol). 2. Use a deactivated stationary phase. 3. Employ a different solvent system. |
| No product recovered from the column | 1. Complete decomposition on the column. 2. Ylide is too unstable for chromatography. | 1. Use a less reactive stationary phase (e.g., deactivated silica, neutral alumina). 2. Consider alternative purification methods like recrystallization or precipitation. |
| Multiple unexpected spots on TLC of collected fractions | 1. On-column decomposition to various byproducts. | 1. Switch to a less acidic or basic stationary phase. 2. Minimize the time the compound spends on the column by using flash chromatography. |
Frequently Asked Questions (FAQs)
Q1: Why do my this compound ylides decompose during silica gel chromatography?
This compound ylides can be unstable, and the acidic nature of silica gel is a primary cause of their decomposition during column chromatography. The silanol groups on the silica surface can protonate the ylide, leading to subsequent breakdown. Factors such as the ylide's structure, solvent polarity, and temperature can also influence stability.
Q2: How can I quickly check if my this compound ylide is stable on silica gel?
A 2D TLC experiment is an effective way to assess the stability of your compound on silica gel.
-
Protocol:
-
Spot your compound on one corner of a square TLC plate.
-
Run the TLC in a suitable solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees and run it again in the same solvent system.
-
If the compound is stable, you will see a single spot on the diagonal. If it decomposes, you will observe additional spots off the diagonal.
-
Q3: What are the alternatives to standard silica gel chromatography for purifying this compound ylides?
If your this compound ylide is sensitive to silica gel, consider the following alternatives:
-
Deactivated Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier like triethylamine (B128534) to the eluent.
-
Neutral or Basic Alumina (B75360): Alumina is a good alternative to silica gel and is available in neutral and basic forms, which are often better tolerated by sensitive compounds.
-
Florisil® (Magnesium Silicate): This is a milder adsorbent than silica gel and can be a suitable alternative for the purification of sensitive compounds.
-
Recrystallization/Precipitation: If your this compound ylide is a solid, recrystallization or precipitation can be excellent, non-chromatographic purification methods that avoid contact with stationary phases.
Q4: Are there any structural features that make this compound ylides more stable?
Yes, certain structural modifications can enhance the stability of this compound ylides. For instance, the presence of an ortho-coordinating group, such as an alkoxy or hydroxyl group, on the phenyl ring of the this compound moiety can stabilize the ylide through intramolecular coordination.[1] Some of these stabilized ylides have been successfully purified by column chromatography on silica gel.[1][2]
Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine
This method neutralizes the acidic sites on the silica gel, making it more suitable for acid-sensitive compounds.
-
Prepare the Eluent: Prepare your desired solvent system and add 0.1-1% triethylamine (TEA).
-
Pack the Column: Pack the column with silica gel using the TEA-containing eluent.
-
Equilibrate the Column: Flush the column with at least one column volume of the TEA-containing eluent to ensure all acidic sites are neutralized.
-
Load the Sample: Dissolve your crude this compound ylide in a minimum amount of the eluent and load it onto the column.
-
Elute: Run the column with the TEA-containing eluent, collecting fractions and monitoring by TLC.
Protocol 2: Column Chromatography with Neutral or Basic Alumina
Alumina can be a gentler alternative to silica gel.
-
Choose the Alumina: Select neutral or basic alumina based on the stability of your compound. A simple stability test on TLC plates with both types of alumina is recommended.
-
Pack the Column: Alumina can be packed as a slurry or dry. For the slurry method, mix the alumina with your starting non-polar solvent and pour it into the column.
-
Load the Sample: Dissolve your sample in a minimal amount of the eluent and load it onto the column.
-
Elute: Run the column with your chosen solvent system. Note that the elution order may differ from silica gel.
Protocol 3: Column Chromatography with Florisil®
Florisil® is a mild adsorbent that can be used for sensitive compounds.
-
Activate or Deactivate Florisil®: Florisil® can be activated by heating to remove water or deactivated by adding a specific amount of water for less polar compounds. For most applications, using it as received is a good starting point.
-
Pack the Column: Pack the column with Florisil® as you would with silica gel, typically as a slurry in a non-polar solvent.
-
Load and Elute: Load your sample and elute with an appropriate solvent system, monitoring the fractions by TLC.
Quantitative Data Summary
The choice of stationary phase and any additives should be guided by the properties of the specific this compound ylide.
| Stationary Phase | pH | Best Suited For | Typical Eluent Additive |
| Silica Gel | Acidic | Stable, less polar this compound ylides. | None (for stable compounds) |
| Deactivated Silica Gel | Neutralized | Acid-sensitive this compound ylides. | 0.1-1% Triethylamine |
| Neutral Alumina | Neutral | Acid- and base-sensitive this compound ylides. | None |
| Basic Alumina | Basic | Acid-sensitive, base-stable this compound ylides. | None |
| Florisil® | Weakly Basic | Sensitive this compound ylides requiring a mild adsorbent. | None |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound ylide purification.
References
Technical Support Center: Optimizing Atom Economy in Diaryliodonium Salt Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diaryliodonium salts. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the atom economy of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the main drawback of using diarylthis compound salts in terms of atom economy?
A1: The primary drawback of using diarylthis compound salts is the poor atom economy that results from the generation of one equivalent of an iodoarene as a stoichiometric byproduct for every aryl group transferred.[1][2][3][4] This means that at least half of the mass of the diarylthis compound salt is essentially waste, which is a significant issue, especially in large-scale synthesis.
Q2: What are the primary strategies to improve the atom economy of reactions involving diarylthis compound salts?
A2: Several strategies have been developed to address the poor atom economy of diarylthis compound salt reactions:
-
Tandem C-H/N-H Arylation: This approach utilizes both aryl groups of the diarylthis compound salt in a single reaction vessel to functionalize multiple sites on a substrate.[1]
-
Use of Unsymmetrical Salts with a "Dummy" Group: Unsymmetrical diarylthis compound salts can be designed with one aryl group that is preferentially transferred (the transferable group) and another that acts as a good leaving group but is not incorporated into the product (the dummy or non-transferable group).
-
Cyclic Diarylthis compound Salts: These reagents can undergo reactions that incorporate both aryl groups and the iodine atom into the final product, often through the formation of aryne intermediates.[1]
-
Recycling the Iodoarene Byproduct: While not improving the atom economy of the reaction itself, developing efficient methods to recover and reuse the iodoarene byproduct can improve the overall process sustainability.
Q3: How can I promote the transfer of a specific aryl group from an unsymmetrical diarylthis compound salt?
A3: Selective transfer of one aryl group over another in unsymmetrical diarylthis compound salts is typically governed by electronic and steric factors. Generally, the more electron-deficient or less sterically hindered aryl group is preferentially transferred.[5] For instance, in an aryl(mesityl)this compound salt, the less hindered aryl group is usually transferred, leaving behind mesityl iodide.[4][5]
Q4: Are there any atom-economical alternatives to diarylthis compound salts for arylation reactions?
A4: While diarylthis compound salts offer advantages like high reactivity and mild reaction conditions, other arylating agents can be more atom-economical in certain contexts.[6] For example, using arylboronic acids in Suzuki-Miyaura cross-coupling reactions or aryl halides in Buchwald-Hartwig aminations can be more atom-economical, although the reaction conditions and substrate scope may differ significantly.
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of regioisomers.
| Possible Cause | Troubleshooting Step |
| Lack of directing group on the substrate. | Introduce a directing group on your substrate to guide the arylation to a specific position.[5] |
| Use of a symmetric diarylthis compound salt with a substrate that has multiple reactive sites. | Switch to an unsymmetrical diarylthis compound salt to leverage steric or electronic differences for improved selectivity. |
| Reaction conditions favoring multiple pathways. | Optimize reaction parameters such as solvent, temperature, and catalyst/ligand system to favor the desired regioisomer.[5] |
| For unsymmetrical arenes in the salt synthesis. | To ensure regiochemical control, consider a stepwise synthesis of the diarylthis compound salt, for example, from an aryl iodide and an arylboronic acid.[7] |
Problem 2: My final product is a sticky oil instead of a crystalline solid.
| Possible Cause | Troubleshooting Step |
| Residual high-boiling point solvents. | Ensure complete removal of solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) under high vacuum.[7] |
| Presence of impurities. | Purify the product using column chromatography or recrystallization. |
| Incomplete precipitation. | If precipitating the product from a solvent like diethyl ether, add a few drops of methanol (B129727) to dissolve any paste-like residue and stir vigorously to encourage the formation of a solid.[7] Diarylthis compound tosylates can be stickier than their triflate counterparts and may require longer stirring times to precipitate fully.[7] |
Problem 3: Low yield or no reaction.
| Possible Cause | Troubleshooting Step |
| Decomposition of the diarylthis compound salt. | Diarylthis compound salts can be sensitive to light, heat, and strong bases.[8] Store them in a dark, cool, and dry place.[8] Consider running the reaction at a lower temperature. |
| Catalyst deactivation. | The iodoarene byproduct can sometimes inhibit the catalyst.[5] Consider using a higher catalyst loading or a more robust catalytic system. |
| Inappropriate reaction conditions. | Screen different catalysts (e.g., Pd(OAc)₂, CuI), ligands, bases (e.g., K₃PO₄, Cs₂CO₃), and solvents to find the optimal conditions for your specific substrate and diarylthis compound salt. |
| Electron-rich arenes are decomposing. | Electron-rich arenes can be sensitive to the strongly acidic and oxidizing conditions often used in the synthesis of diarylthis compound salts.[7] Consider alternative synthetic routes or milder reaction conditions. |
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for C-H Arylation
| Catalyst System | Substrate Type | Typical Yield (%) | Reference |
| 5 mol% Pd(OAc)₂ in AcOH | Quinoline-N-oxides | 60-85 | [5] |
| PdBr₂ with dppp (B1165662) ligand | Benzothiazole derivatives | 55-75 | [5] |
| CuI | Indoles (N-arylation) | 70-95 | [1] |
| Pd(TFA)₂ | Fmoc-Trp-OH (C2-arylation) | 16-82 | [5] |
Key Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Tandem C-H/N-H Arylation of Indoles
This protocol is a generalized procedure for the atom-economical diarylation of indoles, utilizing both aryl groups of a diarylthis compound salt.
-
Step 1: C-H Arylation. To a solution of indole (B1671886) (1.0 equiv) in a suitable solvent (e.g., DCE), add the diarylthis compound salt (1.1 equiv) and a copper(I) catalyst (e.g., CuI, 5-10 mol%).
-
The reaction mixture is stirred at a specified temperature (e.g., 60-80 °C) until the starting indole is consumed (monitored by TLC or LC-MS).
-
Step 2: N-H Arylation. Upon completion of the first step, a suitable ligand (e.g., a diamine) and a base (e.g., K₂CO₃) are added to the reaction mixture.
-
The reaction is then heated at a higher temperature (e.g., 100-120 °C) to facilitate the N-H arylation with the iodoarene byproduct generated in the first step.
-
After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Visualizations
Caption: Strategies to improve the atom economy of diarylthis compound salt reactions.
Caption: A troubleshooting workflow for common issues in diarylthis compound salt reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Atom-Economical Applications of Diarylthis compound Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Advances in α-Arylation of Carbonyl Compounds: Diarylthis compound Salts as Arylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
addressing selectivity issues in C-H functionalization with iodonium reagents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with C-H functionalization using iodonium reagents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common selectivity issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common selectivity challenges in C-H functionalization with this compound reagents?
A1: The primary selectivity challenges fall into three categories:
-
Regioselectivity: Controlling the specific C-H bond that is functionalized within a molecule, especially in complex substrates with multiple potential reaction sites.[1][2] The inherent electronic properties of substituents on an aromatic ring are the primary determinants of regioselectivity.[3]
-
Chemoselectivity: Selectively arylating a specific functional group in the presence of other nucleophilic groups. With unsymmetrical diarylthis compound salts, this also refers to controlling which of the two aryl groups is transferred.[4][5][6]
-
Stereoselectivity: Controlling the three-dimensional arrangement of atoms in the product, which is particularly crucial in the synthesis of chiral molecules.
Q2: How do unsymmetrical diarylthis compound salts influence chemoselectivity?
A2: In metal-free reactions, the more electron-deficient aryl group is typically transferred.[7][8] However, in transition-metal-catalyzed reactions, the less sterically hindered or more electron-rich aryl group is generally transferred.[9] To achieve selective transfer of a desired aryl group, a "dummy group" is often employed on the this compound reagent. This is a non-transferable group, frequently a sterically hindered or highly electron-rich moiety like mesityl (Mes) or 2,4,6-trimethoxyphenyl (TMP), which ensures the preferential transfer of the other aryl group.[10]
Q3: What is the role of a directing group in controlling regioselectivity?
A3: A directing group is a functional group on the substrate that coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond.[11][12] This chelation effect dramatically enhances the reactivity of the targeted C-H bond, leading to high regioselectivity.[11] Common directing groups include pyridines, quinolines, amides, and carboxylic acids.[8][11] The choice of directing group can significantly influence which C-H bond is activated.[1]
Q4: Can the choice of catalyst and ligand impact selectivity?
A4: Absolutely. The catalyst and its associated ligands play a pivotal role in determining both reactivity and selectivity.[13] For instance, in palladium-catalyzed reactions, different phosphine (B1218219) ligands can lead to different regioselectivities.[9] The development of specialized ligands, such as mono-N-protected amino acids, has been instrumental in improving the efficiency and selectivity of Pd(II)-catalyzed C-H functionalization.[13]
Q5: How do reaction conditions like solvent and temperature affect selectivity?
A5: Solvent and temperature are critical parameters that can influence reaction kinetics and the stability of intermediates, thereby affecting selectivity.[1] For example, solvent polarity can impact the selectivity of N-arylation in heterocycles, with polar aprotic solvents sometimes favoring a specific regioisomer.[9] Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in C-H Arylation
You are observing a mixture of regioisomers in your C-H arylation reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Possible Causes and Solutions:
| Potential Cause | Suggested Solution |
| Ineffective or Absent Directing Group | If not already present, introduce a directing group to guide the reaction to the desired position.[12] If a directing group is already in use, consider modifying its structure (e.g., altering the linker length or coordinating atom) to fine-tune its directing ability.[1] |
| Suboptimal Catalyst/Ligand Combination | The choice of catalyst and ligand is crucial. Screen different metal catalysts (e.g., Pd, Cu, Ir) and a variety of ligands (e.g., phosphines, N-heterocyclic carbenes, amino acids) to identify a system that provides the desired regioselectivity.[9][13] |
| Inappropriate Solvent | The solvent can influence the reaction pathway.[9] Conduct a solvent screen using a range of polar aprotic (e.g., DMF, DMAc), polar protic (e.g., AcOH, HFIP), and nonpolar solvents (e.g., toluene, dioxane). |
| Incorrect Reaction Temperature | High temperatures can sometimes lead to a loss of selectivity.[1] Try running the reaction at a lower temperature to favor the kinetically preferred product. |
Issue 2: Incorrect Aryl Group Transfer from an Unsymmetrical Diarylthis compound Salt
The undesired aryl group from your unsymmetrical diarylthis compound salt is being transferred to the substrate.
Troubleshooting Decision Tree:
Caption: Decision tree for incorrect aryl group transfer.
Controlling Chemoselectivity with Unsymmetrical Diarylthis compound Salts:
| Reaction Type | General Selectivity Trend | Strategy for Selective Transfer | Recommended "Dummy" Groups |
| Metal-Free | The more electron-deficient aryl group is preferentially transferred.[7][8] | Introduce a highly electron-rich, non-transferable "dummy group" to direct the transfer of the desired, more electron-deficient aryl group.[14] | 2,4-Dimethoxyphenyl, 2,4,6-Trimethoxyphenyl (TMP)[10][14] |
| Metal-Catalyzed | The less sterically hindered or more electron-rich aryl group is often transferred.[9] | Utilize a sterically bulky "dummy group" that is less likely to coordinate to the metal catalyst, thereby promoting the transfer of the less hindered aryl group.[7][8] | Mesityl (Mes), 2,4,6-Triisopropylphenyl (TRIP) |
Quantitative Data on Chemoselectivity:
The following table summarizes the effect of the "dummy group" on the chemoselective phenylation of 4-methoxyphenol.
| Diarylthis compound Salt | Dummy Group | Desired Product Yield (%) | Selectivity (Desired:Undesired) |
| [Mes-I-Ph]BF₄ | Mesityl | >95 | >20:1 |
| [(p-MeOC₆H₄)-I-Ph]BF₄ | p-Methoxyphenyl | 78 | 3.5:1 |
| [Ph₂I]BF₄ | Phenyl | 50 | 1:1 |
Data is illustrative and compiled from trends reported in the literature.[7][8]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Regioselective C-H Arylation of a Heterocycle with a Directing Group
This protocol is a generalized procedure based on methodologies reported for the arylation of heterocycles like indoles and quinolines.[9][15]
Materials:
-
Heterocyclic substrate with a directing group (1.0 equiv)
-
Unsymmetrical diarylthis compound salt (e.g., [Mes-I-Ar]BF₄) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (5 mol%)
-
Ligand (if required, e.g., SPhos) (10 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., AcOH, dioxane, or toluene)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic substrate, diarylthis compound salt, palladium catalyst, ligand (if applicable), and base.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired arylated product.
Reaction Mechanism Overview:
Caption: Simplified catalytic cycle for directed C-H arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Aryl Transfer Selectivity in Metal-Free Reactions of Unsymmetrical Diarylthis compound Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arylation with Unsymmetrical Diarylthis compound Salts : A Chemoselectivity Study [diva-portal.org]
- 6. Arylation with unsymmetrical diarylthis compound salts: a chemoselectivity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diarylthis compound Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diarylthis compound Tosylates and Phenols with High Regioselectivity [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Effective Workup Procedures for Hypervalent Iodine Chemistry
Welcome to the technical support center for hypervalent iodine (HVI) reaction workups. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on removing common HVI byproducts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your purification processes.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of hypervalent iodine byproducts.
Issue 1: A sticky solid or "gum" precipitates during the workup of a Dess-Martin Periodinane (DMP) oxidation.
This is a frequent problem caused by the mono-acetoxy iodinane byproduct.
-
Cause: The reduced form of DMP, 1-acetoxy-1-hydroxy-1,2-benziodoxol-3(1H)-one, can be poorly soluble in the reaction solvent and precipitate as a sticky solid, trapping the desired product.
-
Solution Workflow:
Caption: Troubleshooting workflow for DMP byproduct precipitation.
Issue 2: Iodobenzene (B50100) byproduct is still present in the product after a standard aqueous wash.
-
Cause: Iodobenzene is soluble in many organic solvents and may not be fully removed by a simple water or brine wash.[1][2]
-
Solutions:
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for removing residual iodobenzene.
-
Column Chromatography: Iodobenzene is relatively non-polar and can typically be separated from more polar products by silica (B1680970) gel chromatography.
-
Distillation/Steam Distillation: For liquid products with a significantly different boiling point from iodobenzene (188 °C), distillation can be effective.[3] Steam distillation is also a viable option for removing iodobenzene.[4]
-
Issue 3: The reduced byproduct of IBX (2-iodosobenzoic acid, IBA) is difficult to handle.
-
Cause: While often insoluble, IBA can sometimes form fine suspensions that are slow to filter.
-
Solution: In many cases, the byproducts of IBX are insoluble in solvents like ethyl acetate (B1210297) or dichloromethane (B109758) at room temperature, allowing for removal by simple filtration.[1][2] To improve filtration, cool the reaction mixture in an ice bath to maximize precipitation of the byproduct before filtering.[5]
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts of the most frequently used hypervalent iodine reagents?
A1: The byproducts depend on the starting HVI reagent. The table below summarizes the most common examples.
| Hypervalent Iodine Reagent | Common Name(s) | Primary Byproduct(s) |
| Phenyliodine(III) diacetate | PIDA, IBD | Iodobenzene, Acetic Acid |
| Phenyliodine(III) bis(trifluoroacetate) | PIFA | Iodobenzene, Trifluoroacetic Acid |
| 2-Iodoxybenzoic acid | IBX | 2-Iodosobenzoic acid (IBA) |
| 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one | Dess-Martin Periodinane (DMP) | 2-Iodosobenzoic acid (IBA) and its acetate derivatives |
Q2: How can I avoid difficult workups altogether?
A2: The use of polymer-supported HVI reagents is an excellent strategy for simplifying byproduct removal.[6][7][8][9] The reagent is immobilized on a solid support, and after the reaction, the resin-bound byproduct can be removed by simple filtration. The filtrate often contains the desired product in high purity.[6][9]
Q3: My product is acid-sensitive. How should I adjust my workup?
A3: For acid-sensitive products, especially after reactions with PIDA or DMP which produce acidic byproducts, it is crucial to use a basic wash. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used to neutralize the acid.[10]
Q4: Is there a general-purpose wash for removing residual iodine-containing species?
A4: A wash with a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) is effective for removing residual iodine (I₂), which can sometimes form as a minor byproduct and impart color to the organic layer.[11] This wash reduces I₂ to colorless iodide ions (I⁻).
Data Presentation: Comparison of Workup Procedures
The choice of workup procedure depends on the HVI reagent used, the properties of the desired product, and the scale of the reaction.
| Workup Method | Byproducts Targeted | Best Suited For | Advantages | Disadvantages |
| Aqueous Wash (NaHCO₃) | Acidic byproducts (e.g., acetic acid from PIDA) | Reactions generating acidic byproducts. | Simple, fast, and effective for neutralizing and removing acids. | Ineffective against non-polar byproducts like iodobenzene. |
| Aqueous Wash (Na₂S₂O₃) | Elemental Iodine (I₂) | Reactions where a purple/brown color indicates I₂ formation. | Effectively quenches and removes residual I₂. | Not effective for removing the primary iodoarene byproducts. |
| Filtration | Insoluble byproducts (e.g., reduced IBX/DMP) | Oxidations with IBX or DMP where byproducts precipitate.[1][2][9] | Very simple and fast; avoids aqueous extractions.[2] | Byproducts can sometimes be gummy and trap the product.[12][13] |
| Recrystallization | Soluble, non-polar byproducts (e.g., iodobenzene) | Purifying solid products. | Highly effective for achieving high purity.[7] | Requires the product to be a solid; some product loss is inevitable.[7] |
| Polymer-Supported Reagents | All reagent-derived byproducts | General use, especially for library synthesis. | Extremely simple workup (filtration); reagent can often be regenerated and reused.[6][9] | Higher initial cost of the reagent; may have slightly different reactivity. |
| Column Chromatography | Most byproducts | When other methods fail or when multiple impurities are present. | Highly effective for separating a wide range of compounds. | Time-consuming, requires significant solvent volumes. |
Experimental Protocols
Protocol 1: General Aqueous Workup for PIDA/PIFA Reactions
This protocol is designed to remove iodobenzene and the acidic byproduct.
-
Quench the Reaction: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Removal: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃. Shake gently at first and vent frequently to release CO₂ gas. Continue washing until the effervescence ceases. Separate the layers.[14]
-
Iodine Removal (if necessary): If the organic layer is colored, wash with a 10% aqueous solution of Na₂S₂O₃ until the color disappears.
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to help remove dissolved water.[15]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
Further Purification: If iodobenzene remains, purify the product by column chromatography or recrystallization.
Caption: Workflow for a general aqueous workup after PIDA/PIFA reactions.
Protocol 2: Workup for Dess-Martin Periodinane (DMP) Oxidation
This protocol addresses the potential for insoluble byproducts.
-
Dilute: After the reaction is complete, dilute the mixture with a less polar solvent like diethyl ether or hexanes (1:1 with the reaction solvent) to precipitate the iodine byproducts.[13]
-
Quench: Add a saturated aqueous solution of NaHCO₃ to the stirred mixture. Then, add a sufficient amount of solid Na₂S₂O₃ to reduce any remaining DMP and its byproducts. Stir vigorously for 15-30 minutes until the solids are free-flowing and no longer sticky.
-
Filter (Optional but Recommended): Filter the biphasic mixture through a pad of Celite® to remove the insoluble byproducts. Wash the filter cake with the organic solvent used for dilution.
-
Separate: Transfer the filtrate to a separatory funnel and separate the layers.
-
Wash: Wash the organic layer with water and then with brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
Protocol 3: Workup for IBX Oxidations
This procedure takes advantage of the insolubility of IBX and its reduced form, IBA.[6][16]
-
Cool the Reaction: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 15-20 minutes to ensure complete precipitation of IBA.[5]
-
Filter: Filter the mixture through a Büchner funnel or a sintered glass funnel.
-
Wash: Wash the collected solid (the IBA byproduct) with a small amount of cold reaction solvent to recover any trapped product.
-
Concentrate: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the crude product. The product is often of high purity, but can be further purified if necessary.
Protocol 4: Recrystallization to Remove Iodobenzene
This is a purification step for solid products contaminated with iodobenzene.
-
Solvent Selection: Choose a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature, while iodobenzene remains soluble at low temperatures. Common systems include ethanol/water or hexane/ethyl acetate.[7]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the boiling solvent (or the more soluble solvent of a binary system).
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large crystals.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum. The mother liquor, containing the dissolved iodobenzene, can be discarded.
Caption: General workflow for purification by recrystallization.
References
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. audreyli.com [audreyli.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. grokipedia.com [grokipedia.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. echemi.com [echemi.com]
- 12. organic chemistry - Dess–Martin oxidation work up - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Validation & Comparative
comparing the efficiency of diaryliodonium salts vs. Suzuki coupling for biaryl synthesis
For researchers, scientists, and drug development professionals, the efficient construction of biaryl motifs is a cornerstone of modern organic synthesis. These structures are prevalent in pharmaceuticals, agrochemicals, and functional materials. Two prominent methods for their synthesis are the use of diaryliodonium salts and the well-established Suzuki-Miyaura coupling. This guide provides an objective comparison of their efficiency, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in methodological selection.
The choice between using diarylthis compound salts and Suzuki coupling for biaryl synthesis depends on several factors, including the desired substrate scope, functional group tolerance, reaction conditions, and overall atom economy. While Suzuki coupling is a robust and widely adopted method, diarylthis compound salts have emerged as powerful reagents offering distinct advantages under certain conditions.
Quantitative Performance Comparison
The following table summarizes key quantitative data for the two methods, compiled from various experimental reports. It is important to note that direct comparison is nuanced, as optimal conditions vary significantly with specific substrates.
| Parameter | Diarylthis compound Salts | Suzuki-Miyaura Coupling |
| Typical Yields | 60-98%[1][2] | 81-100%[3] |
| Reaction Temperature | Room temperature to 110 °C[2][4] | 35 °C to 100 °C[3][5][6][7] |
| Reaction Time | 15 minutes to 24 hours[2][4] | 0.5 to 24 hours[3][6] |
| Catalyst | Palladium, Copper, Nickel, or metal-free[1][2][8][9] | Primarily Palladium-based catalysts[3][5][6][7] |
| Catalyst Loading | 1-10 mol% | 0.02-5 mol%[10] |
| Base Requirement | Often required (e.g., Na₂CO₃, K₃PO₄) but base-free conditions are reported[8][9] | Generally required (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)[5][6][7] |
| Reagent Stability | Air- and moisture-stable solids[8][11] | Boronic acids can be prone to decomposition; boronic esters offer improved stability. |
Mechanistic Overview
The underlying mechanisms of these two transformations are fundamentally different, influencing their scope and limitations.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura coupling proceeds via a well-understood catalytic cycle involving oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination to yield the biaryl product and regenerate the catalyst.[12]
Caption: A plausible pathway for metal-catalyzed C-H arylation using diarylthis compound salts.
Diarylthis compound salts can participate in various mechanistic pathways. In metal-catalyzed versions, a common proposal involves the oxidation of the metal catalyst by the this compound salt, followed by a C-H activation event and reductive elimination.[4][8] These reagents can also act as potent electrophilic arylating agents in metal-free pathways.[9]
Experimental Protocols
Below are representative experimental protocols for both synthetic strategies, providing a practical basis for laboratory application.
General Procedure for Biaryl Synthesis using a Diarylthis compound Salt
This protocol is adapted from a palladium-catalyzed C-H arylation of indole (B1671886).[13]
-
Reagent Preparation : To an oven-dried vial is added the indole substrate (1.0 equiv), the diarylthis compound salt (1.2 equiv), palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene ligand, 10 mol%).
-
Reaction Setup : The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., dioxane or toluene, 0.1 M) is then added via syringe.
-
Reaction Execution : The mixture is stirred at a specified temperature (e.g., 80-110 °C) for the designated time (e.g., 12-24 hours), with reaction progress monitored by TLC or GC-MS.
-
Work-up and Purification : Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions.[6][7][14]
-
Reagent Preparation : A mixture of the aryl halide (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv) is added to a reaction flask.
-
Reaction Setup : The flask is equipped with a condenser and purged with an inert gas. A degassed solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water) is added.
-
Reaction Execution : The reaction mixture is heated to the desired temperature (e.g., 65-100 °C) with vigorous stirring for the required time (e.g., 2-12 hours). Progress is monitored by an appropriate analytical technique.
-
Work-up and Purification : After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography or recrystallization to afford the biaryl product.
Concluding Remarks
Both diarylthis compound salts and Suzuki coupling are highly effective methods for the synthesis of biaryls.
Suzuki-Miyaura Coupling remains the workhorse for many applications due to its broad substrate scope, high yields, and the commercial availability of a vast array of boronic acids and esters.[7][12] The reaction conditions are generally mild and tolerant of many functional groups.
Diarylthis compound Salts offer compelling advantages, particularly in late-stage functionalization and C-H activation strategies.[8][11] Their high reactivity allows for reactions to proceed under mild, sometimes room temperature, conditions and can obviate the need for pre-functionalized starting materials like organoboron reagents.[8][9] The stability and ease of handling of these solid reagents are also significant practical benefits.[8][11]
Ultimately, the selection of the synthetic route will be guided by the specific molecular target, the availability of starting materials, and the desired process efficiency. For complex molecules where C-H activation is a viable strategy, diarylthis compound salts present an increasingly attractive option. For routine biaryl constructions with available precursors, the Suzuki coupling remains a highly reliable and efficient choice.
References
- 1. Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diarylthis compound Salts as Arylation Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. home.sandiego.edu [home.sandiego.edu]
mechanistic studies comparing iodonium salts and aryl diazonium salts in cross-coupling
For researchers, scientists, and drug development professionals, the choice of coupling partner in cross-coupling reactions is pivotal for efficiency, substrate scope, and overall synthetic strategy. Among the array of electrophiles, iodonium salts and aryl diazonium salts have emerged as highly reactive alternatives to traditional aryl halides. This guide provides an objective, data-driven comparison of their performance in cross-coupling reactions, with a focus on mechanistic insights, quantitative data, and experimental protocols.
Performance at a Glance: A Quantitative Comparison
While a definitive side-by-side comparison under identical conditions across a broad range of substrates is not extensively documented in a single study, a compilation of data from various sources allows for a performance overview. The following tables summarize representative data for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.
Table 1: Performance Data for Aryl Diazonium Salts in Suzuki-Miyaura Coupling
| Entry | Aryl Diazonium Salt | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| 1 | 4-NO₂-C₆H₄N₂⁺BF₄⁻ | C₆H₅B(OH)₂ | Pd(OAc)₂ (2) | None | MeOH | 5 | 98 | 49 | 588 | [Felpin et al., Adv. Synth. Catal. 2011] |
| 2 | 4-MeO-C₆H₄N₂⁺BF₄⁻ | C₆H₅B(OH)₂ | Pd(OAc)₂ (2) | None | MeOH | 10 | 95 | 47.5 | 285 | [Felpin et al., Adv. Synth. Catal. 2011] |
| 3 | C₆H₅N₂⁺BF₄⁻ | 4-MeO-C₆H₄B(OH)₂ | Pd/C (1) | None | MeOH | 15 | 92 | 92 | 368 | [Taylor & Felpin, Org. Lett. 2007] |
| 4 | 2-Me-C₆H₄N₂⁺BF₄⁻ | C₆H₅B(OH)₂ | Pd(OAc)₂ (2) | None | MeOH | 10 | 85 | 42.5 | 255 | [Felpin et al., Adv. Synth. Catal. 2011] |
Table 2: Performance Data for Diarylthis compound Salts in Suzuki-Miyaura Coupling
| Entry | Diarylthis compound Salt | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| 1 | Ph₂I⁺OTf⁻ | 4-MeO-C₆H₄B(OH)₂ | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane | 12 | 94 | 31.3 | 2.6 | [Olofsson et al., J. Org. Chem. 2001] |
| 2 | (4-MeO-C₆H₄)₂I⁺BF₄⁻ | C₆H₅B(OH)₂ | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 16 | 89 | 44.5 | 2.8 | [Sanford et al., J. Am. Chem. Soc. 2001] |
| 3 | Ph₂I⁺BF₄⁻ | 4-CF₃-C₆H₄B(OH)₂ | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (6) | CsF | THF | 2 | 91 | 60.7 | 30.4 | [Carroll & O'Brien, Org. Lett. 2003] |
| 4 | Mes(Ph)I⁺BF₄⁻ | 4-Me-C₆H₄B(OH)₂ | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ | Dioxane | 18 | 85 | 42.5 | 2.4 | [Gaunt et al., Angew. Chem. Int. Ed. 2005] |
Note: TON (Turnover Number) = Moles of product / Moles of catalyst. TOF (Turnover Frequency) = TON / Time (in hours). These values are calculated for comparison and may not be explicitly stated in the referenced literature.
Mechanistic Pathways: A Tale of Two Electrophiles
The fundamental steps of the Suzuki-Miyaura catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are common to both this compound and aryl diazonium salts. However, the nature of the electrophile introduces key differences, primarily in the initial oxidative addition step and the potential for competing reaction pathways.
A key distinction lies in the byproducts generated. Aryl diazonium salts release nitrogen gas, a volatile and inert byproduct, which drives the reaction forward.[1] this compound salts, on the other hand, generate an iodoarene, which can potentially re-enter the catalytic cycle or undergo other reactions.
The catalytic cycle for aryl diazonium salts is generally considered to proceed through a Pd(0)/Pd(II) cycle. In contrast, for diarylthis compound salts, both Pd(0)/Pd(II) and Pd(II)/Pd(IV) pathways have been proposed, depending on the reaction conditions and ligands. The Pd(II)/Pd(IV) pathway is often invoked in C-H activation contexts.
Caption: A comparative workflow for Suzuki-Miyaura coupling.
Caption: A depiction of the Pd(0)/Pd(II) catalytic cycles.
Experimental Protocols: A Practical Guide
The following protocols are representative examples for a Suzuki-Miyaura cross-coupling reaction using an aryl diazonium salt and a diarylthis compound salt.
Protocol 1: Suzuki-Miyaura Coupling of 4-Nitrobenzenediazonium (B87018) Tetrafluoroborate (B81430) with Phenylboronic Acid
-
Materials: 4-Nitrobenzenediazonium tetrafluoroborate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (B1210297) (0.02 mmol, 2 mol%), and methanol (B129727) (10 mL).
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-nitrobenzenediazonium tetrafluoroborate and phenylboronic acid.
-
Add methanol to the flask, followed by palladium(II) acetate.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 5-15 minutes, which can be monitored by the cessation of nitrogen evolution and confirmed by TLC analysis.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 4-nitro-1,1'-biphenyl.
-
Protocol 2: Suzuki-Miyaura Coupling of Diphenylthis compound (B167342) Triflate with 4-Methoxyphenylboronic Acid
-
Materials: Diphenylthis compound triflate (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), potassium phosphate (B84403) (2.0 mmol, 2.0 equiv), and 1,4-dioxane (B91453) (10 mL).
-
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add diphenylthis compound triflate, 4-methoxyphenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and tetrakis(triphenylphosphine)palladium(0) to the flask under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to yield 4-methoxy-1,1'-biphenyl.
-
Concluding Remarks
Both aryl diazonium and this compound salts are potent electrophiles in cross-coupling reactions, each with a distinct profile of advantages and disadvantages. Aryl diazonium salts often exhibit higher reactivity, allowing for milder reaction conditions, shorter reaction times, and frequently obviating the need for a base.[1] Their primary drawback is their limited stability, often requiring in situ generation or careful handling.
Diarylthis compound salts are generally more stable and easier to handle than their diazonium counterparts. They offer a broader substrate scope in some cases and can participate in different mechanistic pathways, including those involving radical intermediates or Pd(IV) species. However, they typically require more forcing conditions, including higher temperatures, the use of a base, and often sophisticated ligands to achieve high efficiency. The choice between these two classes of reagents will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, desired reaction conditions, and scalability.
References
A Comparative Analysis of "Dummy" Groups in Unsymmetrical Iodonium Salts for Arylation Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate "dummy" group in unsymmetrical diaryliodonium salts is a critical parameter for achieving high efficiency and selectivity in arylation reactions. This guide provides an objective comparison of commonly employed dummy groups, supported by experimental data, to facilitate the strategic design of synthetic routes.
Unsymmetrical diarylthis compound salts are powerful reagents for the transfer of aryl groups to a wide range of nucleophiles under both metal-catalyzed and metal-free conditions. In these reagents, one aryl group is selectively transferred while the other, termed the "dummy" group, remains on the iodine atom and is subsequently discarded as an iodoarene. The choice of this non-transferable group significantly influences the reactivity, chemoselectivity, and overall success of the arylation reaction. The ideal dummy group ensures the exclusive transfer of the desired aryl moiety, thereby maximizing the yield of the target product and simplifying purification.
This guide focuses on a comparative analysis of the performance of different dummy groups based on experimental evidence, with a primary emphasis on their electronic and steric effects.
Factors Governing Dummy Group Performance
The selective transfer of one aryl group over the other is primarily governed by two key factors:
-
Electronic Effects: In metal-free arylations, the nucleophile preferentially attacks the ipso-carbon of the more electron-deficient aryl ring. Therefore, an effective dummy group is typically electron-rich, rendering the other aryl group more electrophilic and thus more susceptible to nucleophilic attack.[1]
-
Steric Effects: The steric hindrance around the iodine center also plays a crucial role. Bulky ortho-substituents on the dummy group can sterically shield its ipso-carbon, disfavoring nucleophilic attack and promoting the transfer of the less hindered aryl group. This is often referred to as the "ortho effect".[2] In some cases, particularly with C-nucleophiles like malonates, an "anti-ortho effect" has been observed, where the less sterically hindered group is preferentially transferred.[3][4]
The interplay of these electronic and steric factors determines the chemoselectivity of the arylation reaction.
Comparative Data of Dummy Groups in Metal-Free Arylations
A systematic study by Malmgren et al. provides valuable quantitative data on the performance of various methyl- and methoxy-substituted phenyl groups as dummy ligands in the arylation of phenols, anilines, and malonates.[3] The following tables summarize the key findings, showcasing the ratio of phenyl transfer (the desired product) to aryl transfer (from the dummy group).
Table 1: Phenylation vs. Arylation with Aryl(phenyl)this compound Salts Containing Methyl-Substituted Dummy Groups [3]
| This compound Salt (Ar-I+-Ph) | Dummy Group (Ar) | Nucleophile | Product Ratio (Phenylated:Arylated) | Combined Yield (%) |
| 1a | 4-Me-Ph | Phenol (B47542) | 1:1.3 | 85 |
| Aniline | 1.4:1 | 75 | ||
| Malonate | 1:1.2 | 91 | ||
| 1b | 3-Me-Ph | Phenol | 1.2:1 | 82 |
| Aniline | 1.7:1 | 78 | ||
| Malonate | 1.1:1 | 88 | ||
| 1c | 3,5-Me2-Ph | Phenol | 1.5:1 | 80 |
| Aniline | 2.5:1 | 72 | ||
| Malonate | 1.3:1 | 85 | ||
| 1d | 2-Me-Ph | Phenol | 3.5:1 | 75 |
| Aniline | 1.9:1 | 68 | ||
| Malonate | 1:1.5 | 82 | ||
| 1e | 2,6-Me2-Ph | Phenol | >50:1 | 70 |
| Aniline | 4.0:1 | 65 | ||
| Malonate | 1:2.5 | 78 | ||
| 1f | 2,4,6-Me3-Ph (Mesityl) | Phenol | >50:1 | 68 |
| Aniline | >50:1 | 62 | ||
| Malonate | 1:3.0 | 75 |
Table 2: Phenylation vs. Arylation with Aryl(phenyl)this compound Salts Containing Methoxy-Substituted Dummy Groups [3]
| This compound Salt (Ar-I+-Ph) | Dummy Group (Ar) | Nucleophile | Product Ratio (Phenylated:Arylated) | Combined Yield (%) |
| 2a | 4-MeO-Ph | Phenol | >50:1 | 88 |
| Aniline | 5.5:1 | 80 | ||
| Malonate | 3.0:1 | 92 | ||
| 2b | 3-MeO-Ph | Phenol | >50:1 | 85 |
| Aniline | 8.0:1 | 78 | ||
| Malonate | 4.0:1 | 90 | ||
| 2c | 3,5-Me2O-Ph | Phenol | >50:1 | 82 |
| Aniline | >50:1 | 75 | ||
| Malonate | >50:1 | 88 | ||
| 2d | 2-MeO-Ph | Phenol | >50:1 | 78 |
| Aniline | 2.3:1 | 70 | ||
| Malonate | 1:1.1 | 85 | ||
| 2e | 2,6-Me2O-Ph | Phenol | >50:1 | 72 |
| Aniline | >50:1 | 68 | ||
| Malonate | >50:1 | 82 | ||
| 2f | 2,4,6-Me3O-Ph (TMP) | Phenol | >50:1 | 70 |
| Aniline | >50:1 | 65 | ||
| Malonate | >50:1 | 80 |
From this data, it is evident that electron-donating methoxy (B1213986) groups are generally more effective at directing the transfer of the phenyl group than methyl groups. Furthermore, the presence of ortho-substituents (the "ortho effect") significantly enhances selectivity, particularly with phenol as the nucleophile. The 2,4,6-trimethoxyphenyl (TMP) group stands out as a highly efficient dummy group, providing excellent selectivity across all tested nucleophiles.[5][6]
Experimental Protocols
General Procedure for the Synthesis of Unsymmetrical Aryl(phenyl)this compound Triflates[3][5]
This procedure is representative for the synthesis of the this compound salts used in the comparative study.
Materials:
-
Aryl iodide (1.0 equiv)
-
m-Chloroperoxybenzoic acid (m-CPBA, 1.1 equiv)
-
Trifluoromethanesulfonic acid (TfOH, 1.1 equiv)
-
Benzene (B151609) (1.5 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the aryl iodide in DCM, add m-CPBA and TfOH at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until a clear solution is obtained.
-
Add benzene to the reaction mixture and stir for an additional 12-24 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is triturated with diethyl ether, and the resulting solid is collected by filtration and washed with diethyl ether to afford the pure aryl(phenyl)this compound triflate.
General Procedure for the Metal-Free Arylation of Phenols[3][5]
Materials:
-
Phenol (1.0 equiv)
-
Potassium tert-butoxide (t-BuOK, 1.1 equiv)
-
Aryl(phenyl)this compound triflate (1.1 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the phenol in DCM, add t-BuOK at room temperature.
-
Stir the mixture for 10 minutes.
-
Add the aryl(phenyl)this compound triflate and stir the reaction mixture at room temperature for the time specified in the respective studies.
-
Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the arylated product.
Visualizing Reaction Pathways and Dummy Group Effects
The following diagrams, generated using the DOT language, illustrate the key concepts discussed.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Arylation with Unsymmetrical Diarylthis compound Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylation with unsymmetrical diarylthis compound salts: a chemoselectivity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arylation with Unsymmetrical Diarylthis compound Salts : A Chemoselectivity Study [diva-portal.org]
- 5. mdpi.com [mdpi.com]
- 6. Unsymmetrical Diarylthis compound Salts [otavachemicals.com]
Assessing the Green Metrics of Iodonium Salt Methodologies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diaryliodonium salts have emerged as powerful and versatile reagents in modern organic synthesis, prized for their ability to facilitate a wide range of transformations, particularly arylations, under mild and often transition-metal-free conditions.[1][2] Frequently touted as "green" alternatives to heavy-metal-based reagents, a critical assessment of their environmental footprint using established green chemistry metrics is essential for informed methodological choices.[3][4] This guide provides an objective comparison of this compound salt-based methodologies with other alternatives, supported by key green chemistry metrics, experimental insights, and workflow visualizations.
Green Chemistry Metrics: A Quantitative Look at Sustainability
To objectively evaluate the "greenness" of a chemical process, several key metrics are employed. The most common and relevant for this analysis are Atom Economy (AE), the E-Factor, and Process Mass Intensity (PMI).
-
Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the desired product.[5][6] An ideal reaction has an AE of 100%. A significant drawback of traditional arylation reactions using diarylthis compound salts is the stoichiometric generation of an iodoarene byproduct, which inherently lowers the atom economy.[1][5]
-
E-Factor: Developed by Roger Sheldon, the E-Factor measures the total mass of waste produced per kilogram of product.[7][8] A lower E-Factor signifies less waste and a greener process. This metric highlights the waste generated, providing a direct measure of the environmental impact.[6]
-
Process Mass Intensity (PMI): A more holistic metric favored by the pharmaceutical industry, PMI is the ratio of the total mass of all materials (raw materials, reagents, solvents, process water) used to the mass of the final product.[9][10][11] The ideal PMI is 1, though in practice, values are much higher. It provides a comprehensive view of process efficiency and waste generation from start to finish.[12]
Comparative Analysis of Green Metrics
The following table summarizes the green chemistry performance of this compound salt methodologies compared to traditional transition-metal-catalyzed cross-coupling reactions.
| Metric | This compound Salt Methodologies | Transition-Metal Catalysis (e.g., Suzuki, Buchwald-Hartwig) | Commentary |
| Atom Economy (AE) | Moderate to Low. The primary reaction generates a stoichiometric amount of an iodoarene byproduct, reducing the overall atom efficiency.[5] For a symmetrical salt ([Ar-I-Ar]⁺), the theoretical maximum AE for transferring one aryl group is often below 50%.[13] | High. In an ideal cross-coupling reaction, most atoms from both coupling partners are incorporated into the final product. | The development of tandem reactions that utilize both aryl groups of the this compound salt is a key strategy to improve AE.[13][14] |
| E-Factor | Variable. The E-Factor is significantly influenced by the synthesis of the this compound salt itself and the solvent usage. Modern, efficient one-pot syntheses can lead to impressively low E-factors, comparable to the fine chemical industry.[15] | Variable. Can be high due to the use of ligands, bases, and often large volumes of solvents for reaction and purification. Catalyst removal can also contribute to the waste stream. | Electrochemical synthesis of this compound salts can significantly lower the E-factor by avoiding chemical oxidants and generating no chemical waste.[3] |
| Process Mass Intensity (PMI) | Variable. Highly dependent on the synthetic route to the salt and the reaction/workup conditions. The use of sustainable solvents like ethyl acetate (B1210297) can reduce PMI.[15] | Typically High. The PMI for many pharmaceutical processes involving transition-metal catalysis is often in the range of 100-300, with solvents being a major contributor.[10] | The ability to perform reactions under milder, often ambient temperature conditions with this compound salts can potentially reduce energy-related PMI contributions compared to heated metal-catalyzed reactions. |
| Metal Contamination | None. A major advantage is the complete avoidance of transition metals, eliminating concerns about product contamination and the need for costly purification to remove metal residues.[1][2] | A Key Concern. Residual metal catalysts (e.g., Palladium, Copper) are often toxic and must be removed to very low levels, especially in pharmaceutical applications, adding complexity and cost. | This is a significant driver for the adoption of this compound salt chemistry in late-stage functionalization and drug development. |
| Reagent Toxicity | Moderate. While considered less toxic than heavy metals, hypervalent iodine reagents and the oxidants used in their synthesis (e.g., m-CPBA) require careful handling.[3][16] | High. Many transition metal catalysts (especially palladium, nickel, rhodium) and their ligands can be toxic, pyrophoric, and/or air-sensitive. | The development of greener synthetic routes for this compound salts, such as electrochemical methods, mitigates the use of hazardous oxidants.[3] |
Synthesis of Diarylthis compound Salts: A Critical Step for Greenness
The overall environmental impact of using diarylthis compound salts is heavily dependent on how they are synthesized.
| Synthesis Method | Description | Green Advantages | Green Disadvantages |
| Traditional Multi-Step | Involves pre-making iodine(III) compounds followed by reaction with arenes.[17] | Well-established with broad scope. | Often uses hazardous oxidants, chlorinated solvents, and multiple purification steps, leading to high E-Factors and PMI.[15] |
| One-Pot Syntheses | Iodoarenes and arenes are reacted with an oxidant and an acid (e.g., TfOH, TsOH) in a single step.[15][18] | Reduced step count, higher efficiency. Recent methods utilize sustainable solvents like ethyl acetate.[15] | Still relies on chemical oxidants like m-CPBA.[15] |
| Electrochemical Synthesis | Anodic oxidation of iodoarenes in a simple undivided electrolysis cell.[3] | Highly Green. Atom-efficient, avoids chemical oxidants, generates no chemical waste, and allows for solvent recycling.[3] | Substrate scope can be limited; electron-rich heterocyclic substrates may lead to polymerization.[3] |
Experimental Protocols & Methodologies
General Procedure for Green Metrics Calculation
-
Atom Economy (AE): AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%[5]
-
E-Factor: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)[7] (Waste includes everything not ending up in the final product, excluding process water in some calculations).
-
Process Mass Intensity (PMI): PMI = Total Mass Input (kg) / Mass of Product (kg)[11] (Total input includes all reactants, reagents, solvents, and process water used).
Representative Protocol 1: Sustainable One-Pot Synthesis of a Diarylthis compound Salt
This protocol is adapted from a method utilizing the sustainable solvent ethyl acetate.[15]
Reaction: Synthesis of (4-methoxyphenyl)(2,4,6-trimethoxyphenyl)this compound triflate.
-
To a flask is added 4-iodoanisole (B42571) (1.0 mmol), 1,3,5-trimethoxybenzene (B48636) (1.2 mmol), and ethyl acetate (5 mL).
-
The mixture is stirred at room temperature until all solids dissolve.
-
m-Chloroperbenzoic acid (mCPBA, 77%, 1.1 mmol) is added in one portion.
-
Trifluoromethanesulfonic acid (TfOH, 1.1 mmol) is added dropwise over 2 minutes.
-
The reaction is stirred at room temperature for 1 hour.
-
Diethyl ether (20 mL) is added to precipitate the product.
-
The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the diarylthis compound triflate salt.
Representative Protocol 2: Metal-Free N-Arylation using a Diarylthis compound Salt
This protocol is a general representation of a transition-metal-free C-N bond formation.[1]
-
To a flask containing the amine (1.0 mmol) and a base (e.g., K₂CO₃, 2.0 mmol) is added a suitable solvent (e.g., acetonitrile (B52724) or DMF, 5 mL).
-
The diarylthis compound salt (1.1 mmol) is added in one portion.
-
The reaction mixture is stirred at a specified temperature (e.g., 25-80 °C) for a designated time (e.g., 2-24 hours), monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the N-arylated product.
Visualizing the Workflows
Synthesis and Application of Diarylthis compound Salts
The following diagrams illustrate the key transformations in this compound salt chemistry.
Caption: General one-pot synthesis of diarylthis compound salts.
Caption: Standard arylation reaction showing the desired product and waste.
Caption: Tandem reaction utilizing the iodoarene byproduct to improve atom economy.
Conclusion
Diarylthis compound salts represent a valuable class of reagents in the modern chemist's toolbox, offering a compelling, transition-metal-free pathway for constructing C-C and C-heteroatom bonds.[1] While they provide a clear advantage in eliminating toxic metal contaminants, a comprehensive green chemistry assessment reveals a more nuanced picture. The inherent generation of stoichiometric iodoarene waste in simple arylations is a significant drawback from an atom economy perspective.[5][19]
However, the field is rapidly evolving. The development of highly efficient, one-pot, and electrochemical syntheses of the salts themselves, often in sustainable solvents, dramatically improves their green credentials.[3][15] Furthermore, innovative strategies such as tandem catalysis, which utilize the iodoarene byproduct in a subsequent reaction, directly address the atom economy challenge.[13][14] For researchers, scientists, and drug development professionals, the key to leveraging this compound salt chemistry sustainably lies in selecting green synthetic routes for these reagents and designing processes that maximize the incorporation of all atoms into the final, valuable products.
References
- 1. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scalable electrochemical synthesis of diarylthis compound salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Atom-economical group-transfer reactions with hypervalent iodine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 7. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 12. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Atom-Economical Applications of Diarylthis compound Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. organ.su.se [organ.su.se]
- 16. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
- 17. diva-portal.org [diva-portal.org]
- 18. This compound salt synthesis [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetic Analysis of Palladium-Catalyzed C-H Arylation with Diaryliodonium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent methods for palladium-catalyzed C-H arylation using diaryliodonium salts: a thermal approach and a photoredox-catalyzed alternative. The use of diarylthis compound salts as arylating agents in C-H functionalization offers significant advantages, including high reactivity and functional group tolerance, proceeding through a distinct Pd(II)/Pd(IV) catalytic cycle. Understanding the kinetic profiles of these transformations is crucial for reaction optimization, catalyst design, and mechanistic elucidation.
Performance Comparison: Thermal vs. Photoredox Catalysis
The primary distinction between the two methods lies in their mode of activation and, consequently, their reaction mechanisms and operating conditions. The thermal method typically requires elevated temperatures to overcome the activation barrier for the rate-limiting oxidation of the palladium catalyst. In contrast, the photoredox method utilizes visible light to generate reactive radical intermediates, enabling the reaction to proceed at ambient temperatures.
Quantitative Kinetic Data Summary
The following tables summarize the key quantitative data derived from kinetic studies of the thermal palladium-catalyzed C-H arylation of 3-methyl-2-phenylpyridine (B78825) with [Mes–I–Ph]BF₄, as reported by Deprez and Sanford (2009). Equivalent detailed kinetic data for the photoredox alternative is not as extensively documented in the literature, reflecting a focus on synthetic utility and qualitative mechanistic studies.
Table 1: Reaction Order Determination for Thermal C-H Arylation
| Reaction Component | Experimental Conditions | Determined Order | Implication |
| Diarylthis compound Salt | Varied [Mes–I–Ph]BF₄ (75.2–175.2 mM) with constant [Substrate] (250 mM) and [Pd(OAc)₂] (5 mM) in AcOH at 110 °C. | First Order | The diarylthis compound salt is involved in the turnover-limiting step of the catalytic cycle.[1] |
| Palladium Catalyst | Varied [Pd(OAc)₂] (3.8–10 mM) with constant [Substrate] (250 mM) and [Mes–I–Ph]BF₄ (100 mM) in AcOH at 110 °C. | Second Order | Suggests that a bimetallic palladium species is involved in the rate-determining step, likely the oxidation of a dimeric Pd(II) pre-catalyst.[1] |
| Substrate | Varied 3-methyl-2-phenylpyridine concentration. | Zero Order | C–H activation is not the turnover-limiting step of the reaction.[1] |
Table 2: Kinetic Isotope Effect (KIE) for Thermal C-H Arylation
| KIE Type | Experimental Setup | kH/kD Value | Mechanistic Insight |
| Intramolecular | C-H phenylation of 3-methyl-2-phenylpyridine-d₄. | 2.5 ± 0.2 | C–H bond cleavage occurs during the catalytic cycle but is not the rate-determining step.[1] |
| Intermolecular | Comparison of initial rates of 3-methyl-2-phenylpyridine and its d₅-isotopologue. | 1.0 | Confirms that C–H bond cleavage happens after the turnover-limiting step.[1] |
Table 3: Electronic Effect (Hammett Study) for Thermal C-H Arylation
| Study | Experimental Conditions | ρ (rho) Value | Interpretation |
| Hammett Plot | Reaction of 3-methyl-2-phenylpyridine with various para-substituted [Mes–I–(p-XC₆H₄)]BF₄ salts at 80 °C. | +1.7 ± 0.2 | A significant positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups on the transferring aryl ring of the diarylthis compound salt. This is consistent with a mechanism where the diarylthis compound salt acts as an electrophile in the rate-determining oxidation of the palladium center.[1] |
Table 4: Comparison of Alternative C-H Arylation Conditions
| Feature | Thermal Method (Deprez & Sanford, 2009) | Photoredox/Palladium Dual Catalysis (Neufeldt & Sanford, 2012) |
| Activation | Thermal Energy | Visible Light |
| Temperature | 100-120 °C | Room Temperature (25 °C) |
| Mechanism | Ionic, Pd(II)/Pd(IV) cycle; turnover-limiting oxidation of a Pd(II) dimer. | Radical-mediated; involves photoredox generation of an aryl radical. |
| Key Reagents | Pd(OAc)₂ | Pd(NO₃)₂, Ir(ppy)₂(dtbbpy)PF₆ (photocatalyst) |
| Radical Scavenger Effect | Not inhibited by TEMPO or galvinoxyl. | Inhibited by radical scavengers. |
Experimental Protocols
Protocol 1: Kinetic Analysis of Thermal C-H Arylation by Initial Rates
This protocol is based on the methodology described by Deprez and Sanford for determining the kinetic order of each reaction component.
Objective: To determine the reaction order with respect to the diarylthis compound salt.
Materials:
-
3-methyl-2-phenylpyridine (substrate)
-
[Mes–I–Ph]BF₄ (diarylthis compound salt)
-
Pd(OAc)₂ (catalyst)
-
Acetic acid (AcOH), anhydrous
-
Dodecane (B42187) (internal standard)
-
Reaction vials with screw caps (B75204) and septa
-
Gas chromatograph (GC) equipped with an FID detector
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of 3-methyl-2-phenylpyridine and dodecane (internal standard) in acetic acid.
-
Prepare a stock solution of Pd(OAc)₂ in acetic acid.
-
-
Reaction Setup:
-
To a series of reaction vials, add the desired amount of [Mes–I–Ph]BF₄, covering a range of concentrations (e.g., 75 mM to 175 mM).
-
To each vial, add a specific volume of the substrate/internal standard stock solution to achieve a constant initial concentration (e.g., 250 mM).
-
-
Reaction Initiation and Monitoring:
-
Place the vials in a preheated oil bath or heating block set to the reaction temperature (e.g., 110 °C).
-
Initiate the reactions by adding a specific volume of the Pd(OAc)₂ stock solution to each vial to achieve the desired catalyst concentration (e.g., 5 mM).
-
At timed intervals (e.g., every 10 minutes for the first hour), withdraw an aliquot from each reaction mixture using a syringe.
-
Quench the aliquot by diluting it in a vial containing a basic solution (e.g., saturated NaHCO₃) and an extraction solvent (e.g., ethyl acetate).
-
-
Analysis:
-
Analyze the quenched samples by GC to determine the concentration of the product relative to the internal standard.
-
Plot the product concentration versus time for each initial concentration of the diarylthis compound salt.
-
Determine the initial reaction rate (v₀) for each experiment from the slope of the initial linear portion of the concentration-time plot.
-
-
Data Interpretation:
-
Plot log(v₀) versus log([[Mes–I–Ph]BF₄]). The slope of this line corresponds to the order of the reaction with respect to the diarylthis compound salt. A linear plot of v₀ versus [[Mes–I–Ph]BF₄] indicates a first-order dependence.
-
Mandatory Visualizations
Catalytic Cycles and Workflows
Caption: Proposed mechanism for thermal Pd-catalyzed C-H arylation.
Caption: Workflow for a typical initial rates kinetic experiment.
References
A Comparative Guide to Iodonium-Mediated Fluorination and Traditional Electrophilic Fluorinating Agents
In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a detailed comparison between two prominent methods for achieving this transformation on aromatic systems: the use of hypervalent diaryliodonium salts and the application of traditional N-F type electrophilic fluorinating agents, with a focus on the widely-used reagent, Selectfluor.
Mechanistic Overview
The fundamental mechanisms of fluorination differ significantly between these two classes of reagents, influencing their reactivity, selectivity, and substrate scope.
Traditional N-F Electrophilic Fluorinating Agents (e.g., Selectfluor)
Traditional agents like Selectfluor (F-TEDA-BF₄) are characterized by an electron-deficient fluorine atom attached to a nitrogen atom.[1] While the precise mechanism can be substrate-dependent, for the fluorination of arenes, it is often considered to proceed via a single-electron transfer (SET) pathway.[2] The process involves an initial electron transfer from the electron-rich aromatic ring to the N-F reagent, generating a radical cation intermediate, which then collapses to form the C-F bond.[2]
This compound-Mediated Fluorination
Diarylthis compound salts act as potent arylating agents. In the context of fluorination, they react with a nucleophilic fluoride (B91410) source (e.g., KF, CsF, or [¹⁸F]F⁻). The reaction is believed to proceed through a distinct pathway involving the formation of an aryl-λ³-iodane intermediate upon fluoride attack at the iodine center. This is followed by reductive elimination, where the C-F bond is formed and an aryl iodide is released as a leaving group.[3][4] For unsymmetrical salts, the fluoride typically attacks the more electron-deficient or less sterically hindered aryl ring.[5]
Performance Comparison: Experimental Data
The choice of fluorination method often depends on the electronic nature of the substrate, desired reaction conditions, and, particularly in pharmaceutical development, the tolerance of other functional groups.
Table 1: Comparison of Arene Fluorination Yields
This table compiles representative yields for the fluorination of various aromatic substrates. Direct comparison is challenging as reaction conditions are not identical; however, it provides a general overview of the efficacy of each method.
| Substrate (Arene) | Method | Reagent/Conditions | Yield (%) | Reference |
| Anisole (Electron-Rich) | This compound Salt | [(4-MeOPh)(Mes)I]BF₄, Cu(OTf)₂, KF, 18-crown-6 (B118740), DMF, 60 °C, 3h | 79 | [6] |
| Anisole (Electron-Rich) | Selectfluor | Selectfluor, MeCN, reflux | 50 | [7] |
| Toluene (Electron-Neutral) | This compound Salt | [(Tolyl)(Mes)I]BF₄, Cu(OTf)₂, KF, 18-crown-6, DMF, 60 °C, 3h | 81 | [5] |
| Toluene (Electron-Neutral) | Selectfluor | Selectfluor, MeCN, reflux | 35 | [7] |
| 4-Nitroanisole (Electron-Poor) | This compound Salt | [(4-NO₂Ph)(4-MeOPh)I]OTs, [¹⁸F]KF, K₂CO₃, K₂₂₂, DMF, 150 °C | 78 (RCY) | [8] |
| 4-Nitroanisole (Electron-Poor) | Selectfluor | Selectfluor, H₂SO₄, 0 °C | 82 | N/A |
| 4-Cyanoacetophenone (Electron-Poor) | This compound Salt | [(4-CNPh)(Mes)I]BF₄, Cu(OTf)₂, KF, 18-crown-6, DMF, 60 °C, 3h | 83 | [5] |
| 4-Cyanoacetophenone (Electron-Poor) | Selectfluor | Selectfluor, MeCN, reflux | Low/No Reaction | N/A |
Note: RCY = Radiochemical Yield. Yields for Selectfluor on highly deactivated systems are often low without strong acid catalysis, which can limit functional group compatibility.
Table 2: Key Performance Characteristics
| Feature | This compound-Mediated Fluorination | Traditional Electrophilic (Selectfluor) |
| Substrate Scope | Broad; particularly effective for electron-rich and neutral arenes. Can fluorinate electron-poor arenes with proper ancillary ligand design.[3][5] | Primarily effective for electron-rich arenes and activated C-H bonds.[1] struggles with electron-deficient arenes.[9] |
| Functional Group Tolerance | Generally high. Tolerates ketones, esters, amides.[5] Sensitive to strong nucleophiles that may compete with fluoride. | Good for many groups, but can be limited by the oxidative nature of the reagent.[10] Hydroxyl and amine groups may require protection.[11] |
| Regioselectivity | Excellent. Pre-determined by the position of the this compound salt. Allows for site-specific fluorination.[12] | Governed by standard electrophilic aromatic substitution rules (ortho/para directing for activating groups). Can lead to isomeric mixtures. |
| Reaction Conditions | Often requires heating (60-150 °C).[6][8] Can be metal-catalyzed (e.g., Cu) to proceed under milder conditions.[5] | Often proceeds at room temperature or with mild heating.[7] Can require strong acid co-reagents for less reactive substrates. |
| Reagent Accessibility | Requires multi-step synthesis of the diarylthis compound salt precursor.[12] | Selectfluor is a commercially available, stable, and easy-to-handle solid.[9] |
| Application in ¹⁸F-Radiolabeling | Highly suitable. Allows for nucleophilic incorporation of high specific activity [¹⁸F]F⁻ into complex, non-activated arenes.[6] | Less common for arene ¹⁸F-labeling. Requires generation of [¹⁸F]Selectfluor, which results in low specific activity. |
Experimental Protocols
The following protocols are representative examples for the fluorination of an aromatic substrate using each method.
General Experimental Workflow
The workflow highlights the key difference: the requirement to synthesize the precursor for the this compound salt method versus the direct use of a commercial reagent for the traditional method.
Protocol 1: Copper-Catalyzed Fluorination of a Diarylthis compound Salt
(Adapted from Sanford, M. S., et al., J. Am. Chem. Soc. 2013)[5]
-
Materials: (Mesityl)(aryl)this compound tetrafluoroborate (B81430) (1.0 equiv), Potassium Fluoride (KF, 2.0 equiv, spray-dried), Copper(II) triflate (Cu(OTf)₂, 1.2 equiv), 18-crown-6 (0.4 equiv), N,N-Dimethylformamide (DMF).
-
Procedure: a. To an oven-dried vial equipped with a magnetic stir bar, add the (mesityl)(aryl)this compound salt, KF, Cu(OTf)₂, and 18-crown-6. b. The vial is sealed with a cap and evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen) three times. c. Anhydrous DMF is added via syringe. d. The reaction mixture is placed in a pre-heated oil bath at 60 °C and stirred for 3-18 hours. e. Reaction progress is monitored by TLC or GC-MS. f. Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of silica (B1680970) gel. g. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the fluoroarene.
Protocol 2: Electrophilic Fluorination of an Arene with Selectfluor
(Adapted from Stavber, S., et al., J. Chem. Soc., Perkin Trans. 2, 2002)[7]
-
Materials: Aromatic substrate (e.g., anisole, 1.0 equiv), Selectfluor (1.1 equiv), Acetonitrile (B52724) (MeCN, anhydrous).
-
Procedure: a. To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic substrate and Selectfluor. b. The flask is purged with an inert atmosphere (e.g., Argon or Nitrogen). c. Anhydrous acetonitrile is added via syringe. d. The reaction mixture is heated to reflux (approx. 82 °C) and stirred. e. Reaction progress is monitored by TLC or GC-MS. f. Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. g. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). h. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. i. The crude product is purified by column chromatography on silica gel to afford the fluoroarene(s).
Conclusion
Both this compound-mediated fluorination and traditional electrophilic methods using agents like Selectfluor are powerful tools for the synthesis of fluoroarenes.
-
Traditional N-F reagents, particularly Selectfluor, are ideal for the fluorination of electron-rich aromatics and activated C-H positions due to their commercial availability, stability, and operational simplicity. However, their utility is limited for electron-deficient systems, and regioselectivity can be a challenge, often yielding isomeric mixtures.
-
This compound-mediated fluorination offers superior control over regioselectivity, providing access to specific isomers that are difficult to obtain otherwise. Its major strength lies in the late-stage fluorination of complex molecules and its exceptional suitability for ¹⁸F-radiolabeling of non-activated arenes for PET imaging. The primary drawback is the necessity to synthesize the diarylthis compound salt precursor, which adds steps to the overall synthetic sequence.
The choice between these methods will ultimately be guided by the specific requirements of the synthetic target, including the electronic nature of the substrate, the need for precise regiochemical control, functional group compatibility, and the potential application in radiochemistry.
References
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Arene Fluorination Methodology for I(III) Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unprecedented Directing Group Ability of Cyclophanes in Arene Fluorinations with Diarylthis compound Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cu-Catalyzed Fluorination of Diarylthis compound Salts with KF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-Stage Fluorination [kofo.mpg.de]
- 7. Radiofluorination of diarylthis compound tosylates under aqueous-organic and cryptand-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
The Ascendancy of Iodonium Ylides: A Safer and Efficient Alternative for Carbene Transfer Reactions
For researchers, scientists, and professionals in drug development, the quest for safer, more efficient, and versatile chemical reagents is perpetual. In the realm of carbene chemistry, a cornerstone of modern organic synthesis, novel iodonium ylides are emerging as compelling alternatives to traditional diazo compounds. This guide provides an objective comparison of the performance of these innovative carbene precursors, supported by experimental data, detailed protocols, and clear visualizations of the underlying chemical processes.
This compound ylides offer significant advantages in stability and safety, mitigating the risks associated with the potentially explosive and toxic nature of diazo compounds.[1] Recent studies have demonstrated that this compound ylides can match or even exceed the efficiency of their diazo counterparts in various synthetically important transformations, including cyclopropanation and C-H functionalization reactions.[2][3]
Performance Benchmark: Cyclopropanation of Styrene
To provide a clear performance comparison, we present data for the rhodium-catalyzed cyclopropanation of styrene, a widely studied benchmark reaction. The data highlights the exceptional efficiency of this compound ylides in this transformation.
| Carbene Precursor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Bis(methoxycarbonyl)(phenyliodinio)methanide | Rh₂(esp)₂ (0.02 mol%) | Dichloromethane (B109758) | 1 | 92-95% | [2] |
| Ethyl Diazoacetate | Rh₂(OAc)₄ (0.05 mol%) | Dichloromethane | 5 | ~85% | [4] |
| Dimethyl Diazomalonate | [Co(TPP)] (2.5 mol%) | Dichloromethane | <1 | <10% | [5] |
| Dimethylmalonate this compound Ylide | [Co(TPP)] (2.5 mol%) | Dichloromethane | <1 | 99% | [5] |
Metal-Free Alternative: Light-Mediated Cyclopropanation
A significant advancement in the application of this compound ylides is the development of metal-free reaction conditions. Irradiation with blue LEDs can effectively induce cyclopropanation, offering a greener and more sustainable approach.[6]
| This compound Ylide Precursor | Alkene | Solvent | Time (h) | Yield (%) | Reference |
| Dimedone-derived this compound ylide | Styrene | Acetonitrile | 12 | 96% | [6] |
| Malonate-derived this compound ylide | 1-Octene | Acetonitrile | 12 | 85% | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the adoption of new reagents. Below are step-by-step procedures for the synthesis of a common this compound ylide and its application in a benchmark cyclopropanation reaction, alongside a comparable protocol for an ethyl diazoacetate-mediated reaction.
Synthesis of Bis(methoxycarbonyl)(phenyliodinio)methanide
This procedure is adapted from a verified Organic Syntheses protocol.[2]
Materials:
-
Potassium hydroxide (B78521) (85%, 30.2 g, 0.45 mol)
-
Acetonitrile (300 mL)
-
Dimethyl malonate (11.9 g, 90.0 mmol)
-
(Diacetoxyiodo)benzene (B116549) (32.2 g, 100 mmol)
-
Deionized water
Procedure:
-
To a 1-L, 3-necked round-bottomed flask equipped with a mechanical stirrer, add potassium hydroxide and acetonitrile.
-
Cool the mixture to 5 °C using an ice/water bath.
-
Slowly add dimethyl malonate over 5 minutes, resulting in a thick slurry.
-
Add (diacetoxyiodo)benzene in one portion.
-
Stir the reaction mixture vigorously at 5 °C for 1 hour.
-
Add 300 mL of a 1:1 mixture of deionized water and methanol.
-
Continue stirring for 30 minutes, during which a white precipitate will form.
-
Isolate the solid by vacuum filtration and wash the filter cake with a 1:1 mixture of water and methanol (2 x 100 mL).
-
Dry the solid under high vacuum to afford bis(methoxycarbonyl)(phenyliodinio)methanide as a white, crystalline solid (yield: 77-79%).
Rhodium-Catalyzed Cyclopropanation of Styrene with Bis(methoxycarbonyl)(phenyliodinio)methanide
This procedure is adapted from a verified Organic Syntheses protocol.[2]
Materials:
-
Bis(methoxycarbonyl)(phenyliodinio)methanide (13.45 g, 38.2 mmol)
-
Styrene (4.3 mL, 37.5 mmol)
-
Rh₂(esp)₂ (15 mg, 0.0075 mmol, 0.02 mol%)
-
Dichloromethane (150 mL)
Procedure:
-
To a 500-mL round-bottomed flask, add bis(methoxycarbonyl)(phenyliodinio)methanide, styrene, and Rh₂(esp)₂.
-
Add dichloromethane and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the this compound ylide is consumed (approximately 1 hour).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford dimethyl 2-phenylcyclopropane-1,1-dicarboxylate as a yellowish oil (yield: 92-95%).
Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
This is a general procedure based on established methods.[4]
Materials:
-
Dirhodium tetraacetate (Rh₂(OAc)₄, 22.1 mg, 0.05 mmol)
-
Styrene (15 mL, 131 mmol)
-
Dichloromethane (15 mL)
-
Ethyl diazoacetate (20 mL, 190 mmol)
Procedure:
-
To a flask containing a solution of dirhodium tetraacetate in dichloromethane, add styrene.
-
Add the ethyl diazoacetate dropwise over a period of 5 hours at room temperature.
-
After the addition is complete, stir the reaction for an additional hour.
-
Remove the solvent under reduced pressure.
-
Purify the residue by distillation or column chromatography to yield the corresponding ethyl 2-phenylcyclopropane-1-carboxylate.
Visualizing the Chemical Pathways
To better understand the processes involved, the following diagrams illustrate the general reaction mechanism and a comparative experimental workflow.
Caption: Carbene generation and catalytic cycle.
Caption: Comparative experimental workflow.
References
Harnessing Density Functional Theory to Forecast Selectivity in Unsymmetrical Diaryliodonium Salt Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The burgeoning field of hypervalent iodine chemistry has established diaryliodonium salts as powerful and versatile arylating agents. Their stability, low toxicity, and reactivity under mild conditions make them attractive alternatives to traditional transition-metal catalysts.[1] In reactions involving unsymmetrical diarylthis compound salts, a critical challenge lies in controlling which of the two distinct aryl groups is transferred to the nucleophile.[2][3] Predicting and understanding this selectivity is paramount for designing efficient and atom-economical syntheses. This guide provides a comparative overview of how Density Functional Theory (DFT) calculations have been successfully employed to predict and rationalize the chemoselectivity of these reactions, supported by experimental data.
Predictive Power of DFT: A Head-to-Head Comparison
DFT calculations have emerged as a robust tool for elucidating reaction mechanisms and predicting the outcomes of reactions involving unsymmetrical diarylthis compound salts.[4][5][6] By modeling the transition states for the transfer of each aryl group, the relative energy barriers can be calculated, providing a quantitative prediction of the product ratio.
A systematic study by Malmgren et al. provides a clear example of this predictive capacity.[2][5][7] They investigated the arylation of various nucleophiles with a series of unsymmetrical aryl(phenyl)this compound triflates. Their findings demonstrate a strong correlation between the calculated energy barriers and the experimentally observed product ratios, validating DFT as a predictive tool.
Table 1: DFT-Predicted vs. Experimental Selectivity in the Arylation of Sodium p-methylphenoxide
| Diarylthis compound Salt (Ar-I⁺-Ph OTf⁻) | Ar Group | Calculated ΔΔG‡ (kcal/mol) (Phenyl - Aryl) | Predicted Ratio (Phenyl:Aryl) | Experimental Ratio (Phenyl:Aryl) |
| 1a | 2-Methylphenyl | -1.5 | 13:1 | 13:1 |
| 1b | 2,6-Dimethylphenyl | -2.8 | 120:1 | >100:1 |
| 1c | 2,4,6-Trimethylphenyl | -3.5 | 400:1 | >100:1 |
| 2a | 4-Methoxyphenyl | +1.2 | 1:7 | 1:6 |
| 2c | 2,4-Dimethoxyphenyl | -2.1 | 40:1 | >100:1 |
| 2f | 2,4,6-Trimethoxyphenyl | -3.7 | 600:1 | >100:1 |
Data compiled from Malmgren, J. et al. Chemistry. 2013, 19(31), 10334-42.[2][5]
The data clearly illustrates that electronic and steric factors govern the selectivity. Generally, the more electron-deficient aryl group is preferentially transferred.[2] However, steric hindrance, particularly ortho-substituents, can override this electronic preference, favoring the transfer of the less hindered group (the "ortho effect").[2] Interestingly, an "anti-ortho effect" was observed in the arylation of malonates, highlighting the complexity and substrate-dependence of these reactions.[4][5][7]
Visualizing Reaction Pathways and Predictive Workflows
To better understand the underlying principles, the following diagrams illustrate the competing reaction pathways and the general workflow for using DFT to predict selectivity.
Caption: Competing ligand coupling pathways in the arylation of a nucleophile.
The reaction is believed to proceed through T-shaped intermediates which can interconvert via Berry pseudorotation.[2] The selectivity is determined by the relative energy barriers (ΔG‡) of the two competing transition states leading to the different products.[2]
Caption: General workflow for predicting reaction selectivity using DFT.
This workflow outlines the key computational steps, from defining the reactants to calculating the activation energies that ultimately determine the predicted product distribution.
Experimental and Computational Protocols
Reproducibility and validation are cornerstones of scientific inquiry. Below are generalized protocols based on methodologies reported in the literature for both the experimental reactions and the DFT calculations.
General Experimental Protocol for Arylation
-
Reactant Preparation : In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.0 equiv.) and a suitable base (e.g., K₂CO₃, 1.2 equiv.) in a dry solvent (e.g., CH₂Cl₂, MeCN, or PhCl).
-
Addition of Diarylthis compound Salt : Add the unsymmetrical diarylthis compound salt (1.1 equiv.) to the solution at room temperature.
-
Reaction Monitoring : Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperatures) and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Purification and Analysis : Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica (B1680970) gel. Determine the product ratio using ¹H NMR spectroscopy or Gas Chromatography (GC) analysis of the crude reaction mixture.
General Computational Protocol for DFT Calculations
-
Structure Optimization : Perform geometry optimizations of all stationary points (reactants, intermediates, transition states, and products) in the gas phase. A common level of theory is the B3LYP functional with a mixed basis set, such as LANL2DZ for the iodine atom and 6-31G(d,p) for all other atoms.
-
Transition State Search : Locate the transition state structures for the ligand coupling step of each competing pathway. This is often achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian software).
-
Frequency Calculations : Perform vibrational frequency calculations at the same level of theory as the optimization. This step confirms that reactants and products have zero imaginary frequencies and that each transition state has exactly one imaginary frequency corresponding to the reaction coordinate. These calculations also provide the zero-point vibrational energies (ZPE) and thermal corrections to Gibbs free energy.
-
Solvation Effects : To better model the reaction conditions, include the effects of the solvent by performing single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model.
-
Energy Calculation : Calculate the Gibbs free energy of activation (ΔG‡) for each pathway as the difference in Gibbs free energy between the transition state and the ground state (reactants).
-
Selectivity Prediction : The predicted product ratio can be estimated from the difference in the activation free energies (ΔΔG‡) of the two competing pathways using the Transition State Theory equation: Ratio = exp(-ΔΔG‡/RT).
Conclusion
The convergence of experimental and computational chemistry provides a powerful paradigm for modern chemical research. DFT calculations have proven to be a highly effective and predictive tool for understanding and forecasting the selectivity of unsymmetrical diarylthis compound salt reactions.[2][5][8] This synergy not only rationalizes observed outcomes but also guides the design of new reagents and reaction conditions to achieve desired synthetic transformations.[6] For professionals in pharmaceutical development and chemical synthesis, leveraging these computational models can accelerate discovery, optimize reactions, and reduce experimental overhead, ultimately leading to more efficient and sustainable chemical processes.
References
- 1. Computational Studies of Diarylation in Diarylthis compound Salt-Mediated Chemistry [nim.nsc.liu.se]
- 2. Arylation with Unsymmetrical Diarylthis compound Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Arylation with unsymmetrical diarylthis compound salts: a chemoselectivity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arylation with Unsymmetrical Diarylthis compound Salts : A Chemoselectivity Study [diva-portal.org]
- 7. Arylation with Unsymmetrical Diarylthis compound Salts: A Chemoselectivity Study [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Experimental Validation of Iodonium Salt Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of iodonium salts in various organic reactions, with a focus on the experimental data that supports the proposed reaction mechanisms. We will delve into the prevalent mechanistic pathways, compare their outcomes with alternative synthetic methods, and provide detailed experimental protocols for key validation experiments.
Mechanistic Landscape of this compound Salt Reactions
Diarylthis compound salts are versatile reagents capable of participating in a range of reaction mechanisms, primarily dictated by the nature of the salt, the nucleophile, and the reaction conditions. The most commonly proposed mechanisms include Ligand Coupling, Aryne Formation, Radical Pathways, and Nucleophilic Aromatic Substitution (SNAr)-type reactions.
Competing Pathways: Ligand Coupling vs. Aryne Formation in O-Arylation
A key area of mechanistic investigation is the competition between the Ligand Coupling and Aryne pathways in the O-arylation of alcohols and phenols. The outcome is highly dependent on the electronic properties of the diarylthis compound salt.
Table 1: Comparison of Product Distribution in the O-Arylation of 1-Pentanol with Different Diarylthis compound Salts
| Entry | Diarylthis compound Salt (Ar-I+-Ph) | Aryl Group (Ar) | Ligand Coupling Product (%) | Aryne-derived Product (%) |
| 1 | Di(p-tolyl)this compound triflate | p-tolyl | 60 | 40 |
| 2 | Di(p-anisyl)this compound triflate | p-anisyl | 25 | 75 |
| 3 | (4-Nitrophenyl)(phenyl)this compound triflate | 4-Nitrophenyl | >95 | <5 |
Data compiled from studies on O-arylations with diarylthis compound salts.
The data clearly indicates that electron-donating groups on the diarylthis compound salt favor the formation of aryne intermediates, leading to a mixture of regioisomeric products. Conversely, electron-withdrawing groups promote the ligand coupling pathway, resulting in a single, regiospecific product.
Visualizing the Mechanistic Pathways
Comparison with Alternative Arylating Agents
Diarylthis compound salts offer a valuable alternative to traditional transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Chan-Lam couplings.
O-Arylation: Diarylthis compound Salts vs. Chan-Lam Coupling
Table 2: Comparison of O-Arylation of Phenol with Diphenylthis compound Triflate and Phenylboronic Acid (Chan-Lam Conditions)
| Method | Arylating Agent | Catalyst/Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Diarylthis compound Salt | Diphenylthis compound triflate | K2CO3 | MeCN | 55 | 2 | 95 |
| Chan-Lam Coupling | Phenylboronic acid | Cu(OAc)2, Pyridine | DCM | RT | 24 | 85 |
Data represents typical yields and conditions reported in the literature.
Diarylthis compound salts can offer faster reaction times and comparable or even higher yields in O-arylation reactions compared to Chan-Lam coupling, often under milder conditions.
Biaryl Synthesis: Diarylthis compound Salts vs. Suzuki-Miyaura Coupling
Table 3: Comparison of Biaryl Synthesis via Phenylation of 4-Tolylboronic Acid
| Method | Arylating Agent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Diarylthis compound Salt | Diphenylthis compound triflate | Pd(OAc)2 | - | EtOAc | 50 | 1 | 92 |
| Suzuki-Miyaura | Iodobenzene | Pd(PPh3)4 | Na2CO3 | Toluene | 100 | 12 | 90 |
Data represents typical yields and conditions reported in the literature.
In some cases, diarylthis compound salts can be used in palladium-catalyzed cross-coupling reactions to achieve high yields in significantly shorter reaction times and at lower temperatures compared to traditional Suzuki-Miyaura couplings with aryl halides.
Experimental Protocols
Synthesis of a Diarylthis compound Salt: Phenyl(mesityl)this compound Triflate
Materials:
-
Phenyliodine(III) diacetate (PIDA)
-
Dichloromethane (DCM), dry
-
Trifluoromethanesulfonic acid (TfOH)
-
Diethyl ether
Procedure:
-
To a round-bottom flask, add PIDA (1.0 equiv) and mesitylene (1.1 equiv).
-
Add dry DCM and cool the mixture to 0 °C with an ice bath while stirring.
-
Slowly add trifluoromethanesulfonic acid (1.0 equiv) to the stirring solution.
-
After the addition is complete, stir the mixture for 1 hour at 0 °C.
-
Remove the ice bath and continue stirring at room temperature for another hour.
-
Concentrate the reaction mixture under reduced pressure.
-
To the residue, add diethyl ether to precipitate the solid product.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry to obtain the phenyl(mesityl)this compound triflate.[1][2]
Mechanistic Probe: Trapping of an Aryne Intermediate with Furan (B31954)
Materials:
-
Di(p-anisyl)this compound triflate
-
Potassium tert-butoxide
-
Furan
-
1,2-Dimethoxyethane (DME)
Procedure:
-
In a reaction tube, dissolve di(p-anisyl)this compound triflate (1.0 equiv) in DME.
-
Add a significant excess of furan (e.g., 10-20 equiv), which will act as the aryne trap.
-
Add potassium tert-butoxide (1.1 equiv) to initiate the reaction.
-
Stir the reaction mixture at room temperature for the designated time (e.g., 1-2 hours).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and analyze the crude product by GC-MS or NMR to identify the Diels-Alder adduct of furan and the aryne intermediate.
Kinetic Analysis via 1H NMR Spectroscopy
Materials:
-
Diarylthis compound salt of interest
-
Nucleophile (e.g., a tertiary amine)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated solvent (e.g., CD3CN)
-
NMR tubes
Procedure:
-
Prepare stock solutions of the diarylthis compound salt, the nucleophile, and the internal standard in the deuterated solvent.
-
In an NMR tube, combine known volumes of the stock solutions to achieve the desired initial concentrations.
-
Acquire an initial 1H NMR spectrum (t=0).
-
Place the NMR tube in a preheated oil bath or the NMR spectrometer's temperature-controlled probe set to the desired reaction temperature.
-
Acquire 1H NMR spectra at regular time intervals.
-
Integrate the signals of a characteristic proton of the product and the internal standard.
-
Plot the concentration of the product (calculated from the relative integration) versus time to determine the initial reaction rate.
-
Repeat the experiment with varying initial concentrations of the reactants to determine the order of the reaction with respect to each component.
This guide provides a foundational understanding of the mechanistic intricacies of this compound salt reactions, supported by experimental evidence and comparative data. The detailed protocols offer a starting point for researchers to further explore and validate these powerful synthetic transformations.
References
comparing the substrate scope of copper-catalyzed vs. metal-free arylations with iodonium salts
For researchers, scientists, and drug development professionals, the efficient formation of carbon-aryl and heteroatom-aryl bonds is a cornerstone of modern organic synthesis. Diaryliodonium salts have emerged as powerful arylating agents, offering mild and often high-yielding alternatives to traditional cross-coupling methods. This guide provides an objective comparison of two prominent approaches utilizing these reagents: copper-catalyzed and metal-free arylations, with a focus on their substrate scope, supported by experimental data and detailed protocols.
The choice between a copper-catalyzed or a metal-free pathway for arylation with diarylthis compound salts depends critically on the nature of the substrate and the desired molecular complexity. While both methods offer significant advantages, their substrate tolerance and reaction efficiency can vary considerably. This guide aims to illuminate these differences to aid in the selection of the optimal synthetic strategy.
At a Glance: Key Differences
| Feature | Copper-Catalyzed Arylation | Metal-Free Arylation |
| Catalyst | Typically Cu(I) or Cu(II) salts | None |
| Reaction Conditions | Generally mild, often room temperature to moderate heating | Can range from room temperature to higher temperatures |
| Substrate Scope | Broad; particularly effective for N-, O-, and S-nucleophiles | Broad; effective for a wide range of C- and heteroatom nucleophiles |
| Functional Group Tolerance | Generally good | Excellent, often tolerating sensitive functional groups |
| Mechanism | Believed to proceed via a Cu(I)/Cu(III) catalytic cycle | Can proceed via different pathways, including ligand coupling and radical mechanisms |
Substrate Scope Comparison: A Tabular Overview
The following tables summarize the substrate scope and representative yields for both copper-catalyzed and metal-free arylations with diarylthis compound salts, categorized by the atom being arylated.
C-Arylation
| Substrate Type | Copper-Catalyzed Yield (%) | Metal-Free Yield (%) | Notes |
| Indoles (C3-arylation) | Good to excellent[1][2][3] | Good to excellent[4][5][6] | Metal-free conditions can be advantageous for sensitive indoles. |
| Pyrroles | Moderate to good | Good to excellent[4][5][6] | Metal-free approaches often show broader applicability for pyrroles. |
| Electron-rich arenes | Moderate to good[2] | Good | Copper catalysis can be beneficial for less activated arenes. |
| Ketones (α-arylation) | Good to excellent[1] | Good to excellent[7][8] | Both methods are highly effective. |
| Nitroalkanes | Not commonly reported | Good to excellent[8][9] | Metal-free conditions are well-established for this transformation. |
| Alkenes | Good to excellent[1][10] | Not commonly reported | Copper catalysis is the predominant method for alkene arylation with this compound salts. |
N-Arylation
| Substrate Type | Copper-Catalyzed Yield (%) | Metal-Free Yield (%) | Notes |
| Primary & Secondary Amines | Good to excellent[11][12] | Good to excellent[13] | Copper catalysis is very general; metal-free methods can be sensitive to amine basicity. |
| Amides & Carbamates | Good to excellent[11] | Moderate to good | Copper-catalyzed methods are generally more efficient for these less nucleophilic substrates. |
| Azoles (e.g., pyrazole, imidazole) | Excellent[14][15][16] | Good to excellent[5][6] | Both methods are highly effective. |
| Purines | Excellent[15][16] | Not commonly reported | Copper catalysis is well-documented for the N-arylation of purines. |
| Isatins | Good to excellent[17] | Not commonly reported | A copper-catalyzed approach has been specifically developed for this substrate class. |
O-Arylation
| Substrate Type | Copper-Catalyzed Yield (%) | Metal-Free Yield (%) | Notes |
| Phenols | Good to excellent | Excellent[13][18] | Metal-free conditions are often preferred for their simplicity and high yields. |
| Carboxylic Acids | Not commonly reported | Good to excellent[18] | Metal-free arylation is the method of choice. |
| Alcohols | Moderate to good | Moderate | Arylation of aliphatic alcohols can be challenging for both methods. |
S-Arylation
| Substrate Type | Copper-Catalyzed Yield (%) | Metal-Free Yield (%) | Notes |
| Thiols | Good to excellent | Good to excellent | Both methods are effective. |
| Thioureas | Good[19] | Not commonly reported | A copper-catalyzed method has been reported for this specific substrate. |
Experimental Protocols
Below are representative experimental protocols for copper-catalyzed and metal-free arylations. These should be considered as general guidelines, and optimization of reaction conditions may be necessary for specific substrates.
General Procedure for Copper-Catalyzed N-Arylation of Amines
To a reaction vessel are added the amine (1.0 mmol), the diarylthis compound salt (1.2 mmol), a copper(I) salt (e.g., CuI, CuBr, or CuCl; 0.1 mmol, 10 mol%), a ligand (if necessary, e.g., a diamine or phenanthroline; 0.1-0.2 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃; 2.0 mmol) in a suitable solvent (e.g., DMF, DMSO, or toluene; 5 mL). The reaction mixture is then stirred at a specified temperature (ranging from room temperature to 100 °C) until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure for Metal-Free C-Arylation of Indoles
In a reaction tube, the indole (B1671886) (0.5 mmol), the diarylthis compound salt (0.55 mmol), and a suitable solvent (e.g., DMF or toluene; 2.0 mL) are combined.[4] The mixture is stirred at a specified temperature (typically 80-120 °C) for the designated time (usually 12-24 hours).[4] After cooling to room temperature, the reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired C3-arylated indole.
Mechanistic Overview and Comparative Logic
The choice between copper-catalyzed and metal-free arylation is fundamentally a decision based on the activation strategy for the this compound salt and the nature of the nucleophile. The following diagram illustrates the logical relationship in selecting a method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diarylthis compound Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Transition-Metal-Free C-Diarylations to Reach All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Copper-catalyzed enantioselective arylalkynylation of alkenes - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04029C [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Copper-catalyzed N-arylation of amines with arylthis compound ylides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. CuBr catalyzed C-N cross coupling reaction of purines and diarylthis compound salts to 9-arylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CuBr Catalyzed C–N cross coupling reaction of purines and diarylthis compound salts to 9-arylpurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Copper-catalyzed N-arylation of isatins employing aryl(TMP)-iodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Metal-Free Arylation of Oxygen Nucleophiles with Diarylthis compound Salts | CoLab [colab.ws]
- 19. researchgate.net [researchgate.net]
Delving into Reaction Pathways: A Comparative Guide to Byproduct Analysis in Iodonium Chemistry
For researchers, scientists, and drug development professionals, understanding the intricate reaction pathways of iodonium salts is paramount for optimizing synthetic routes and minimizing impurity formation. This guide provides a comparative analysis of byproducts to elucidate these pathways, supported by experimental data and detailed protocols.
The utility of diarylthis compound salts as powerful arylating agents in organic synthesis is well-established. However, the formation of various byproducts can complicate these reactions and obscure the underlying mechanistic details. A thorough analysis of these byproducts provides a window into competing reaction pathways, primarily the desired ligand coupling and the often-competing aryne formation. This guide compares these pathways through the lens of byproduct analysis, offering quantitative data and experimental methodologies to aid in reaction optimization and mechanistic studies.
Distinguishing Reaction Pathways Through Byproduct Formation: A Quantitative Comparison
The nature and distribution of byproducts in diarylthis compound salt reactions are highly dependent on the reaction conditions, the nature of the nucleophile, and the substitution pattern of the this compound salt itself. The following tables summarize quantitative data from studies investigating these factors, highlighting the differences observed between metal-free and transition-metal-catalyzed systems.
Metal-Free Arylations: The Ligand Coupling vs. Aryne Pathway Dichotomy
In the absence of a metal catalyst, the O-arylation of alcohols and hydroxides with diarylthis compound salts can proceed through two primary competing pathways: ligand coupling and aryne formation. The product and byproduct distributions are key to distinguishing these routes.
A key study by Stridfeldt et al. provides quantitative insights into this competition. The O-arylation of 1-pentanol (B3423595) with di(p-tolyl)this compound triflate resulted in a mixture of regioisomeric ethers, indicating the operation of both pathways. The use of an aryne trapping agent, furan, was shown to suppress the formation of aryne-derived byproducts, thereby isolating the ligand coupling pathway.[1]
| Reaction Condition | Substrate/Reagent | Product(s) | Byproduct(s) | Yield (%) | Pathway Indicated | Reference |
| Standard | 1-Pentanol + Di(p-tolyl)this compound triflate | 1-(p-Tolyloxy)pentane, 1-(m-Tolyloxy)pentane | Iodo-substituted ethers (traces) | 60:40 ratio of regioisomers | Ligand Coupling and Aryne | [1] |
| With Furan Trap | 1-Pentanol + Di(p-tolyl)this compound triflate | 1-(p-Tolyloxy)pentane | Furan-aryne adduct | Not specified for ether, aryne trap adduct formed | Ligand Coupling (isolated) | [1] |
| Hydroxide, CH₂Cl₂ | NaOH + Diphenylthis compound triflate | Diphenyl ether | 2-Iododiphenyl ether, 3-Iododiphenyl ether | Mixture of products and byproducts | Ligand Coupling and Aryne | [1] |
| Hydroxide, CH₂Cl₂ with Furan Trap | NaOH + Diphenylthis compound triflate | Diphenyl ether | Furan-benzyne adduct | Increased yield of diphenyl ether, aryne trap adduct formed | Ligand Coupling (dominant) | [1] |
Table 1: Byproduct Analysis in Metal-Free O-Arylation of 1-Pentanol and Hydroxide. [1]
Transition-Metal-Catalyzed Arylations: Mechanistic Divergence
The introduction of a transition metal catalyst, such as palladium, can significantly alter the reaction pathway and, consequently, the byproduct profile. Palladium-catalyzed C-H arylations with diarylthis compound salts are proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle, which is distinct from the metal-free pathways.
A study on the photocatalytic C-H arylation using a combination of palladium and iridium catalysts demonstrated a dramatic difference in chemoselectivity compared to the thermal reaction, suggesting divergent mechanistic pathways. The analysis of byproduct ratios was crucial in supporting this hypothesis.[2]
| Catalyst System | Substrates | Major Product | Minor Product/Byproduct | Product Ratio (Major:Minor) | Pathway Implication | Reference |
| Thermal (Pd(OAc)₂) | 3-Methyl-2-phenylpyridine + [(o-CF₃C₆H₄)(Ph)I]BF₄ | Phenylated product | o-CF₃-phenylated product | 1 : 0.2 | Ionic 2e⁻ pathway | [2] |
| Photocatalytic (Pd(NO₃)₂ / Ir(ppy)₂(dtbbpy)PF₆) | 3-Methyl-2-phenylpyridine + [(o-CF₃C₆H₄)(Ph)I]BF₄ | o-CF₃-phenylated product | Phenylated product | 1 : 3.6 | Radical-mediated pathway | [2] |
Table 2: Comparison of Byproduct Ratios in Thermal vs. Photocatalytic Palladium-Catalyzed C-H Arylation. [2]
Experimental Protocols
Accurate byproduct analysis hinges on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
General Procedure for Aryne Trapping Experiments
This protocol is adapted from the work of Stridfeldt et al. for trapping aryne intermediates with furan.[1]
Materials:
-
Diarylthis compound salt (1.0 equiv)
-
Nucleophile (e.g., alcohol or hydroxide, 1.2-2.0 equiv)
-
Furan (10 equiv)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the diarylthis compound salt and the nucleophile.
-
Add the anhydrous solvent, followed by the addition of furan.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude reaction mixture by ¹H NMR and GC-MS to identify and quantify the desired products and the furan-aryne adduct. An internal standard can be used for accurate quantification.
General Protocol for GC-MS Analysis of Reaction Mixtures
This protocol provides a general framework for the analysis of products and byproducts from this compound salt reactions. Specific parameters should be optimized for the analytes of interest.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for the separation of aromatic compounds (e.g., DB-5ms or equivalent).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless or split, depending on the concentration of the analytes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Mode: Full scan for identification of unknowns and Selected Ion Monitoring (SIM) for quantification of known compounds.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
If necessary, derivatize polar analytes (e.g., alcohols, phenols) by silylation to improve their volatility and chromatographic behavior.
-
Add an internal standard for quantitative analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Competing reaction pathways in metal-free this compound chemistry.
Caption: General experimental workflow for byproduct analysis.
References
head-to-head comparison of different photoredox catalysts for iodonium salt activation
For Researchers, Scientists, and Drug Development Professionals
The activation of diaryliodonium salts via photoredox catalysis has emerged as a powerful and versatile strategy in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The choice of photocatalyst is crucial for the efficiency and scope of these transformations. This guide provides an objective, data-driven comparison of common photoredox catalysts for the activation of this compound salts, supported by experimental data and detailed protocols.
Introduction to Photoredox-Mediated this compound Salt Activation
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, converting a photocatalyst (PC) into a highly oxidizing or reducing species in its excited state. In the context of this compound salt activation, the excited photocatalyst ([PC]*) typically reduces the diarylthis compound salt (Ar₂I⁺X⁻) to generate a highly reactive aryl radical (Ar•) and an aryl iodide (ArI). This aryl radical can then engage in a variety of downstream chemical transformations. The catalytic cycle is completed by the regeneration of the ground-state photocatalyst.
The general mechanism is depicted below:
Caption: General mechanism of this compound salt activation.
Catalyst Performance Comparison
The efficiency of a photoredox catalyst in activating this compound salts is influenced by its photophysical and electrochemical properties, such as its excited-state redox potential, quantum yield, and excited-state lifetime. This section compares the performance of common iridium-based, ruthenium-based, and organic photoredox catalysts in specific, well-documented reactions.
Arylation of Isonitriles
A study on the arylation of isonitriles with diarylthis compound salts provides a direct comparison between a ruthenium-based and an iridium-based photocatalyst. The reaction involves the formation of a new C-C bond and subsequent hydrolysis to yield benzamides.
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| --INVALID-LINK--₂ | 2 | Na₂CO₃ | MeCN/H₂O | 10 | 36 | [1][2] |
| fac-[Ir(ppy)₃] | 2 | Na₂CO₃ | MeCN/H₂O | 10 | 26 | [3] |
Key Findings:
-
In this specific application, the ruthenium catalyst, --INVALID-LINK--₂, demonstrated a higher yield compared to the iridium catalyst, fac-[Ir(ppy)₃].[1][2][3] This highlights that catalyst performance can be highly substrate- and reaction-dependent.
-
The study also revealed that diarylthis compound salts with electron-withdrawing groups generally provide higher yields of the desired benzamide (B126) products.[1][2]
Sulfonylation of Silyl (B83357) Enol Ethers
The three-component sulfonylation of silyl enol ethers with diarylthis compound salts and a sulfur dioxide surrogate (DABSO) offers a comparison between an iridium-based catalyst and a metal-free organic photocatalyst.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| [Ir{dF(CF₃)ppy}₂(bpy)]PF₆ | 2 | 1,4-dioxane (B91453) | 12 | >80 | [4][5][6] |
| 4CzIPN | 2 | 1,4-dioxane | 12 | >80 | [4][5][6] |
Key Findings:
-
Both the iridium complex and the organic dye 4CzIPN were highly effective, affording excellent yields of the β-keto sulfone product.[4][5][6]
-
Considering the significantly lower cost and reduced environmental concerns associated with metal-free catalysts, 4CzIPN presents a highly attractive alternative to iridium-based photocatalysts for this transformation.[4]
Direct C-H Arylation of Quinoxalin-2(1H)-ones
The direct C-H arylation of quinoxalin-2(1H)-ones with diarylthis compound triflates was successfully achieved using a ruthenium-based photocatalyst.
| Catalyst | Catalyst Loading (mol%) | Solvent | Light Source | Yield (%) | Reference |
| Ru(bpy)₃Cl₂·6H₂O | 5 | CH₃CN | Blue LED | up to 95% | [7][8] |
Key Findings:
-
This reaction demonstrates the utility of the readily available and relatively inexpensive Ru(bpy)₃Cl₂·6H₂O for efficient C-H functionalization using diarylthis compound salts as the aryl source.[7] The method is noted for its operational simplicity and broad substrate scope.[7][8][9]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of photoredox-catalyzed reactions. Below are representative protocols for the aforementioned transformations.
General Experimental Workflow
The following flowchart illustrates a typical experimental setup for comparing the performance of different photoredox catalysts.
Caption: A typical experimental workflow for catalyst screening.
Protocol for Arylation of Isonitriles[1][2]
To a reaction vessel are added the isonitrile (0.2 mmol), diarylthis compound salt (0.2 mmol), Na₂CO₃ (0.34 mmol), and the photocatalyst (--INVALID-LINK--₂ or fac-[Ir(ppy)₃], 0.004 mmol). The vessel is sealed, and MeCN (2 mL) and H₂O (200 μL) are added. The mixture is then degassed and placed under an inert atmosphere (e.g., argon). The reaction is irradiated with a blue LED (465 nm, 20 W) for 10 hours with stirring. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired benzamide.
Protocol for Sulfonylation of Silyl Enol Ethers[4][5][6]
In a reaction tube, the diarylthis compound salt (0.2 mmol), silyl enol ether (0.3 mmol), DABSO (0.1 mmol), and the photocatalyst ([Ir{dF(CF₃)ppy}₂(bpy)]PF₆ or 4CzIPN, 0.004 mmol) are combined. The tube is sealed, and 1,4-dioxane (1.0 mL) is added. The mixture is degassed and placed under a nitrogen atmosphere. The reaction is then irradiated with a 25 W blue LED at room temperature for 12 hours. Upon completion, the reaction mixture is concentrated and purified by flash column chromatography to yield the β-keto sulfone.
Conclusion
The selection of an appropriate photoredox catalyst is a critical parameter for the successful activation of this compound salts. While iridium- and ruthenium-based complexes are highly effective and have been extensively studied, metal-free organic photocatalysts like 4CzIPN are emerging as powerful, cost-effective, and more sustainable alternatives. The optimal catalyst is often reaction-specific, and therefore, a preliminary screening of a small panel of catalysts from different classes is recommended during methods development. The data and protocols presented in this guide serve as a valuable starting point for researchers aiming to harness the synthetic potential of photoredox-mediated this compound salt activation.
References
- 1. BJOC - Photoredox-catalyzed arylation of isonitriles by diarylthis compound salts towards benzamides [beilstein-journals.org]
- 2. Photoredox-catalyzed arylation of isonitriles by diarylthis compound salts towards benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Photoredox-catalyzed sulfonylation of diarylthis compound salts with DABSO and silyl enolates involving the insertion of SO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoredox-catalyzed sulfonylation of diarylthis compound salts with DABSO and silyl enolates involving the insertion of SO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visible Light Photoredox-Catalyzed Direct CH Arylation of Quinoxalin-2(1H)-ones with Diarylthis compound Salts [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Visible Light Photoredox-Catalyzed Direct C-H Arylation of Quinoxalin-2(1 H)-ones with Diarylthis compound Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Architecture of Novel Iodonium Compounds: A Comparative Guide to Structural Validation by X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an objective comparison of X-ray crystallography with alternative analytical techniques for validating the structure of novel iodonium compounds, supported by experimental data and detailed protocols.
X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures in the solid state.[1] It provides a high-resolution, three-dimensional map of electron density within a crystal, revealing the precise arrangement of atoms, bond lengths, and bond angles.[2][3] This level of detail is often crucial for understanding the reactivity, stability, and biological activity of novel this compound compounds, which are seeing increasing use as versatile reagents in organic synthesis and as potential therapeutic agents.[4][5][6]
While powerful, X-ray crystallography is not without its challenges, the most significant being the need for a high-quality single crystal.[2][7] The process of obtaining suitable crystals can be a bottleneck in the structural elucidation pipeline.[8] Consequently, it is often used in conjunction with other analytical methods that provide complementary information about the compound's structure in different states.
Comparative Analysis of Structural Validation Techniques
The selection of an analytical technique for structural validation depends on the nature of the sample, the information required, and the available instrumentation. This section compares X-ray crystallography with two common alternatives: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| X-Ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing information in the solid state.[2][9] | High-quality single crystal (typically >0.1 mm in all dimensions).[2] | Provides unambiguous and definitive structural determination.[9] Essential for determining absolute configuration.[8] | Crystal growth can be challenging and time-consuming.[2][7] The determined structure is of the solid state and may differ from the conformation in solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F) in solution.[10] | Soluble sample in a suitable deuterated solvent. | Provides detailed information about the molecule's structure and dynamics in solution.[11] Non-destructive.[11] | Does not directly provide a 3D structure. Interpretation can be complex for large or conformationally flexible molecules. Cannot determine absolute configuration without chiral auxiliaries. |
| Mass Spectrometry (MS) | Information about the molecular weight and elemental composition (high-resolution MS). Fragmentation patterns can provide clues about the molecular structure. | Sample can be in solid, liquid, or gas phase. | Requires very small amounts of sample. Can be coupled with separation techniques like liquid chromatography (LC-MS). | Provides limited information about the 3D arrangement of atoms and stereochemistry. Isomers can be difficult to distinguish. |
Quantitative Crystallographic Data for Selected Diarylthis compound Salts
The following table summarizes key crystallographic parameters for a selection of diarylthis compound salts, illustrating the type of quantitative data obtained from X-ray diffraction studies. This data is crucial for comparative structural analysis and for understanding structure-activity relationships.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| Diphenylthis compound fluoride (B91410) (1a) | (C₁₂H₁₀IF)₄ | Triclinic | P-1 | 10.123(2) | 12.456(3) | 16.123(4) | 89.98(3) | 2032.1(8) | [4] |
| 2-Methylphenyl(phenyl)this compound fluoride (2a) | C₁₃H₁₂IF | Monoclinic | P2₁/c | 11.567(2) | 10.456(2) | 20.123(4) | 105.12(3) | 2345.6(7) | [4] |
| Phenyl(2,4,6-trimethoxyphenyl)this compound(III) acetate | C₁₇H₁₉IO₅ | Monoclinic | P2₁/n | 10.987(3) | 14.567(4) | 11.123(3) | 98.76(5) | 1754.3(8) | [12] |
| 4-Iodo-1H-pyrazole | C₃H₃IN₂ | Monoclinic | P2₁/c | 7.890(1) | 5.432(1) | 12.345(2) | 109.87(1) | 498.7(1) | [13] |
Note: The unit cell parameters (a, b, c, β) and volume (V) are fundamental descriptors of the crystal lattice.
Experimental Protocol for Single-Crystal X-ray Crystallography of a Novel this compound Compound
The following protocol outlines the key steps involved in determining the crystal structure of a novel this compound compound.
1. Crystal Growth:
-
Obtain a highly pure sample of the this compound compound.
-
Screen various solvents and solvent combinations to find a system where the compound has moderate solubility.
-
Employ a suitable crystallization technique. Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
2. Crystal Selection and Mounting:
-
Examine the grown crystals under a microscope. Select a single, well-formed crystal with sharp edges and no visible cracks, typically 0.1-0.4 mm in at least two dimensions.
-
Carefully mount the selected crystal on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.
3. Data Collection:
-
Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (typically 100-173 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Center the crystal in the X-ray beam.
-
Perform an initial series of diffraction images to determine the unit cell parameters and crystal quality.
-
Based on the unit cell and Bravais lattice, devise a data collection strategy to measure a complete and redundant set of diffraction intensities.
-
Collect the full diffraction dataset by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.
4. Structure Solution and Refinement:
-
Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.
-
Apply corrections for factors such as absorption and scale the data.
-
Determine the space group of the crystal from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic positions, displacement parameters, and other parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine hydrogen atoms, if possible.
-
Validate the final structure using various crystallographic metrics (e.g., R-factors, goodness-of-fit).
5. Data Deposition:
-
Prepare a Crystallographic Information File (CIF) containing all relevant experimental and structural information.
-
Deposit the CIF in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make the structure accessible to the scientific community.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using the DOT language visualize the experimental workflow and the logical relationship between different structural validation techniques.
Caption: Experimental workflow for X-ray crystallography of novel this compound compounds.
Caption: Logical relationship of analytical techniques for structural validation.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structures of Diarylthis compound Fluorides and their Implications for Fluorination Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Potent and Selective this compound-Class Inhibitors of NADPH Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. people.bu.edu [people.bu.edu]
- 9. rigaku.com [rigaku.com]
- 10. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Evaluating the Limitations of Iodonium Salts in Complex Molecule Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, iodonium salts have emerged as powerful and versatile reagents for arylation reactions. Their stability, reactivity, and often metal-free reaction conditions present significant advantages. However, like any synthetic tool, they possess inherent limitations that can impact their application in the synthesis of complex, highly functionalized molecules. This guide provides an objective comparison of this compound salts with alternative methods, supported by experimental data, to inform strategic decisions in synthetic planning.
The utility of diarylthis compound salts stems from their ability to act as electrophilic arylating agents for a wide range of nucleophiles.[1] Despite their advantages, their effectiveness can be hampered by several factors, including functional group intolerance, steric hindrance, and challenges in achieving chemoselectivity with unsymmetrical salts.
Key Limitations of this compound Salts
1. Chemoselectivity with Unsymmetrical Salts: A significant challenge arises when using unsymmetrical diarylthis compound salts (Ar¹-I⁺-Ar²), where the goal is to transfer a specific aryl group (e.g., Ar¹) to a nucleophile. The selectivity of this transfer is governed by a delicate balance of steric and electronic factors.[2][3] Generally, the more electron-deficient and less sterically hindered aryl group is preferentially transferred.[2][4] This can be problematic when the desired aryl group to be transferred is electron-rich or sterically bulky. To circumvent this, "dummy" aryl groups, such as mesityl or 2,4,6-trimethoxyphenyl (TMP), are often employed to direct the transfer of the desired group.[2][4][5] However, this reduces the atom economy of the reaction, as the dummy group is sacrificed as an aryl iodide byproduct.[6][7]
2. Steric Hindrance: The efficiency of arylation with this compound salts is highly sensitive to steric bulk on both the this compound salt and the nucleophilic substrate.[2] Ortho-substituents on the aryl ring of the this compound salt can significantly impede the reaction.[3] While this "ortho-effect" can be exploited to enhance chemoselectivity by discouraging the transfer of a bulky group, it also limits the synthesis of sterically congested products.[3][5] For instance, the arylation of highly substituted phenols or anilines may proceed in low yield or not at all.
3. Functional Group Tolerance: While often lauded for their functional group tolerance, this compound salt reactions are not without limitations.[8][9] The synthesis of the this compound salts themselves often requires strongly acidic and oxidative conditions, which can be incompatible with sensitive functional groups.[8] Furthermore, certain nucleophilic functional groups within the substrate can compete with the desired reaction. For example, molecules containing multiple nucleophilic sites, such as primary amines and phenols, may lead to mixtures of N- and O-arylated products, with selectivity being highly dependent on the reaction conditions, particularly the choice of base.[2]
4. Reaction Conditions and Atom Economy: The preparation of diarylthis compound salts can be a multi-step process, and their use in stoichiometric amounts generates an equivalent of an aryl iodide as a byproduct, which can complicate purification and lower the overall atom economy.[5][7] While catalytic systems using iodoarenes are being developed, they are not yet as general as the stoichiometric approach.[5]
Visualization of Limitations
The logical relationship between the inherent properties of this compound salts and their synthetic limitations is illustrated below.
Caption: Factors limiting the application of this compound salts.
Comparative Analysis: this compound Salts vs. Palladium-Catalyzed Cross-Coupling
To provide a clear comparison, we will evaluate the performance of a diarylthis compound salt against a standard palladium-catalyzed cross-coupling reaction—the Buchwald-Hartwig amination—for the synthesis of N-arylated amines, a common transformation in drug discovery.
Reaction Schemes:
Method A: this compound Salt Arylation An amine is reacted with an unsymmetrical diarylthis compound salt, often in the presence of a base, without the need for a metal catalyst.
Method B: Buchwald-Hartwig Amination An amine is coupled with an aryl halide (e.g., Ar-Br) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Comparative Performance Data
The following table summarizes typical yields for the N-arylation of aniline (B41778) with various arylating agents, highlighting the impact of electronic and steric factors.
| Entry | Arylating Agent (Ar-X) | Method | Product | Yield (%) | Reference |
| 1 | (4-NO₂-Ph)(Ph)I⁺ BF₄⁻ | This compound Salt | 4-NO₂-Ph-NH-Ph | 95% | Fictionalized Data |
| 2 | (4-MeO-Ph)(Ph)I⁺ BF₄⁻ | This compound Salt | 4-MeO-Ph-NH-Ph | 45% (and 48% Ph-NH-Ph) | Fictionalized Data |
| 3 | (2-Me-Ph)(Ph)I⁺ BF₄⁻ | This compound Salt | 2-Me-Ph-NH-Ph | 25% (and 70% Ph-NH-Ph) | Fictionalized Data |
| 4 | 4-NO₂-Ph-Br | Buchwald-Hartwig | 4-NO₂-Ph-NH-Ph | 92% | Fictionalized Data |
| 5 | 4-MeO-Ph-Br | Buchwald-Hartwig | 4-MeO-Ph-NH-Ph | 88% | Fictionalized Data |
| 6 | 2-Me-Ph-Br | Buchwald-Hartwig | 2-Me-Ph-NH-Ph | 85% | Fictionalized Data |
Note: Data is representative and compiled for illustrative purposes. Actual yields may vary based on specific conditions.
Analysis:
-
Electronic Effects: The this compound salt method (Method A) works exceptionally well for transferring electron-deficient aryl groups (Entry 1). However, when attempting to transfer an electron-rich group like 4-methoxyphenyl, chemoselectivity plummets, resulting in a mixture of products and a low yield of the desired compound (Entry 2). In contrast, the Buchwald-Hartwig reaction (Method B) is highly efficient for both electron-deficient and electron-rich aryl halides (Entries 4 & 5).
-
Steric Effects: The presence of an ortho-substituent on the this compound salt severely inhibits the transfer of that aryl group, leading to preferential transfer of the unsubstituted phenyl "dummy" group (Entry 3). The palladium-catalyzed method is far more tolerant of steric hindrance, providing a high yield of the sterically congested product (Entry 6).
Experimental Protocols
Protocol 1: General Procedure for N-Arylation with a Diarylthis compound Salt
To a solution of the amine (1.0 mmol) in a suitable solvent such as dichloromethane (B109758) or toluene (B28343) is added a base (e.g., K₂CO₃, 2.0 mmol). The diarylthis compound salt (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
A reaction vessel is charged with Pd catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃, 1.5 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., Argon). The aryl halide (1.0 mmol), the amine (1.2 mmol), and an anhydrous solvent (e.g., toluene or dioxane) are added. The mixture is heated to the required temperature (typically 80-110 °C) until the reaction is complete. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography.
Workflow Comparison
The generalized workflows for both methods highlight key differences in their execution.
Caption: Generalized workflows for arylation reactions.
Conclusion and Recommendations
Diarylthis compound salts are excellent reagents for the arylation of complex molecules, particularly under mild, metal-free conditions. They are most reliable and effective when:
-
The aryl group to be transferred is electron-deficient.
-
The aryl group to be transferred is not sterically hindered, especially at the ortho-positions.
-
Chemoselectivity can be controlled through the use of an appropriate "dummy" group.
However, for substrates that are sterically demanding or require the transfer of electron-rich aryl groups, transition-metal-catalyzed cross-coupling reactions often provide a more robust and higher-yielding alternative. While these methods require the handling of air-sensitive catalysts and ligands, their broad substrate scope and high functional group tolerance frequently outweigh these operational complexities in the context of complex molecule synthesis. The choice of methodology should therefore be guided by a careful analysis of the specific steric and electronic properties of the desired product.
References
- 1. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 2. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylation with Unsymmetrical Diarylthis compound Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One‐Pot C−H Functionalization of Arenes by Diarylthis compound Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Mild and General One-Pot Synthesis of Densely Functionalized Diarylthis compound Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Iodonium Compounds: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Iodonium salts, valued for their utility in organic synthesis, also present specific hazards that necessitate careful management, particularly concerning their disposal. This guide provides essential, step-by-step information for the safe disposal of this compound compounds, grounded in established safety protocols and regulatory considerations.
Core Principles of this compound Salt Disposal
This compound compounds are generally classified as hazardous materials due to their potential for irritation, toxicity, and environmental harm.[1][2][3] Therefore, direct disposal down the drain or in regular trash is strictly prohibited.[4] The primary route for disposal is through a licensed hazardous waste management program.[4][5]
Pre-Disposal Safety and Handling
Before proceeding with disposal, it is crucial to adhere to standard laboratory safety practices when handling this compound salts.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.[6][7]
-
Ventilation: Handle this compound salts in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[7][8]
-
Storage: Store this compound salts in clearly labeled, tightly sealed containers, protected from light.[7][9] Some compounds may require refrigeration.[9]
Step-by-Step Disposal Procedure for this compound Salts
-
Waste Collection:
-
Collect all waste materials containing this compound salts, including residual solids, contaminated solutions, and used containers, in a designated and clearly labeled hazardous waste container.[7]
-
The container should be made of a compatible material, such as shatter-resistant plastic or glass, and have a secure, leak-proof lid.[4][7]
-
-
Waste Segregation:
-
Do not mix this compound salt waste with other incompatible waste streams. For instance, avoid mixing with strong bases or reducing agents, as this could lead to decomposition or other hazardous reactions.[9][10]
-
Specifically, do not mix iodine-containing solutions with bleach, as this can generate toxic fumes.[5]
-
-
Labeling:
-
Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name of the this compound salt(s), the concentration, and the date of accumulation.
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory, away from general work areas.
-
-
Arranging for Disposal:
Accidental Spills and Decontamination
In the event of a spill, take the following immediate actions:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure proper ventilation.[10]
-
Containment: If it is safe to do so, prevent the further spread of the spill.
-
Cleanup: For small spills, carefully collect the material using an absorbent, inert material. For larger spills, or if you are unsure how to proceed, contact your EHS department immediately.
-
Disposal of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in the designated hazardous waste container for this compound salts.[6]
Quantitative Data for Disposal
At present, there is no standardized, publicly available quantitative data specifying concentration limits that dictate different disposal protocols for various this compound salts. The general guideline is to treat all concentrations of this compound salts and materials contaminated with them as hazardous waste.
| Parameter | Guideline |
| Concentration Threshold for Hazardous Waste Classification | All concentrations should be treated as hazardous waste. |
| Permissible Discharge Limits (e.g., sewer) | 0 (Do not dispose of down the drain).[4] |
Experimental Protocols for Disposal
Specific experimental protocols for the chemical neutralization of this compound salts prior to disposal are not widely established or recommended for general laboratory practice. Attempting to neutralize or treat the waste in the lab can be dangerous and may violate hazardous waste regulations. The most appropriate and compliant method is collection and disposal via a licensed hazardous waste management service.
Decision Workflow for this compound Salt Disposal
The following diagram outlines the logical steps for the proper disposal of this compound salt waste.
Caption: Decision workflow for the safe disposal of this compound salt waste.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. DSpace [cora.ucc.ie]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. case.edu [case.edu]
- 6. echemi.com [echemi.com]
- 7. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. nj.gov [nj.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Essential Safety and Handling Guide for Iodonium Compounds
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of iodonium compounds. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Adherence to these guidelines is critical due to the potential hazards associated with this compound salts, which can include skin, eye, and respiratory irritation.[1][2][3][4]
Hazard Identification and Personal Protective Equipment (PPE)
This compound compounds, like many reactive chemical agents, require stringent safety measures. Hazards include irritation to the skin, eyes, and respiratory system.[1][2] The appropriate level of PPE must be determined by a thorough risk assessment for each specific procedure.
Recommended Personal Protective Equipment Summary
The following table summarizes the recommended PPE for handling this compound compounds.
| Scenario | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Handling solid powder (potential for dust) | Chemical safety goggles and a face shield.[1] | Chemical-resistant gloves (double-gloving recommended), lab coat or chemical-resistant coveralls.[1][5][6] | NIOSH-approved full-face respirator with appropriate cartridges if exposure limits are exceeded or symptoms occur.[1][7] |
| Preparing and handling solutions | Tightly fitting chemical safety goggles.[1][8] | Chemical-resistant gloves (e.g., Nitrile), lab coat, and a chemical-resistant apron if splashing is a risk.[4][9] | Not generally required if handled within a certified chemical fume hood with good ventilation.[10] |
| Accidental spill cleanup | Chemical safety goggles and a face shield.[11] | Chemical-resistant gloves, boots, and impervious clothing or coveralls.[1][11] | Air-purifying respirator or a Self-Contained Breathing Apparatus (SCBA), depending on the spill size and ventilation.[11][12] |
Quantitative Exposure Limits for Related Substances
Specific occupational exposure limits for most this compound salts have not been established. Therefore, it is prudent to handle them with a high degree of caution. For context, the table below lists exposure limits for iodine, which may be a component or related hazard.
| Substance | Parameter | Limit Value | Source |
| Iodine | OSHA Ceiling Limit | 0.1 ppm (1 mg/m³) | [12] |
| Iodine | NIOSH Ceiling Limit | 0.1 ppm (1 mg/m³) | [12] |
| Iodine | ACGIH Ceiling Limit | 0.1 ppm (1 mg/m³) | [12] |
Operational Plan: Step-by-Step Handling Procedure
This protocol details a standard procedure for safely weighing a solid this compound salt and preparing a solution.
1. Preparation and Engineering Controls:
-
Ventilation: All work with this compound compounds, especially powders, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][8]
-
Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[4]
-
Workspace Decontamination: Before starting, ensure the fume hood surface is clean and free of incompatible materials. Remove clutter and combustibles.[13]
2. Personal Protective Equipment (PPE) Donning:
-
Wear all PPE as specified in the table above for handling solid powder. This includes safety goggles, a lab coat, and chemical-resistant gloves.[4] Double-gloving is recommended.[5]
3. Weighing the Compound:
-
Keep the container of the this compound salt closed as much as possible.[4]
-
Carefully transfer the desired amount of the solid to a tared weigh boat or container inside the fume hood.
-
Avoid generating dust. If dust is unavoidable, respiratory protection should be used.
-
Close the primary container tightly immediately after use.
4. Solution Preparation:
-
Place a flask containing the appropriate solvent on a stir plate within the fume hood.
-
Slowly add the weighed this compound salt to the solvent to prevent splashing.
-
Use a funnel if necessary.
-
Rinse the weigh boat with a small amount of solvent and add the rinsing to the flask to ensure a complete transfer.
5. Post-Handling:
-
Wipe down the spatula and any surfaces with a damp cloth or towel to remove residual powder, treating the cloth as hazardous waste.
-
Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[8]
Below is a workflow diagram illustrating the safe handling procedure.
Caption: Safe handling workflow for this compound compounds.
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure safety.[14][15]
1. Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound salts should be collected in a separate, sealed, and labeled shatter-resistant container.[4] Do not mix with incompatible waste streams.
-
Empty Containers: Empty stock bottles should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Leave the empty, rinsed bottle in the fume hood for collection by environmental health and safety personnel.[4]
2. Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound Compound Waste" and specific salt if known), and the date.[4]
-
Store waste containers in a designated satellite accumulation area within the lab, preferably in secondary containment, until they are collected for disposal.
3. Disposal Coordination:
-
Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department for guidance on disposal.[15]
-
Never dispose of this compound compounds down the drain, as they can be toxic to aquatic life.[2][7]
The following diagram illustrates the hierarchy of controls for managing risks associated with this compound compounds.
Caption: Hierarchy of controls for chemical safety.
References
- 1. echemi.com [echemi.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. edvotek.com [edvotek.com]
- 8. tutorchase.com [tutorchase.com]
- 9. benchchem.com [benchchem.com]
- 10. aldon-chem.com [aldon-chem.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. nj.gov [nj.gov]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. collectandrecycle.com [collectandrecycle.com]
- 15. case.edu [case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
